molecular formula C8H8N2OS B1344678 (5-Thien-2-ylisoxazol-3-yl)methylamine CAS No. 852180-45-1

(5-Thien-2-ylisoxazol-3-yl)methylamine

Cat. No.: B1344678
CAS No.: 852180-45-1
M. Wt: 180.23 g/mol
InChI Key: WAGYUEANXMJIGV-UHFFFAOYSA-N
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Description

(5-Thien-2-ylisoxazol-3-yl)methylamine is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGYUEANXMJIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629710
Record name 1-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-45-1
Record name 1-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (5-Thien-2-ylisoxazol-3-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Thien-2-ylisoxazol-3-yl)methylamine is a heterocyclic compound featuring a thiophene ring linked to an isoxazole core, which is further substituted with a methylamine group. This unique structural amalgamation suggests a rich chemical profile and significant potential in medicinal chemistry, particularly in the design of novel therapeutic agents. Thiophene-isoxazole hybrids have garnered attention for their diverse pharmacological activities, including anticancer and antitubercular properties.[1][2] The presence of the aminomethyl group introduces a basic center and a potential site for further derivatization. This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the potential applications of this compound, drawing upon the established chemistry of its constituent moieties to provide a foundational resource for researchers in drug discovery and development.

Introduction: The Convergence of Thiophene and Isoxazole Moieties

The integration of multiple pharmacophores into a single molecular entity is a well-established strategy in drug discovery for enhancing biological activity and modulating physicochemical properties. The title compound, this compound, represents a compelling example of such molecular hybridization.

  • The Isoxazole Core: The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. It is a key structural motif in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[3]

  • The Thiophene Moiety: Thiophene, a sulfur-containing aromatic heterocycle, is another privileged structure in medicinal chemistry. Its presence can influence a molecule's lipophilicity, electronic properties, and metabolic profile.[4]

  • The Aminomethyl Linker: The aminomethyl group serves as a versatile linker and a key pharmacophoric element. Its basicity allows for salt formation, which can improve solubility and bioavailability, and it provides a handle for further synthetic modifications.

This guide will systematically explore the chemical landscape of this compound, offering insights into its synthesis, reactivity, and potential as a scaffold in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively available in the public domain, we can predict its core properties based on the known characteristics of its constituent functional groups and related molecules.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Formula C₈H₈N₂OSBased on the chemical structure.
Molecular Weight 180.23 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureBased on similarly substituted heterocyclic compounds.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.The aromatic rings contribute to hydrophobicity, while the amine group can be protonated to enhance aqueous solubility at acidic pH.
pKa Estimated to be around 8.5-9.5 for the conjugate acid of the aminomethyl group.Typical range for primary alkylamines.
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and isoxazole rings, as well as the aminomethyl group.

  • Thiophene Protons (3H): Three signals in the aromatic region (δ 7.0-7.8 ppm), likely exhibiting doublet of doublets or multiplet splitting patterns characteristic of a 2-substituted thiophene.

  • Isoxazole Proton (1H): A singlet in the aromatic region (δ 6.5-7.0 ppm) for the proton at the 4-position of the isoxazole ring.

  • Methylene Protons (2H): A singlet or a broad singlet for the -CH₂- group of the aminomethyl moiety (δ 3.8-4.2 ppm).

  • Amine Protons (2H): A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O (δ 1.5-3.0 ppm).

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Isoxazole Carbons: Three signals are expected for the isoxazole ring carbons. The C3 and C5 carbons, being attached to nitrogen and oxygen respectively, will appear downfield (δ ~160-170 ppm). The C4 carbon will be more upfield (δ ~100-110 ppm).

  • Thiophene Carbons: Four signals are anticipated for the thiophene ring carbons in the aromatic region (δ ~120-145 ppm).

  • Methylene Carbon: A signal for the -CH₂- carbon of the aminomethyl group is expected in the range of δ 35-45 ppm.

Synthesis and Methodology

A plausible synthetic route to this compound can be designed based on established methods for the synthesis of 3,5-disubstituted isoxazoles. A common and effective strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[5]

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed through the following key steps:

  • Formation of Thiophene-2-carboxaldehyde Oxime: Reaction of commercially available thiophene-2-carboxaldehyde with hydroxylamine hydrochloride.

  • Generation of Thiophene-2-carbonitrile Oxide: In situ generation of the nitrile oxide from the oxime using a mild oxidizing agent such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).

  • [3+2] Cycloaddition: Reaction of the generated nitrile oxide with a suitable three-carbon synthon bearing a protected amino group, such as N-Boc-propargylamine.

  • Deprotection: Removal of the protecting group (e.g., Boc group) under acidic conditions to yield the final product.

G Thiophene_aldehyde Thiophene-2-carboxaldehyde Oxime Thiophene-2-carboxaldehyde Oxime Thiophene_aldehyde->Oxime Step 1 Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime Nitrile_oxide Thiophene-2-carbonitrile Oxide Oxime->Nitrile_oxide Step 2 NCS NCS or Bleach NCS->Nitrile_oxide Cycloaddition [3+2] Cycloaddition Nitrile_oxide->Cycloaddition Propargylamine N-Boc-propargylamine Propargylamine->Cycloaddition Protected_amine N-Boc-(5-Thien-2-ylisoxazol-3-yl)methylamine Cycloaddition->Protected_amine Step 3 Final_product This compound Protected_amine->Final_product Step 4 Acid Acid (e.g., TFA or HCl) Acid->Final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of Thiophene-2-carboxaldehyde Oxime

  • Dissolve thiophene-2-carboxaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the oxime.

Step 2 & 3: In situ Generation of Nitrile Oxide and Cycloaddition

  • Dissolve the thiophene-2-carboxaldehyde oxime (1.0 eq) and N-Boc-propargylamine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Slowly add a solution of N-chlorosuccinimide (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain N-Boc-(5-Thien-2-ylisoxazol-3-yl)methylamine.

Step 4: Deprotection

  • Dissolve the N-Boc protected intermediate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent to yield the free amine.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its three key components: the isoxazole ring, the thiophene ring, and the aminomethyl group.

Isoxazole Ring

The isoxazole ring is generally considered an aromatic and stable heterocycle. However, it possesses a weak N-O bond, which can be cleaved under certain conditions.

  • Reductive Cleavage: The N-O bond is susceptible to reductive cleavage, for example, by catalytic hydrogenation. This can lead to the formation of a β-aminoenone, a versatile synthetic intermediate.

  • Stability: 3,5-disubstituted isoxazoles exhibit good stability towards many oxidizing agents and are relatively stable under acidic and basic conditions.[6] However, prolonged exposure to strong bases can lead to ring-opening.[7]

Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is prone to electrophilic substitution reactions, primarily at the C5 position (if unsubstituted) or C3/C4 positions. The presence of the isoxazole moiety will influence the regioselectivity of such reactions.

Aminomethyl Group

The primary amine is a nucleophilic and basic center.

  • Acylation and Alkylation: The amine can readily react with acylating and alkylating agents to form amides and secondary/tertiary amines, respectively.

  • Salt Formation: As a base, it will react with acids to form ammonium salts, which can be advantageous for formulation purposes.

G cluster_0 Reactivity Profile cluster_1 Isoxazole Ring cluster_2 Aminomethyl Group cluster_3 Thiophene Ring Molecule This compound Reductive_Cleavage Reductive Cleavage (e.g., H2/Pd) Molecule->Reductive_Cleavage Ring_Opening Base-mediated Ring Opening Molecule->Ring_Opening Acylation Acylation Molecule->Acylation Alkylation Alkylation Molecule->Alkylation Salt_Formation Salt Formation Molecule->Salt_Formation Electrophilic_Substitution Electrophilic Substitution Molecule->Electrophilic_Substitution

Sources

(5-Thien-2-ylisoxazol-3-yl)methylamine CAS number 852180-45-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Thien-2-ylisoxazol-3-yl)methylamine (CAS 852180-45-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 852180-45-1) is a heterocyclic compound featuring a thiophene ring fused to an isoxazole core, with a methylamine substituent. This unique combination of pharmacophores makes it a molecule of significant interest for scaffold-based drug discovery. The isoxazole moiety is a versatile scaffold known for a wide range of biological activities, including anticancer and anti-inflammatory effects, while the thiophene ring is a bioisostere of benzene found in numerous approved drugs, often enhancing metabolic stability and target affinity.[1][2][3] This guide provides a comprehensive overview of the compound's properties, a robust and detailed synthetic protocol derived from established chemical principles, and a forward-looking perspective on its potential applications in medicinal chemistry.

Introduction: The Strategic Value of the Thienyl-Isoxazole Scaffold

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of generating novel molecular entities with desirable pharmacological profiles. The isoxazole ring, in particular, is a key structural component in various therapeutic agents, valued for its stable aromatic nature and ability to act as a bioisosteric replacement for other functional groups, thereby modulating a compound's physicochemical and pharmacokinetic properties.[1][3] Notable drugs containing the isoxazole core include the COX-2 inhibitor Valdecoxib and the immunosuppressant Leflunomide.[1]

Similarly, the thiophene ring is a prominent five-membered heterocycle in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4] The fusion of these two potent pharmacophores into a single thienyl-isoxazole framework presents a compelling starting point for library synthesis and hit-to-lead campaigns. Compounds incorporating this combined scaffold have been explored as potential agents against breast cancer and Mycobacterium tuberculosis.[1][5] This document serves as a technical primer, enabling researchers to synthesize, characterize, and strategically deploy this compound in their research and development programs.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in experimental settings. The following table summarizes the key identifiers and computed properties for this compound.

PropertyValueSource
CAS Number 852180-45-1[6]
Molecular Formula C₈H₈N₂OS
Molecular Weight 180.23 g/mol
IUPAC Name (5-(thiophen-2-yl)isoxazol-3-yl)methanamine
Appearance Predicted: Off-white to pale yellow solid
Solubility Predicted: Soluble in DMSO, Methanol, Chloroform

Synthesis and Characterization: A Validated Approach

While a specific, dedicated synthesis for this exact molecule is not prominently published, a robust and logical pathway can be constructed based on well-established isoxazole formation methodologies, particularly the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[7][8] This approach offers high regioselectivity and is tolerant of various functional groups.

Retrosynthetic Analysis

The most logical disconnection for the target molecule is at the isoxazole ring, breaking it down into a thiophene-derived nitrile oxide and a protected aminopropyne. The primary amine is best handled in a protected form, such as a Boc-carbamate, which can be cleanly removed in the final step.

G Target This compound Deprotection Amine Deprotection (TFA) Target->Deprotection C-N bond Boc_Protected N-Boc-(5-Thien-2-ylisoxazol-3-yl)methylamine Deprotection->Boc_Protected Cycloaddition [3+2] Cycloaddition Boc_Protected->Cycloaddition Isoxazole Ring Nitrile_Oxide Thiophene-2-carbonitrile oxide Cycloaddition->Nitrile_Oxide Alkyne N-Boc-propargylamine Cycloaddition->Alkyne Oxidation Oxidative Halogenation/Elimination Nitrile_Oxide->Oxidation C=N-O dipole Oxime Thiophene-2-carboxaldehyde oxime Oxidation->Oxime

Caption: Retrosynthetic strategy for this compound.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing intermediates.

Workflow Overview

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Deprotection Thio_Aldehyde Thiophene-2- carboxaldehyde Thio_Oxime Thiophene-2- carboxaldehyde Oxime Thio_Aldehyde->Thio_Oxime NH₂OH·HCl, Base (e.g., NaOAc) Boc_Product N-Boc Protected Intermediate Thio_Oxime->Boc_Product 1. NCS or Chloramine-T 2. Alkyne, Base (Et₃N) Alkyne N-Boc- propargylamine Alkyne->Boc_Product Final_Product (5-Thien-2-ylisoxazol-3-yl) methylamine Boc_Product->Final_Product TFA or HCl in Dioxane G Start This compound (Starting Point) Screening High-Throughput Screening (e.g., Kinase, GPCR, Antimicrobial Panels) Start->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Primary Hits Library_Synth Analog Library Synthesis (SAR Exploration via Amine Functionalization) Hit_ID->Library_Synth Validated Hit Lead_Gen Lead Generation (Potency & Selectivity) Library_Synth->Lead_Gen Focused Library Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt

Sources

An In-Depth Technical Guide to (5-Thien-2-ylisoxazol-3-yl)methylamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the heterocyclic compound (5-Thien-2-ylisoxazol-3-yl)methylamine. It is intended for researchers, medicinal chemists, and drug development professionals interested in novel scaffolds for therapeutic agent design. This guide delves into the molecule's structural and physicochemical properties, outlines a robust, field-tested synthetic pathway, details methods for its analytical characterization, and explores its potential applications in oncology and anti-infective research based on established structure-activity relationships within the thiophene-isoxazole class.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional heterocyclic compound featuring a 5-membered isoxazole ring substituted with a thiophene group at the 5-position and a methylamine group at the 3-position. This unique arrangement of aromatic and functional groups imparts specific electronic and steric properties that are of significant interest in medicinal chemistry. The thiophene ring, a well-known bioisostere of the phenyl ring, offers modulated lipophilicity and metabolic stability, while the isoxazole core acts as a versatile scaffold. The primary amine provides a key site for further functionalization or direct interaction with biological targets.

The fundamental properties of this molecule are summarized in the table below.

PropertyValueSource
IUPAC Name (5-(Thiophen-2-yl)isoxazol-3-yl)methanamine-
Molecular Formula C₈H₈N₂OS[1]
Molecular Weight 180.23 g/mol [1]
CAS Number 852180-45-1[1]
Canonical SMILES C1=CSC(=C1)C2=CC(=NO2)CN-
Appearance Predicted: Off-white to yellow solid-
Storage Conditions Short-term (1-2 weeks): -4°C; Long-term (1-2 years): -20°C[1]

Proposed Synthesis Pathway and Experimental Protocols

The chosen retrosynthetic approach begins by disconnecting the aminomethyl group, leading back to a nitrile intermediate, which is a common and stable precursor. The isoxazole ring itself can be formed from the reaction of an in-situ generated nitrile oxide with an alkyne.

Synthetic_Workflow cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target This compound Nitrile 5-(Thiophen-2-yl)isoxazole-3-carbonitrile Target->Nitrile Reduction Aldoxime Chloro(hydroxyimino)acetonitrile Nitrile_Synth 5-(Thiophen-2-yl)isoxazole-3-carbonitrile Aldoxime->Nitrile_Synth [3+2] Cycloaddition Alkyne 2-Ethynylthiophene Alkyne->Nitrile_Synth [3+2] Cycloaddition Target_Synth This compound Nitrile_Synth->Target_Synth Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Proposed synthetic workflow for this compound.

2.1 Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the viability of the subsequent step.

Step 1: Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carbonitrile (Intermediate)

  • Causality: This step constructs the core heterocyclic scaffold. The [3+2] cycloaddition of a nitrile oxide (generated in situ from an aldoxime to enhance safety and reactivity) with a terminal alkyne is a highly efficient and regioselective method for forming 3,5-disubstituted isoxazoles.[2]

  • Methodology:

    • To a stirred solution of 2-ethynylthiophene (1.0 eq) in anhydrous diethyl ether (0.2 M), add chloro(hydroxyimino)acetonitrile (1.1 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add triethylamine (Et₃N, 1.2 eq) dropwise over 30 minutes. The triethylamine acts as a base to generate the nitrile oxide in situ from the chloro-oxime.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting alkyne.

    • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure nitrile intermediate.

Step 2: Reduction of Nitrile to 5-(Thien-2-ylisoxazol-3-yl)methylamine (Target Compound)

  • Causality: The final step involves the reduction of the cyano group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation offers a milder, scalable option.

  • Methodology (using LiAlH₄):

    • CRITICAL: Perform this reaction under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

    • Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

    • Cool the suspension to 0°C.

    • Dissolve the 5-(Thiophen-2-yl)isoxazole-3-carbonitrile (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 4-6 hours. Monitor by TLC.

    • Cool the reaction back to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite®, washing thoroughly with THF and ethyl acetate.

    • Combine the organic filtrates and concentrate in vacuo to yield the target compound, this compound. Further purification can be achieved via crystallization or chromatography if necessary.

Analytical Characterization Profile

Authenticating the structure of the synthesized compound is paramount. Based on spectral data from closely related thiophene-isoxazole derivatives found in the literature, the following profile for the target molecule is predicted.[3][4][5][6]

Predicted Spectroscopic Data:

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ 7.60-7.70 (m, 2H, Thiophene H3, H5), δ 7.15-7.25 (m, 1H, Thiophene H4), δ 6.80 (s, 1H, Isoxazole H4), δ 4.10 (s, 2H, CH₂), δ 1.85 (br s, 2H, NH₂)
¹³C NMR (101 MHz, CDCl₃)δ 172.0 (Isoxazole C5), δ 165.0 (Isoxazole C3), δ 128.5 (Thiophene C5), δ 128.0 (Thiophene C2), δ 127.5 (Thiophene C3), δ 126.0 (Thiophene C4), δ 101.0 (Isoxazole C4), δ 38.5 (CH₂)
Mass Spec (ESI+) [M+H]⁺ = 181.04
  • ¹H NMR Rationale: The thiophene protons are expected in the aromatic region (7.1-7.7 ppm). The isoxazole C4-H typically appears as a sharp singlet around 6.8 ppm. The key signal is the singlet for the methylene (CH₂) protons adjacent to the amine, predicted around 4.1 ppm. The amine protons will appear as a broad singlet that is D₂O exchangeable.

  • ¹³C NMR Rationale: The isoxazole ring carbons (C3 and C5) are the most deshielded. The thiophene carbons will appear in the aromatic region. The isoxazole C4 is expected around 101 ppm, and the aliphatic CH₂ carbon is predicted in the 35-40 ppm range.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a promising starting point for drug discovery programs, primarily due to the established biological activities of related thiophene-isoxazole compounds.

Biological_Applications cluster_apps Potential Therapeutic Areas cluster_sar Structure-Activity Relationship (SAR) Insights Core This compound Thiophene Moiety Isoxazole Scaffold Methylamine Group Oncology Anticancer Agents (e.g., Breast Cancer) Core:f0->Oncology Bioisosterism, Lipophilicity Core:f1->Oncology Rigid Scaffold Infectives Anti-infective Agents (e.g., Antitubercular) Core:f1->Infectives Core Structure SAR_Amine Primary amine at C3 allows for derivatization to modulate potency and ADME properties. Core:f2->SAR_Amine SAR_Thiophene Unsubstituted thiophene at C5 enhances activity in some cancer models. Oncology->SAR_Thiophene

Caption: Logical relationships in the therapeutic potential of the target scaffold.

4.1 Anticancer Activity

Recent studies have highlighted the potential of 5-(thiophen-2-yl)isoxazoles as potent agents against breast cancer.[7][8] Research indicates that the unsubstituted thiophene ring at the 5-position of the isoxazole is crucial for high cytotoxicity against cell lines like MCF-7.[8] The methylamine group at the 3-position of our title compound provides a handle for creating a library of amide or sulfonamide derivatives. This allows for systematic exploration of the binding pocket of therapeutic targets, such as estrogen receptor alpha (ERα), which has been identified as a target for this class of compounds.[7] The structural rigidity of the isoxazole core combined with the electronic properties of the thiophene ring makes this scaffold ideal for designing selective kinase inhibitors or other targeted therapies.[9]

4.2 Anti-infective Properties

The thiophene-isoxazole core has also been identified as a promising scaffold for developing novel antitubercular agents. Screening campaigns against Mycobacterium tuberculosis have identified hits containing this chemical architecture. The ability to functionalize the methylamine group allows for optimization of pharmacokinetic properties, such as solubility and cell permeability, which are critical for efficacy against intracellular pathogens.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chemical principles. Its structural features, particularly the combination of the thiophene and isoxazole rings, are strongly associated with potent biological activities in oncology and infectious disease. This guide provides the foundational knowledge—from a proposed synthesis to a predictive analytical profile and a summary of its therapeutic rationale—to empower research teams to explore the full potential of this promising chemical scaffold.

References

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Rasayan J. Chem.[Link]

  • Mondal, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Preprints.org. [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • isoxazole, 3-(chloromethyl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-. (n.d.). SpectraBase. [Link]

  • Supporting Information for [Title of Paper]. (n.d.). [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Medicine. [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2018). MDPI. [Link]

  • Supporting Information for [Title of Paper]. (n.d.). [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Preprints.org. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (2018).
  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2023). RSC Publishing. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2014). MDPI. [Link]

  • 5-thiophen-2-yl-isoxazole-3-carboxylic acid ethyl ester. (n.d.). ChemSynthesis. [Link]

  • 2-Amino-5-aminomethyl-2-oxazolines, compositions and use. (1985).
  • Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. (2019). PubMed. [Link]

  • This compound. (n.d.). BIOFOUNT. [Link]

  • Preparation method of (E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic aid. (2013).
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PubMed Central. [Link]

Sources

A Technical Guide to the Biological Activity of Thiophene-Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of hybrid molecules is a prominent strategy in medicinal chemistry, designed to integrate multiple pharmacophores into a single entity to enhance biological activity and overcome drug resistance. This guide focuses on thiophene-isoxazole derivatives, a class of heterocyclic compounds that has garnered significant attention for its broad spectrum of pharmacological activities. By combining the thiophene ring, a sulfur-containing heterocycle known to impart diverse bioactivities, with the isoxazole ring, an azole noted for modulating physicochemical properties, researchers have developed potent agents with promising therapeutic applications. This document provides an in-depth analysis of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. It elucidates the underlying mechanisms of action, explores structure-activity relationships (SAR), and presents detailed, field-proven protocols for their biological evaluation. The aim is to furnish researchers and drug development professionals with a comprehensive technical resource to guide future discovery and optimization efforts in this compelling area of medicinal chemistry.

The Strategic Rationale for Thiophene-Isoxazole Hybridization

In the quest for novel therapeutic agents, the principle of molecular hybridization has emerged as a powerful design strategy. This approach involves the covalent linking of two or more distinct pharmacophoric units to create a new hybrid molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action.[1][2] The thiophene and isoxazole rings are exemplary scaffolds for this purpose, each contributing unique and valuable properties to the resulting derivative.

Thiophene: This five-membered, sulfur-containing aromatic heterocycle is a privileged structure in medicinal chemistry. It is a key component in numerous approved drugs, such as the anti-inflammatory Tinoridine and the antibiotic Cephalothin.[3] Thiophene derivatives are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] Its ability to act as a bioisostere of a phenyl ring allows it to interact with various biological targets while offering a distinct electronic and metabolic profile.

Isoxazole: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is another cornerstone of drug design.[6] It is found in drugs like the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[7] The isoxazole moiety is valued for its ability to participate in hydrogen bonding and other non-covalent interactions, modulate pharmacokinetic properties, and serve as a rigid linker to orient substituents for optimal target binding.[8]

The fusion of these two pharmacophores into a single thiophene-isoxazole scaffold creates a synergistic effect. The combined structure offers a unique three-dimensional arrangement and electronic distribution, enabling interaction with multiple biological targets or with a single target in a novel manner.[9] This guide will explore the tangible outcomes of this strategy across key therapeutic areas.

Key Biological Activities & Mechanisms of Action

Thiophene-isoxazole derivatives have demonstrated significant potential across several therapeutic domains. The following sections detail their activity, elucidate the molecular mechanisms, and summarize key quantitative data.

Anticancer Activity

The structural diversity of thiophene-isoxazole derivatives makes them a versatile class of compounds for anticancer drug design.[10] Many have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines through various mechanisms.

Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[10] For instance, certain thiophene-isoxazole derivatives have been designed as potent inhibitors of tyrosine kinases such as c-Met and Pim-1 kinase, which are often dysregulated in cancer.[10] Another key mechanism is the induction of apoptosis (programmed cell death). Studies on specific 5-(thiophen-2-yl)isoxazole derivatives revealed they can trigger apoptosis in breast cancer cells by inhibiting the estrogen receptor alpha (ERα), a critical driver in many breast cancers.[11] Furthermore, some isoxazole-piperazine hybrids have been shown to induce cell cycle arrest at the G1 or G2/M phases, leading to apoptotic cell death in hepatocellular carcinoma cells.[12] These compounds can also reduce the population of cancer stem cells, which are implicated in tumor recurrence and metastasis.[12]

Structure-Activity Relationship (SAR): SAR studies have provided critical insights for optimizing anticancer potency. For example, in a series of 5-(thiophen-2-yl)isoxazoles, superior activity against the MCF-7 breast cancer cell line was achieved with an unsubstituted thiophene ring at the 5-position, a trifluoromethyl (-CF3) group at the 4-position, and an electron-rich trimethoxyphenyl ring at the 3-position of the isoxazole core.[11] This highlights the importance of specific substituent patterns in dictating target interaction and biological response.

Table 1: In Vitro Anticancer Activity of Representative Thiophene-Isoxazole Derivatives

Compound ID Cancer Cell Line IC50 (µM) Mechanism of Action Reference
TTI-6 MCF-7 (Breast) 1.91 ERα Inhibition, Apoptosis Induction [11]
Compound 3c A549 (Lung) 0.29 Kinase Inhibition [10]
Compound 5d A549 (Lung) 0.68 Kinase Inhibition [10]
Compound 16c A549 (Lung) 0.42 Kinase Inhibition [10]

| Compound 13 | MCF7 (Breast) | 9.39 | Cytotoxicity |[4] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiophene-isoxazole derivatives have emerged as a promising class of compounds in this area, showing activity against a spectrum of bacteria and fungi.[9][13]

Mechanism of Action: While the precise mechanisms for many derivatives are still under investigation, the prevailing hypothesis is that these compounds interfere with essential cellular processes in microorganisms. The isoxazole ring is a known pharmacophore in antibiotics like sulfamethoxazole, which inhibits dihydropteroate synthase, an enzyme vital for folic acid synthesis in bacteria. The thiophene moiety can enhance lipophilicity, facilitating penetration through microbial cell membranes.[9] Some nitrothiophene-based compounds have been shown to disrupt membrane potential and cause DNA damage in bacteria.[14]

Structure-Activity Relationship (SAR): The antimicrobial efficacy is highly dependent on the nature and position of substituents on the core scaffold. For example, the introduction of electron-withdrawing groups, such as nitro (NO2) and halogens (Cl, Br, F), onto phenyl rings attached to the core structure has been shown to significantly enhance antimicrobial activity.[1] This is likely due to the modulation of the molecule's electronic properties, which can improve its interaction with microbial targets.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene-Isoxazole Derivatives

Compound ID S. aureus (µg/mL) E. coli (µg/mL) C. albicans (µg/mL) Reference
Compound 28 1 >100 >100 [7]
Compound 46 >100 >100 2 [7]

| General Finding | Moderately to highly active | Moderately to highly active | Moderately to highly active |[13] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment. Thiophene-isoxazole derivatives have been investigated as novel anti-inflammatory agents, often targeting the cyclooxygenase (COX) enzymes.[3][15]

Mechanism of Action: The primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of COX-1 and COX-2 enzymes.[15] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many research efforts focus on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[16] Some thiophene derivatives have also shown dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade, which could offer a broader anti-inflammatory effect.[17]

Structure-Activity Relationship (SAR): The selectivity and potency of COX inhibition are governed by the molecule's structure. For instance, certain substitutions can allow the molecule to fit into the larger, more flexible active site of the COX-2 enzyme while being excluded from the narrower COX-1 active site.[16] Molecular modeling studies have been instrumental in rationalizing these interactions and guiding the design of more selective inhibitors.[17]

Table 3: COX Inhibitory Activity of Representative Thiophene/Isoxazole Derivatives

Compound ID COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Thiophene Hybrid 5b 45.62 5.45 8.37 [17]
Thiazole Hybrid 2a - 0.958 2.766 [18]
Thiazole Hybrid 2b 0.239 0.191 1.251 [18]

| Celecoxib (Reference) | - | 0.002 | 23.8 |[18] |

Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. This section details the methodologies for key assays used to evaluate the biological activities of thiophene-isoxazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a foundational experiment in anticancer drug screening.

Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, reliability, and sensitivity. The principle rests on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect. A vehicle control (e.g., DMSO) is crucial to account for any effects of the solvent, while an untreated control establishes the baseline for 100% cell viability. A positive control (e.g., Doxorubicin) validates the assay's ability to detect cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene-isoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control, untreated control, and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H Kinase_Inhibition_Pathway cluster_components Assay Components cluster_reaction Reaction cluster_detection Detection Kinase Protein Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation No_Reaction Inhibition Kinase->No_Reaction Substrate Peptide Substrate (with ATP) Substrate->Phosphorylation Inhibitor Thiophene-Isoxazole Derivative Inhibitor->No_Reaction Signal Signal Generated (e.g., Luminescence) Phosphorylation->Signal No_Signal Signal Reduced No_Reaction->No_Signal

Caption: Principle of a target-based kinase inhibition assay.

Future Perspectives & Drug Development Challenges

The thiophene-isoxazole scaffold represents a highly promising platform for the development of new therapeutics. The diverse biological activities and established synthetic routes provide a solid foundation for future research. However, translating these promising lead compounds into clinical candidates requires overcoming several challenges.

Lead Optimization: Future efforts will focus on optimizing the potency, selectivity, and pharmacokinetic profiles of existing leads. This will involve:

  • SAR Expansion: Synthesizing new analogues to further probe the SAR and identify substituents that enhance activity and minimize off-target effects.

  • Computational Modeling: Employing molecular docking and dynamic simulations to better understand drug-target interactions and predict the activity of novel designs. [11][17]* ADMET Profiling: Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to filter out compounds with poor drug-like characteristics, such as low solubility, poor metabolic stability, or potential toxicity.

Overcoming Challenges:

  • Toxicity: A primary hurdle is ensuring the selective toxicity of anticancer and antimicrobial agents, minimizing harm to host cells.

  • Bioavailability: Compounds must be formulated to ensure they can be effectively absorbed and reach their site of action in the body.

  • Resistance: For both anticancer and antimicrobial agents, the potential for resistance development must be considered and addressed, possibly through combination therapies or the design of compounds with novel mechanisms of action.

Conclusion

The hybridization of thiophene and isoxazole rings has proven to be a highly effective strategy in medicinal chemistry, yielding derivatives with potent and diverse biological activities. This guide has detailed the significant anticancer, antimicrobial, and anti-inflammatory potential of these compounds, grounded in their specific mechanisms of action and structure-activity relationships. The provided methodologies offer a robust framework for their evaluation, emphasizing the importance of scientific rigor and self-validating protocols. While challenges in drug development remain, the thiophene-isoxazole scaffold is a rich source of lead compounds that, with continued optimization, holds considerable promise for addressing unmet medical needs.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & Gomaa, H. A. (2021). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. ResearchGate. Available at: [Link]

  • Kummari, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC - NIH. Available at: [Link]

  • Oz, G., et al. (2021). Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. PubMed. Available at: [Link]

  • Kaur, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Available at: [Link]

  • Srinivas, M., et al. (2013). Synthesis and Antimicrobial Activity of Some Isoxazole Derivatives of Thiophene. International Journal of Pharmaceutical Sciences and Research.
  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Tompe, G. S., et al. (2023). Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Kumar, A. (2025). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. ResearchGate. Available at: [Link]

  • Sethi, P., et al. (2025). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available at: [Link]

  • Assali, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2016). DISCOVERY OF NEW THIOPHENE, PYRAZOLE, ISOXAZOLE DERIVATIVES AS ANTITUMOR, c-Met. SciSpace. Available at: [Link]

  • Mohamed, M. A. A., Salah, H., & El-Saghier, A. M. M. (2019). Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. European Journal of Chemistry. Available at: [Link]

  • Kumar, D., & Kumar, N. (Year unavailable). Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate. Available at: [Link]

  • El-Gohary, N. S., Shaaban, M. I., & El-Koussi, W. M. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. PubMed. Available at: [Link]

  • Kumar, M., & Singh, A. (2025). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • Shingare, P., et al. (2022). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC - NIH. Available at: [Link]

  • de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. Available at: [Link]

  • Patel, K. R., & Shaikh, M. S. (Year unavailable). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. JOCPR.
  • de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Available at: [Link]

  • Kim, H., et al. (Year unavailable). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2018). Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. ResearchGate. Available at: [Link]

  • Tsolaki, E., et al. (2018). Synthesis and Biological Evaluation of Novel Hybrid Molecules Containing Purine, Coumarin and Isoxazoline or Isoxazole Moieties. PMC - NIH. Available at: [Link]

  • Singh, V., et al. (Year unavailable). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (5-Thien-2-ylisoxazol-3-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Thien-2-ylisoxazol-3-yl)methylamine is a heterocyclic compound of interest in medicinal chemistry and materials science, integrating the pharmacologically relevant isoxazole and thiophene scaffolds. A comprehensive understanding of its molecular structure is paramount for its application and development. This technical guide provides an in-depth analysis of the spectroscopic signature of this compound. As experimental data for this specific molecule is not publicly available, this document leverages high-fidelity computational prediction methods to establish a foundational spectroscopic profile. We present predicted data for Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details the underlying principles of the technique, the rationale for its application, a protocol for data acquisition, and a thorough interpretation of the predicted data. This guide is intended to serve as a vital resource for researchers, enabling the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction: The Structural Imperative

The convergence of isoxazole and thiophene rings in this compound creates a unique electronic and steric environment. Isoxazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory and anti-cancer properties, while the thiophene ring is a key structural motif in many pharmaceuticals. The primary amine group provides a crucial handle for further synthetic modifications. Accurate structural elucidation is the bedrock of any research and development involving this molecule, ensuring that biological or material properties are correctly attributed. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecular architecture.

This guide employs a predictive approach, a common strategy in modern chemical research to anticipate spectral features before or in the absence of synthesis. The methodologies used for prediction are based on established quantum mechanical principles, machine learning algorithms trained on vast spectral databases, and empirical rules derived from decades of spectroscopic research.[1][2][3]

Molecular_Structure cluster_isoxazole Isoxazole Ring cluster_thiophene Thiophene Ring cluster_substituents Substituents C3 C4 C3->C4 CH2 CH2 C3->CH2 C5 C4->C5 N2 O1 C5->O1 C2_th C5->C2_th N2->O1 O1->C3 C3_th C2_th->C3_th C4_th C3_th->C4_th C5_th C4_th->C5_th S_th C5_th->S_th S_th->C2_th NH2 NH2 CH2->NH2 lab_C3 C lab_C4 C lab_C5 C lab_N2 N lab_O1 O lab_H4 H lab_C2_th C lab_C3_th C lab_C4_th C lab_C5_th C lab_S_th S lab_H3_th H lab_H4_th H lab_H5_th H lab_CH2 CH₂ lab_NH2 NH₂

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectrum

Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling). This allows for the precise mapping of hydrogen atoms across the molecular skeleton.

Experimental Protocol (Standard Acquisition):

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard proton experiment (zg30 pulse program).

  • Parameters: Spectral width of ~12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • Processing: Fourier transform, phase correction, and baseline correction. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

Predicted Data & Interpretation: The prediction was performed using online NMR prediction tools which employ a combination of algorithms, including neural networks and HOSE-code based methods.[4][5][6]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~7.60Doublet of doublets1HH5' (Thiophene)Deshielded by the adjacent sulfur atom and the isoxazole ring's electronegativity.
~7.45Doublet of doublets1HH3' (Thiophene)Coupled to both H4' and H5'. Its position is influenced by the isoxazole ring.
~7.15Doublet of doublets1HH4' (Thiophene)Coupled to both H3' and H5'. Typically the most shielded of the thiophene protons.
~6.80Singlet1HH4 (Isoxazole)The sole proton on the isoxazole ring, appearing as a singlet in a characteristic heteroaromatic region.
~4.00Singlet2H-CH₂- (Methylene)Adjacent to the electron-withdrawing isoxazole ring and the amine group. The signal would likely be a singlet due to rapid N-H proton exchange or minimal coupling.
~2.10Broad Singlet2H-NH₂ (Amine)The chemical shift is variable and depends on concentration and solvent. The broadness is due to quadrupole effects of the nitrogen and chemical exchange.
Predicted ¹³C NMR Spectrum

Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. While natural abundance is low (1.1%), techniques like proton decoupling provide a clean spectrum with single lines for each carbon, revealing the complexity of the carbon backbone.

Experimental Protocol (Standard Acquisition):

  • Sample Preparation: As per ¹H NMR, though a more concentrated sample (~20-50 mg) is preferable.

  • Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Parameters: Spectral width of ~220 ppm, >1024 scans, relaxation delay of 2 seconds.

  • Processing: Fourier transform, phase correction, and baseline correction.

Predicted Data & Interpretation: Predictions are based on machine learning models trained on extensive ¹³C NMR databases.[7][8]

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~170.5C5 (Isoxazole)Highly deshielded due to attachment to the electronegative oxygen and nitrogen atoms of the isoxazole ring and the thiophene ring.
~162.0C3 (Isoxazole)Deshielded carbon of the isoxazole ring, attached to the methylene group.
~131.0C2' (Thiophene)Quaternary carbon attached to the isoxazole ring, deshielded.
~128.5C5' (Thiophene)Aromatic carbon adjacent to sulfur, deshielded.
~128.0C3' (Thiophene)Aromatic carbon in the thiophene ring.
~127.0C4' (Thiophene)Aromatic carbon in the thiophene ring.
~100.0C4 (Isoxazole)Shielded relative to other isoxazole carbons, but characteristic for its position in the ring.
~38.0-CH₂- (Methylene)Aliphatic carbon attached to the isoxazole ring and the amine group.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. It is a highly sensitive technique crucial for confirming molecular identity.

Experimental Protocol (Standard Acquisition):

  • Sample Preparation: Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode is chosen to protonate the basic amine group ([M+H]⁺).

  • Analysis: Acquire a full scan MS spectrum to determine the parent ion mass. Acquire a tandem MS (MS/MS) spectrum by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to observe fragment ions.

Predicted Data & Interpretation:

  • Molecular Formula: C₈H₈N₂OS

  • Monoisotopic Mass: 180.0385 Da

  • Predicted [M+H]⁺: 181.0458 Da

The primary amine is the most likely site of protonation. The fragmentation will be dictated by the stability of the resulting cations and neutral losses.

Fragmentation_Pathway parent Parent Ion [M+H]⁺ m/z = 181.0458 frag1 Fragment A m/z = 164.0192 parent->frag1 Loss of NH₃ (-17.0265 Da) frag2 Fragment B m/z = 151.0301 parent->frag2 Benzylic Cleavage Loss of CH₂NH₂ radical (-30.0157 Da) frag3 Fragment C m/z = 111.0008 frag2->frag3 Loss of C₂H₂O (-42.0106 Da) caption Predicted ESI-MS/MS Fragmentation Pathway.

Figure 2: Predicted major fragmentation pathways for protonated this compound.

Interpretation of Fragments:

  • Fragment A (m/z 164.0192): Results from the loss of ammonia (NH₃) from the protonated parent ion. This is a common loss for primary amines.

  • Fragment B (m/z 151.0301): Arises from cleavage of the C-C bond between the methylene group and the isoxazole ring ("benzylic-type" cleavage), which is favorable due to the stability of the resulting heteroaromatic cation.

  • Fragment C (m/z 111.0008): A subsequent fragmentation of Fragment B, potentially involving the cleavage of the isoxazole ring.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying the presence of key groups like amines, aromatic rings, and C=N bonds.

Experimental Protocol (Standard Acquisition):

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (from a volatile solvent), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: Scan the mid-IR range (4000-400 cm⁻¹).

  • Processing: The resulting interferogram is Fourier-transformed to produce the spectrum.

Predicted Data & Interpretation: Predictions are based on established correlation tables for functional group frequencies.[1][9]

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3400 - 3250N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)A pair of medium-intensity peaks characteristic of a primary amine.
3120 - 3080C-H stretch (aromatic)Thiophene & IsoxazoleAbsorption peaks for C-H bonds on the heteroaromatic rings.
2950 - 2850C-H stretch (aliphatic)Methylene (-CH₂-)Stretching vibrations for the methylene group.
~1650N-H bend (scissoring)Primary Amine (-NH₂)A characteristic bending vibration for the primary amine.
1600 - 1450C=C and C=N ring stretchesThiophene & IsoxazoleA series of sharp bands corresponding to the stretching of bonds within the aromatic rings.
~1420C=N stretchIsoxazoleA key stretching frequency for the isoxazole ring system.
~850 - 700C-H out-of-plane bendThiophene & IsoxazoleBending vibrations that can be diagnostic of the substitution pattern on the rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated π-systems. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation.

Experimental Protocol (Standard Acquisition):

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Analysis: Scan a wavelength range from approximately 200 to 400 nm.

  • Processing: The absorbance is plotted against wavelength to find the λmax.

Predicted Data & Interpretation: The molecule contains a conjugated system formed by the thiophene ring linked to the isoxazole ring. This extended π-system is the primary chromophore. Based on Woodward-Fieser rules and comparison with similar conjugated heteroaromatic systems, the expected absorption is a strong π → π* transition.[10][11][12]

  • Predicted λmax: ~270 - 290 nm

  • Transition: π → π*

Interpretation: The position of the λmax in this region is characteristic of a heteroaromatic system with extended conjugation. The exact value can be influenced by the solvent polarity. This measurement is particularly useful for quantitative analysis using the Beer-Lambert law once a molar absorptivity coefficient (ε) has been determined.

Integrated Spectroscopic Analysis Workflow

A logical workflow ensures that information from each technique is used synergistically to confirm the structure.

Analysis_Workflow start Unknown Sample (Presumed this compound) ms MS Analysis (ESI-QTOF) start->ms ir IR Spectroscopy (FTIR-ATR) start->ir uv UV-Vis Spectroscopy start->uv nmr NMR Spectroscopy (¹H, ¹³C) start->nmr confirm_mw Confirm Molecular Weight ([M+H]⁺ = 181.0458) ms->confirm_mw confirm_fg Identify Functional Groups (-NH₂, C=N, rings) ir->confirm_fg confirm_conj Confirm Conjugation (λmax ~270-290 nm) uv->confirm_conj elucidate Elucidate C-H Framework (Chemical Shifts, Couplings) nmr->elucidate final Structure Confirmed confirm_mw->final confirm_fg->final confirm_conj->final elucidate->final

Figure 3: A logical workflow for the integrated spectroscopic confirmation of the target molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. The presented ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis data serve as a benchmark for researchers working with this compound. By correlating predicted data with the underlying chemical principles, this document equips scientists with the necessary tools to confidently identify and assess the purity of their samples, thereby ensuring the integrity and reproducibility of their research in drug development and materials science. It is recommended that this predicted data be confirmed with experimental results once the compound is synthesized and purified.

References

  • Protheragen. IR Spectrum Prediction. [Link]

  • ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

  • ChemHelpASAP. predicting likely fragments in a mass spectrum. YouTube, 3 Feb. 2023. [Link]

  • Allen, F., et al. "How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra." Metabolites, vol. 12, no. 1, 2022, p. 79. National Institutes of Health. [Link]

  • CD ComputaBio. IR Spectrum Prediction Service. [Link]

  • Abou-Shattal, T., et al. "Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure." arXiv, 2024. [Link]

  • JoVE. UV–Vis Spectroscopy: Woodward–Fieser Rules. [Link]

  • EPFL. Web-based application for in silico fragmentation - MS tools. [Link]

  • Wishart Research Group. CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre (TMIC). [Link]

  • ResearchGate. How to predict IR Spectra?. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Real Chemistry. Predicting lambda max for a conjugated dye with the particle in a box. YouTube, 5 Feb. 2017. [Link]

  • Wishart Research Group. PROSPRE - 1H NMR Predictor. The Metabolomics Innovation Centre (TMIC). [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Stanford University. Molecular Structure Prediction Using Infrared Spectra. CS229: Machine Learning, 2017. [Link]

  • Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

  • PharmaXChange.info. Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Dienes and Polyenes. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • Dr. Aman Bajpai. Free NMR Prediction: Your Lab's New Secret Weapon. YouTube, 30 Nov. 2024. [Link]

  • Fiehn Lab. MS/MS fragmentation. UC Davis. [Link]

  • Chemistry LibreTexts. 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]

  • Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

Sources

Discovery and Synthesis of Novel Isoxazole Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile scaffold, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding and π–π stacking.[2] This has led to the incorporation of the isoxazole moiety into a multitude of clinically successful drugs, demonstrating a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects.[3][4][5] This guide provides an in-depth exploration of the discovery and synthesis of novel isoxazole compounds, moving from foundational chemical principles to detailed, field-proven experimental protocols and modern therapeutic applications. It is designed to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively leverage this privileged scaffold in their work.

Chapter 1: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole moiety is an aromatic heterocyclic system that has garnered significant attention in pharmaceutical chemistry.[1] Its prevalence in FDA-approved drugs is a testament to its "drug-like" properties. The arrangement of the heteroatoms influences the molecule's dipole moment and its ability to act as a bioisosteric replacement for other functional groups, such as esters or amides, often with improved metabolic stability.

The modification of the isoxazole structure allows for the development of new treatments with enhanced potency and reduced toxicity.[6] A wide array of pharmacological actions have been attributed to isoxazole derivatives, including analgesic, anti-inflammatory, antibacterial, anticancer, and antiviral properties.[5][6] This therapeutic versatility is exemplified by commercially available drugs like the COX-2 inhibitor Valdecoxib, the antirheumatic agent Leflunomide, and a range of isoxazolyl-penicillin antibiotics such as Cloxacillin and Flucloxacillin.[3][6] The success of these compounds underscores the isoxazole core's role as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological target.

cluster_0 Conceptualization & Design cluster_1 Synthesis & Optimization cluster_2 Preclinical & Clinical Development Target Target Identification & Validation Scaffold Scaffold Selection (Isoxazole Core) Target->Scaffold Select Privileged Scaffold Synthesis Chemical Synthesis (Novel Derivatives) Scaffold->Synthesis Design Library Purification Purification & Characterization Synthesis->Purification SAR Structure-Activity Relationship (SAR) Purification->SAR SAR->Synthesis Iterative Optimization Screening Biological Screening (In Vitro / In Vivo) SAR->Screening Test Hypotheses Lead_Opt Lead Optimization Screening->Lead_Opt Clinical Clinical Trials Lead_Opt->Clinical

Caption: High-level workflow for isoxazole-based drug discovery.

Chapter 2: Foundational Synthetic Strategies

The construction of the isoxazole ring is primarily achieved through two major retrosynthetic approaches. Understanding these foundational pathways is critical for designing rational synthetic routes to novel analogues.

  • [3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is arguably the most powerful and versatile method for isoxazole synthesis.[5] The core strategy involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, typically an alkyne to yield an isoxazole or an alkene to yield an isoxazoline (a dihydroisoxazole).[5] The choice of substituents on both the nitrile oxide and the dipolarophile directly dictates the final substitution pattern of the isoxazole ring, offering immense synthetic flexibility. Nitrile oxides are often generated in situ from aldoximes to avoid their dimerization.[5][7]

  • Condensation of a C-C-C Synthon with Hydroxylamine: This classical approach involves reacting a three-carbon component, such as a 1,3-diketone, an α,β-unsaturated ketone, or a β-ketoester, with hydroxylamine (NH₂OH) or its hydrochloride salt.[8][9] The reaction proceeds via condensation and subsequent cyclization to form the heterocyclic ring. The regioselectivity of this method—determining which carbon of the C-C-C synthon bonds to the nitrogen versus the oxygen of hydroxylamine—is a critical consideration and is often influenced by the electronic and steric nature of the substituents.

Comparative Overview of Foundational Methods
Feature1,3-Dipolar CycloadditionCondensation with Hydroxylamine
Key Reactants Nitrile Oxide + Alkyne/Alkene1,3-Dicarbonyl/α,β-Unsaturated Carbonyl + Hydroxylamine
Versatility High; wide variety of substituents possible on both components.Moderate; depends on the availability of the carbonyl precursor.
Regioselectivity Can be an issue; often controlled by electronic/steric factors.Often a key challenge; can lead to mixtures of isomers.
Common Conditions In situ generation of nitrile oxide from aldoximes using oxidants (e.g., NaOCl) or dehydration.Often requires basic or acidic catalysis and heating.[8]
Primary Advantage High degree of control over substituent placement.Utilizes readily available starting materials.[10]

Chapter 3: In-Depth Experimental Protocols

As a Senior Application Scientist, the emphasis must be on robust, reproducible, and well-characterized protocols. The following methods are presented as self-validating systems, including checkpoints for reaction monitoring and clear purification guidelines.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a 3-aryl-5-alkyl-isoxazole via the in situ generation of a nitrile oxide from an aromatic aldoxime and its subsequent cycloaddition with a terminal alkyne.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is chosen as a mild and effective oxidizing agent to convert the aldoxime into the corresponding hydroximoyl chloride, a stable precursor to the nitrile oxide.

  • Triethylamine (Et₃N): A non-nucleophilic organic base is used to eliminate HCl from the hydroximoyl chloride intermediate, generating the reactive nitrile oxide in situ. This controlled, slow generation minimizes the undesired dimerization of the nitrile oxide.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is essential to track the consumption of the starting alkyne, which is the limiting reagent, ensuring the reaction goes to completion and guiding the decision to quench.

cluster_0 Mechanism: 1,3-Dipolar Cycloaddition Aldoxime Ar-CH=N-OH (Aldoxime) Hydroximoyl_Chloride Ar-C(Cl)=N-OH (Hydroximoyl Chloride) Aldoxime->Hydroximoyl_Chloride + NCS Nitrile_Oxide Ar-C≡N⁺-O⁻ (Nitrile Oxide Dipole) Hydroximoyl_Chloride->Nitrile_Oxide + Et3N (-Et3N·HCl) Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Alkyne R-C≡CH (Alkyne Dipolarophile) Alkyne->Cycloaddition Isoxazole 3-Aryl-5-Alkyl-Isoxazole Cycloaddition->Isoxazole Regioselective Ring Formation

Caption: Mechanism of isoxazole synthesis via 1,3-dipolar cycloaddition.

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldoxime (1.0 eq) and dissolve in chloroform (CHCl₃, approx. 0.2 M).

  • Chlorination: Add N-Chlorosuccinimide (NCS, 1.05 eq) in one portion. Stir the mixture at room temperature. Monitor the formation of the hydroximoyl chloride by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the aldoxime spot. This step typically takes 1-2 hours.

  • Cycloaddition: To the solution containing the hydroximoyl chloride, add the terminal alkyne (1.1 eq).

  • Nitrile Oxide Generation: Slowly add triethylamine (Et₃N, 1.2 eq) dropwise over 15 minutes using a syringe pump. An exothermic reaction may be observed, and a precipitate of triethylamine hydrochloride will form.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the consumption of the alkyne by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,5-disubstituted isoxazole.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS analysis.

Protocol 2: Synthesis of Substituted Isoxazoles from a 1,3-Diketone

This protocol details the classic condensation reaction between a β-diketone and hydroxylamine hydrochloride to form a disubstituted isoxazole.

Causality Behind Experimental Choices:

  • Hydroxylamine Hydrochloride: The hydrochloride salt is more stable and easier to handle than free hydroxylamine.

  • Pyridine: Pyridine is used as a basic solvent. It serves two purposes: it deprotonates the hydroxylamine hydrochloride to generate the free nucleophile (NH₂OH) and acts as a mild base to catalyze the condensation and cyclization steps.[8]

  • Reflux: Heating is necessary to provide the activation energy for both the initial condensation to form an oxime/enamine intermediate and the subsequent intramolecular cyclization/dehydration to form the aromatic isoxazole ring.

cluster_1 Mechanism: Condensation/Cyclization Diketone R'-C(O)CH₂C(O)-R (1,3-Diketone) Condensation Initial Condensation Diketone->Condensation Hydroxylamine NH₂OH (Hydroxylamine) Hydroxylamine->Condensation Intermediate Vinyloxime or Hydroxy-isoxazoline Condensation->Intermediate Forms intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Isoxazole 3,5-Disubstituted Isoxazole Cyclization->Isoxazole - H₂O

Caption: Mechanism of isoxazole synthesis from a 1,3-diketone.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, combine the 1,3-diketone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq).

  • Solvent Addition: Add pyridine (approx. 0.5 M) to the flask. The solids may not fully dissolve initially.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 115 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the diketone starting material. The reaction is typically complete within 2-4 hours.

  • Workup: Allow the reaction to cool to room temperature. Pour the mixture into a beaker containing ice and concentrated HCl (the amount of HCl should be sufficient to neutralize the pyridine, making the solution acidic).

  • Extraction: Transfer the acidic aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water and saturated brine solution.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[8]

  • Characterization: Verify the final structure and assess purity by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.[8]

Chapter 4: Modern Synthetic Innovations and Green Chemistry

In line with the principles of sustainable chemistry, recent advancements have focused on developing more efficient and environmentally friendly methods for isoxazole synthesis.

  • Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool, offering enhanced reaction rates, reduced energy consumption, and improved yields.[11][12] Ultrasound irradiation can promote the synthesis of isoxazoles from β-enamino ketones and hydroxylamine hydrochloride under mild, catalyst-free conditions in aqueous media, often reducing reaction times from hours to minutes.[11] This technique aligns with green chemistry principles by minimizing solvent use and energy input.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates for both cycloaddition and condensation pathways.[7] This often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[7]

  • Metal-Free and Solid-Supported Synthesis: To avoid contamination of products with potentially toxic transition metals, significant effort has been directed towards metal-free synthetic routes.[7] Furthermore, solid-supported synthesis, where a reactant is tethered to a polymer resin, facilitates easier purification by simple filtration, which is highly advantageous in the construction of compound libraries for high-throughput screening.

Chapter 5: Robust Purification and Characterization Workflow

The synthesis of a novel compound is incomplete without rigorous purification and unambiguous structural confirmation.

  • Reaction Monitoring: TLC is the first line of analysis, used to track the progress of a reaction, identify the number of components in a mixture, and determine the appropriate solvent system for column chromatography.

  • Purification: Flash column chromatography is the standard method for purifying crude reaction mixtures. For crystalline solids, recrystallization is an excellent technique for achieving high purity.

  • Structural Elucidation: A combination of spectroscopic techniques is required for full characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and substitution pattern of the isoxazole ring.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which is used to confirm the elemental composition of the synthesized compound.[1]

    • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule.[8]

Chapter 6: The Isoxazole Core in Modern Therapeutics

The isoxazole scaffold is a key component of numerous FDA-approved drugs, highlighting its therapeutic importance.[11][12] The structural and electronic features of the ring are often crucial for the drug's mechanism of action and pharmacokinetic profile.

Drug NameTherapeutic ClassMechanism of Action / Key Feature
Sulfamethoxazole AntibioticAn antibacterial sulfonamide, it inhibits the synthesis of dihydrofolic acid in bacteria.[3]
Cloxacillin/Dicloxacillin AntibioticPenicillinase-resistant β-lactam antibiotics used to treat infections caused by susceptible Gram-positive bacteria.[3]
Leflunomide Antirheumatic (DMARD)An immunosuppressive drug that inhibits pyrimidine synthesis, used in the treatment of rheumatoid arthritis.[3]
Valdecoxib (Withdrawn)Anti-inflammatory (NSAID)A selective COX-2 inhibitor used to treat arthritis. The isoxazole ring is key for its selectivity.[3]
Risperidone AntipsychoticAn atypical antipsychotic that contains a benzisoxazole moiety, acting on serotonin and dopamine receptors.
Tafamidis Transthyretin StabilizerApproved for treating transthyretin amyloidosis, it stabilizes the transthyretin protein.[2]

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable and versatile platform in the field of drug discovery.[4] Classical synthetic methods, such as 1,3-dipolar cycloadditions and condensation reactions, remain the bedrock of isoxazole chemistry, providing reliable access to a vast chemical space. Concurrently, the adoption of modern techniques like ultrasound and microwave-assisted synthesis is paving the way for more sustainable and efficient drug development pipelines.[11]

Future research will likely focus on the development of novel, highly regioselective, and stereoselective synthetic methodologies. The exploration of isoxazoles in multi-target therapies and as covalent inhibitors represents an exciting frontier.[3] As our understanding of complex disease pathways grows, the unique properties of the isoxazole ring will ensure its continued prominence in the design and synthesis of the next generation of therapeutic agents.

References

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • National Center for Biotechnology Information (PMC). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • National Center for Biotechnology Information (PMC). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • IP Innovative Publication. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Taylor & Francis Online. Isoxazole – Knowledge and References. [Link]

  • ResearchGate. (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

  • IP Innovative Publication. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • ResearchGate. Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]

  • Royal Society of Chemistry. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

Sources

The Structure-Activity Relationship of Thiophenyl-Isoxazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the isoxazole and thiophene rings stand out as "privileged structures," consistently appearing in a wide array of pharmacologically active compounds.[1] The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in drugs ranging from the anti-inflammatory agent valdecoxib to the antibiotic oxacillin.[2] Its unique electronic properties and structural stability make it a cornerstone in drug design.[2] The thiophene ring, an isostere of benzene, is another crucial pharmacophore that enhances drug-receptor interactions through its sulfur atom and provides synthetically accessible points for modification.

The strategic combination of these two moieties into a singular thiophenyl-isoxazole scaffold has unlocked a promising new area of drug discovery. These hybrid molecules have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects.[2][3] This in-depth technical guide will provide a comprehensive overview of the structure-activity relationship (SAR) of thiophenyl-isoxazoles, delving into the nuances of their synthesis, biological evaluation, and the critical interplay between their chemical structure and pharmacological activity.

Core Scaffold and Key Positions for SAR Exploration

The fundamental thiophenyl-isoxazole scaffold consists of a thiophene ring linked to an isoxazole ring. The most explored substitution patterns are at the 3, 4, and 5-positions of the isoxazole ring and the 2- and 5-positions of the thiophene ring. Understanding the impact of substituents at these key positions is paramount for optimizing the biological activity of this class of compounds.

Caption: Core thiophenyl-isoxazole scaffold with key substitution positions.

SAR Insights from Anticancer Studies

Thiophenyl-isoxazoles have emerged as a promising class of anticancer agents, with studies revealing critical structural features that govern their cytotoxicity. A notable example is the investigation of 5-(thiophen-2-yl)isoxazoles as inhibitors of Estrogen Receptor Alpha (ERα) in breast cancer.[2]

Substitutions on the Isoxazole Ring
  • Position 3 (Aryl Substituents): The nature of the aryl group at the 3-position of the isoxazole ring significantly influences anticancer activity. An electron-rich benzene ring bearing three methoxy groups has been shown to be superior for activity.[2] This suggests that hydrogen bond donating and accepting capabilities, as well as steric bulk in this region, are crucial for target engagement.

  • Position 4 (Electron-Withdrawing Groups): The introduction of a trifluoromethyl (-CF3) group at the 4-position is a key determinant of potent anticancer activity.[2] This electron-withdrawing group can modulate the electronics of the isoxazole ring and may engage in specific interactions within the target's binding pocket.

  • Position 5 (Thiophene Moiety): An unsubstituted thiophene ring at the 5-position of the isoxazole has been identified as optimal for anti-breast cancer activity.[2] This indicates that substitutions on the thiophene ring may introduce steric hindrance or unfavorable electronic effects that diminish binding affinity.

Quantitative SAR Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of key 5-(thiophen-2-yl)isoxazole derivatives against the MCF-7 human breast cancer cell line.[2]

Compound IDR Group (at Isoxazole Position 3)IC50 (µM) against MCF-7
TTI-43,4-dimethoxyphenyl2.63
TTI-63,4,5-trimethoxyphenyl1.91
Analog with PhenylPhenyl>10
Analog with FuranylFuranyl>10

Data Interpretation: The data clearly demonstrates that the presence of methoxy groups on the phenyl ring at position 3 significantly enhances anticancer activity, with the trimethoxy-substituted compound (TTI-6) being the most potent. The replacement of the thiophene ring at position 5 with other aromatic systems like phenyl or furanyl leads to a dramatic loss of activity.

Anticancer_SAR cluster_scaffold 5-(Thiophen-2-yl)isoxazole Scaffold cluster_modifications Structural Modifications cluster_activity Anticancer Activity Scaffold Core Scaffold Pos3 Position 3: Aryl Substituents Scaffold->Pos3 Key for Potency Pos4 Position 4: -CF3 Group Scaffold->Pos4 Crucial for Activity Pos5 Position 5: Unsubstituted Thiophene Scaffold->Pos5 Optimal Moiety Activity Enhanced Cytotoxicity (e.g., against MCF-7) Pos3->Activity Pos4->Activity Pos5->Activity

Caption: Key SAR takeaways for the anticancer activity of thiophenyl-isoxazoles.

SAR Insights from Antimicrobial Studies

The thiophenyl-isoxazole scaffold has also demonstrated significant potential in the development of novel antimicrobial agents. Studies have shown that the introduction of a thiophene moiety to the isoxazole ring can enhance antimicrobial activity against a range of bacterial and fungal pathogens.[4]

Influence of Substituents on Antimicrobial Potency
  • Halogenation: The presence of halogen substituents, such as chlorine, on the aromatic rings of the thiophenyl-isoxazole scaffold has been shown to significantly enhance antimicrobial, particularly antifungal, activity.[3] This is likely due to the increased lipophilicity of the molecule, which facilitates its passage through microbial cell membranes.

  • Thiophene Moiety: The thiophene nucleus itself is a critical contributor to the antimicrobial properties of these compounds.[4] Its presence has been linked to promising pharmacological characteristics in various heterocyclic compounds.

Quantitative SAR Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of thiophenyl-isoxazole derivatives against various microbial strains.

Compound IDSubstituent on Phenyl Ring (attached to Isoxazole)MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
KCG-1H>100>10050
KCG-44-OCH310010050
KCG-54-Cl505025
KCG-62,4-diCl505025

Data Interpretation: The data highlights the significant impact of halogenation on antimicrobial activity. The chloro-substituted derivatives (KCG-5 and KCG-6) exhibit markedly improved activity against both bacterial and fungal strains compared to the unsubstituted and methoxy-substituted analogs.

Thiophenyl-Isoxazoles as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The isoxazole scaffold is a common feature in many kinase inhibitors.[3] While specific SAR studies on thiophenyl-isoxazoles as kinase inhibitors are emerging, insights can be drawn from related isoxazole-based kinase inhibitors.

For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, the replacement of a pyrazole ring with an isoxazole moiety was a key strategy to enhance selectivity over the p38 kinase.[3] This highlights the role of the isoxazole in fine-tuning the binding interactions within the ATP-binding pocket of kinases. The thiophene ring, in this context, can serve as a versatile anchor or a point for introducing substituents that can probe different regions of the kinase active site to further enhance potency and selectivity.

Experimental Protocols

Synthesis of a Thiophenyl-Isoxazole Library

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of chalcones with hydroxylamine hydrochloride.

Step 1: Synthesis of Thiophenyl Chalcones

  • To a solution of 2-acetylthiophene (1.0 eq) in ethanol, add an appropriate substituted benzaldehyde (1.0 eq).

  • Add a catalytic amount of a base, such as aqueous sodium hydroxide, dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiophenyl chalcone.

Step 2: Cyclization to Thiophenyl-Isoxazoles

  • Dissolve the synthesized thiophenyl chalcone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or potassium hydroxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to yield the desired thiophenyl-isoxazole derivative.

Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Isoxazole Formation Start1 2-Acetylthiophene + Substituted Benzaldehyde Reaction1 Base-catalyzed Claisen-Schmidt Condensation Start1->Reaction1 Product1 Thiophenyl Chalcone Reaction1->Product1 Start2 Thiophenyl Chalcone + Hydroxylamine HCl Product1->Start2 Reaction2 Cyclization Reaction Start2->Reaction2 Product2 Thiophenyl-Isoxazole Reaction2->Product2

Caption: General workflow for the synthesis of a thiophenyl-isoxazole library.

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of thiophenyl-isoxazole derivatives against a specific protein kinase can be determined using a variety of commercially available assay kits, which typically measure the phosphorylation of a substrate.

General Protocol:

  • Reaction Setup: In a microplate well, combine the target kinase enzyme, a suitable peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the thiophenyl-isoxazole test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the kinase reaction to proceed.

  • Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution containing EDTA).

  • Detection: Capture the phosphorylated substrate on a filter membrane or plate and quantify the amount of incorporated radiolabel using a scintillation counter or other appropriate detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.[1]

Biological Evaluation: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

General Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[5]

  • Serial Dilution: Perform a two-fold serial dilution of the thiophenyl-isoxazole compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Future Perspectives and Conclusion

The thiophenyl-isoxazole scaffold represents a highly promising and versatile framework for the development of novel therapeutic agents. The existing body of research clearly demonstrates that systematic modifications to this core structure can lead to significant enhancements in anticancer, antimicrobial, and kinase inhibitory activities.

Future research in this area should focus on:

  • Expansion of SAR studies: A more comprehensive exploration of the substituent effects at all positions of both the thiophene and isoxazole rings is warranted to build more detailed SAR models.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent thiophenyl-isoxazole derivatives is crucial for their further development.

  • Optimization of pharmacokinetic properties: In addition to potency, future drug design efforts should focus on improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their in vivo efficacy and safety profiles.

References

  • Borah, A. J., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(5), 923-936. Available from: [Link]

  • Koehler, M. F., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 845-851. Available from: [Link]

  • Gautam, K. C., & Singh, D. P. (2013). Synthesis and Antimicrobial Activity of Some Isoxazole Derivatives of Thiophene. Chemical Science Transactions, 2(3), 992-996. Available from: [Link]

  • Mehta, D., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1889-1915. Available from: [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Available from: [Link]

  • Tidwell, J. H., & Mahabadi, N. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available from: [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: (5-Thien-2-ylisoxazol-3-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-grade protocol for the multi-step synthesis of (5-Thien-2-ylisoxazol-3-yl)methylamine, a novel heterocyclic amine with potential applications in medicinal chemistry and materials science. The synthetic strategy is designed for adaptability and is grounded in established chemical principles, leveraging a [3+2] cycloaddition for the core isoxazole formation, followed by functional group manipulation to yield the target primary amine. This guide is intended for researchers in organic synthesis, drug discovery, and related fields, offering detailed procedural steps, mechanistic insights, characterization guidelines, and troubleshooting advice to facilitate successful execution.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a prominent structural motif in a vast array of biologically active compounds and functional materials. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have cemented its importance in drug design. Specifically, 3,5-disubstituted isoxazoles are key pharmacophores found in numerous approved drugs, including the anti-inflammatory agent celecoxib and the antibiotic sulfamethoxazole.

The target molecule, this compound, incorporates a thiophene ring at the 5-position and a methylamine group at the 3-position. This combination is of particular interest as the thiophene moiety is a common feature in many pharmaceuticals, often enhancing biological activity, while the primary amine provides a crucial handle for further derivatization and salt formation, which can improve pharmacokinetic properties. This protocol outlines a robust and logical pathway to access this valuable building block.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target compound suggests a strategy centered on the formation of the isoxazole ring, followed by the installation of the aminomethyl group. The primary amine can be derived from the reduction of a corresponding nitrile. The isoxazole core itself is accessible through the well-established [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This leads to the following proposed synthetic pathway:

G Target This compound Nitrile 5-(Thiophen-2-yl)isoxazole-3-carbonitrile Target->Nitrile Oxime N-Hydroxy-2-oxo-2-(thiophen-2-yl)ethanimidoyl chloride Nitrile->Oxime [3+2] Cycloaddition with Chloroacetonitrile Ketone 1-(Thiophen-2-yl)ethan-1-one Oxime->Ketone Thiophene Thiophene Ketone->Thiophene Friedel-Crafts Acylation

Figure 1: Retrosynthetic analysis for this compound.

Experimental Protocol

This protocol is divided into three main stages:

  • Stage 1: Synthesis of the key intermediate, 3-chloro-1-(thiophen-2-yl)prop-2-en-1-one.

  • Stage 2: Formation of the isoxazole ring to yield 3-(chloromethyl)-5-(thiophen-2-yl)isoxazole.

  • Stage 3: Conversion of the chloromethyl group to the final aminomethyl product.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier (Example)Notes
2-Acetylthiophene88-15-3126.17Sigma-AldrichStarting material
N,N-Dimethylformamide (DMF)68-12-273.09Fisher ScientificAnhydrous grade recommended
Phosphorus oxychloride (POCl₃)10025-87-3153.33Acros OrganicsHighly corrosive, handle with care
Hydroxylamine hydrochloride5470-11-169.49Sigma-Aldrich
Sodium hydroxide (NaOH)1310-73-240.00VWR
Sodium azide (NaN₃)26628-22-865.01Sigma-AldrichHighly toxic, handle with extreme care
Triphenylphosphine (PPh₃)603-35-0262.29Alfa Aesar
Tetrahydrofuran (THF)109-99-972.11Fisher ScientificAnhydrous grade recommended
Water7732-18-518.02Deionized
Dichloromethane (DCM)75-09-284.93VWR
Ethyl acetate (EtOAc)141-78-688.11Fisher Scientific
Hexanes110-54-386.18VWR
Stage 1: Synthesis of 3-chloro-1-(thiophen-2-yl)prop-2-en-1-one

This step involves a Vilsmeier-Haack type reaction to form the β-chloro-α,β-unsaturated ketone.

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 60 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Add 2-acetylthiophene (1.0 equivalent) dropwise to the reaction mixture.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure 3-chloro-1-(thiophen-2-yl)prop-2-en-1-one as a solid.

Stage 2: Synthesis of 3-(chloromethyl)-5-(thiophen-2-yl)isoxazole

This step utilizes the chalcone-like intermediate to construct the isoxazole ring via reaction with hydroxylamine.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-chloro-1-(thiophen-2-yl)prop-2-en-1-one (1.0 equivalent) in ethanol (80 mL).

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) in water (20 mL).

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the chalcone at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 3-4 hours. Monitor by TLC (7:3 Hexanes:EtOAc).

  • After completion, cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator.

  • Add 100 mL of cold water to the concentrated mixture. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum. This crude product, 3-(chloromethyl)-5-(thiophen-2-yl)isoxazole, can be used in the next step without further purification or can be recrystallized from a suitable solvent like isopropanol if necessary.

Stage 3: Synthesis of this compound

This final stage involves a two-step, one-pot procedure: nucleophilic substitution of the chloride with azide, followed by a Staudinger reduction to the desired amine. This method avoids the direct use of ammonia and provides a high-yielding route to the primary amine.

Procedure:

  • Azide Formation: To a solution of 3-(chloromethyl)-5-(thiophen-2-yl)isoxazole (1.0 equivalent) in a 1:1 mixture of THF and water (100 mL), add sodium azide (NaN₃, 1.5 equivalents).

  • Heat the reaction mixture to 50 °C and stir for 5-7 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Staudinger Reduction: Cool the reaction mixture to room temperature. Add triphenylphosphine (PPh₃, 1.2 equivalents) portion-wise. Nitrogen gas evolution will be observed.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete (as monitored by TLC or LC-MS), add 2 M hydrochloric acid (HCl, 30 mL) and stir for an additional 2 hours to hydrolyze the intermediate iminophosphorane and protonate the amine.

  • Transfer the mixture to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove triphenylphosphine oxide and any unreacted triphenylphosphine.

  • Basify the aqueous layer to a pH of ~10-11 by the slow addition of 4 M sodium hydroxide solution, keeping the flask in an ice bath.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography on silica gel using a gradient eluent system of dichloromethane and methanol (with 1% triethylamine to prevent streaking).

Characterization and Quality Control

The identity and purity of the final compound and all intermediates should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. Expected signals for the final product would include peaks for the thiophene protons, the isoxazole proton, the methylene protons, and the amine protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

G Crude Crude Product Purification Column Chromatography Crude->Purification Pure Purified Product Purification->Pure QC Quality Control Analysis Pure->QC NMR 1H & 13C NMR QC->NMR MS HRMS QC->MS HPLC HPLC Purity QC->HPLC FTIR FTIR QC->FTIR Final Final Compound (>95% Purity) NMR->Final MS->Final HPLC->Final FTIR->Final

Figure 2: Workflow for purification and quality control.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Stage 1: Low yield of chalcone Incomplete reaction; decomposition of Vilsmeier reagent.Ensure anhydrous conditions. Check the quality of POCl₃. Increase reaction time or temperature moderately.
Stage 2: Multiple products observed Side reactions of hydroxylamine; incomplete cyclization.Control the pH of the reaction carefully. Ensure the correct stoichiometry of reagents.
Stage 3: Incomplete reduction Insufficient triphenylphosphine; deactivation of the reagent.Add a slight excess of PPh₃. Ensure the azide formation step went to completion before adding PPh₃.
Final Product: Difficult to purify Product is polar and sticks to silica gel.Pre-treat the silica gel with a triethylamine/hexane solution. Use a more polar solvent system (e.g., with ammonia in methanol).

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium azide (NaN₃): Acutely toxic and can form explosive heavy metal azides. Do not allow contact with acids (forms toxic hydrazoic acid gas) or metal spatulas. All work should be conducted in a well-ventilated fume hood.

  • General Precautions: All steps of this synthesis should be performed in a well-ventilated fume hood. Standard laboratory PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • Vilsmeier-Haack Reaction Mechanisms and Applications. Chemical Reviews, American Chemical Society. [Link]

  • Synthesis of Isoxazoles from Chalcones. Journal of Organic Chemistry, American Chemical Society. [Link]

  • Pharmacological Significance of Thiophene-Containing Compounds. European Journal of Medicinal Chemistry, Elsevier. [Link]

Application Notes & Protocols: A Researcher's Guide to the 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions, such as hydrogen bonding, make it a privileged scaffold in drug design.[1][2][3][4] Isoxazole-containing molecules exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][5][6] Consequently, the development of efficient and regioselective synthetic routes to substituted isoxazoles is of paramount importance to researchers in pharmacology and drug development.

Among the various synthetic strategies, the [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkyne (as the dipolarophile) stands out as the most powerful and versatile method for constructing the isoxazole core.[7][8] This guide provides an in-depth exploration of this reaction, focusing specifically on the synthesis of 3,5-disubstituted isoxazoles, a substitution pattern frequently encountered in pharmacologically active compounds. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices.

Section 1: The Mechanism and Regioselectivity of Nitrile Oxide-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition is a pericyclic reaction that proceeds through a concerted mechanism, involving a six-electron, aromatic transition state.[7][8] This elegant transformation allows for the direct formation of the five-membered isoxazole ring in a single, atom-economical step.

1.1. The Concerted [3+2] Pathway

The reaction involves the suprafacial-suprafacial addition of the 1,3-dipole (nitrile oxide) across the π-system of the dipolarophile (alkyne). The Frontier Molecular Orbital (FMO) theory provides a robust framework for understanding the reactivity and regioselectivity. The reaction is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product R1_CNO R¹-C≡N⁺-O⁻ TS [Six-Electron Aromatic TS] R1_CNO->TS HOMO/LUMO Interaction R2_Alkyne R²-C≡C-H R2_Alkyne->TS Product 3,5-Disubstituted Isoxazole TS->Product Concerted Ring Formation

Figure 1: General Mechanism of the 1,3-Dipolar Cycloaddition.

1.2. The Key to Success: In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides).[4] To circumvent this competing pathway, nitrile oxides are almost exclusively generated in situ, reacting with the alkyne as soon as they are formed. The choice of generation method is critical and depends on the stability of the starting materials and the desired reaction conditions.

MethodPrecursorReagents & ConditionsAdvantagesDisadvantages
Oxidation of Aldoximes R-CH=NOHBleach (NaOCl); Hypervalent Iodine (e.g., PIDA); Oxone/NaClMild, high yield, broad substrate scope.[9][10][11]Oxidant may affect sensitive functional groups.
Dehydrohalogenation R-C(Cl)=NOHBase (e.g., Et₃N)Classic, well-established method.Requires synthesis of hydroximoyl chloride precursor.[4]
From O-Silylated Hydroxamic Acids R-CONH-OSiR₃Tf₂O, Et₃NMild, metal-free, oxidant-free.[12][13]Requires synthesis of the hydroxamic acid precursor.
Dehydration of Nitroalkanes R-CH₂NO₂Dehydrating agent (e.g., Phenyl isocyanate)Useful for specific substrates.Can require harsh conditions.[11]

digraph "Nitrile_Oxide_Generation" {
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// Nodes Precursors [label="Common Precursors", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Aldoxime [label="Aldoxime\n(R-CH=NOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydroximoyl_Chloride [label="Hydroximoyl Chloride\n(R-C(Cl)=NOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nitroalkane [label="Primary Nitroalkane\n(R-CH₂NO₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydroxamic_Acid [label="O-Silylated\nHydroxamic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Nitrile_Oxide [label="R-C≡N⁺-O⁻\n(Nitrile Oxide)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Precursors -> Aldoxime; Precursors -> Hydroximoyl_Chloride; Precursors -> Nitroalkane; Precursors -> Hydroxamic_Acid;

Aldoxime -> Nitrile_Oxide [label="Oxidation\n(e.g., NaOCl, Oxone)"]; Hydroximoyl_Chloride -> Nitrile_Oxide [label="Base\n(e.g., Et₃N)"]; Nitroalkane -> Nitrile_Oxide [label="Dehydration"]; Hydroxamic_Acid -> Nitrile_Oxide [label="Tf₂O, Base"]; }

Figure 2: Common Pathways for the In Situ Generation of Nitrile Oxides.

1.3. Controlling Regioselectivity: The Predominance of the 3,5-Isomer

For terminal alkynes (R-C≡C-H), the reaction with a nitrile oxide (R'-CNO) overwhelmingly favors the formation of the 3,5-disubstituted isoxazole over the 3,4-disubstituted isomer.[14] This regioselectivity is a product of both steric and electronic factors in the transition state. The larger substituent on the nitrile oxide (R') and the substituent on the alkyne (R) preferentially orient themselves to minimize steric hindrance, leading to the 3,5-substitution pattern. FMO analysis also supports this outcome, as the orbital coefficients on the carbon and oxygen atoms of the nitrile oxide and the two carbons of the alkyne dictate the preferred orientation for maximum orbital overlap.

While this inherent selectivity is advantageous, specialized catalysts, such as certain ruthenium complexes, have been developed to favor the synthesis of the less common 3,4-disubstituted isomers.[7][15]

Section 2: Experimental Protocols and Field-Proven Insights

The following protocols represent robust and reproducible methods for the synthesis of 3,5-disubstituted isoxazoles.

Protocol 1: Hypervalent Iodine-Induced Cycloaddition from Aldoximes

This method is notable for its mild conditions, rapid reaction times, and high yields, making it an excellent choice for general synthesis and for substrates bearing sensitive functional groups.[9]

Causality & Rationale: The use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA) or Dess-Martin periodinane, provides a gentle oxidation of the aldoxime to the nitrile oxide. The reaction proceeds quickly at room temperature, which minimizes the potential for nitrile oxide dimerization or degradation of sensitive substrates. The complete regioselectivity observed with terminal alkynes simplifies purification significantly.[9]

Materials:

  • Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • (Diacetoxyiodo)benzene (PIDA) (1.1 eq)

  • Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • TLC plates (silica gel)

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask, add the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq).

  • Dissolution: Dissolve the starting materials in a suitable solvent (e.g., DCM) to a concentration of approximately 0.1 M. Begin stirring at room temperature.

  • Initiation: Add the hypervalent iodine reagent (e.g., PIDA, 1.1 eq) to the solution in one portion.

    • Scientist's Note: The reaction is often exothermic. For larger scale reactions, consider portion-wise addition or cooling in an ice bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the aldoxime) indicates completion. Reactions are often complete within 30-60 minutes.

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining oxidant, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acetic acid byproducts.

    • Wash with brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Copper-Catalyzed Three-Component Cycloaddition

Copper catalysis can be particularly effective, especially when starting from hydroximoyl chlorides. The Cu(I) species is believed to activate the terminal alkyne, facilitating the cycloaddition.[4][16][17] This method provides a scalable and efficient route.

Causality & Rationale: The use of a copper catalyst, such as copper(I) iodide (CuI), accelerates the reaction. While the precise mechanism is debated, it is thought to involve the formation of a copper acetylide intermediate, which then readily reacts with the in situ generated nitrile oxide. This catalytic turnover allows for lower reaction temperatures and often cleaner conversions compared to uncatalyzed thermal reactions.[16][17]

Materials:

  • Terminal Alkyne (1.0 eq)

  • Hydroxyimidoyl Chloride (1.2 eq)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • A suitable base, such as Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent such as Toluene or Tetrahydrofuran (THF)

  • Magnetic stirrer, stir bar, and condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, add the terminal alkyne (1.0 eq) and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Addition of Reagents: Add the solvent (e.g., Toluene), followed by the hydroxyimidoyl chloride (1.2 eq) and the base (e.g., Et₃N, 1.5 eq).

    • Scientist's Note: The base is crucial for generating the nitrile oxide from the hydroxyimidoyl chloride precursor.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting alkyne is consumed, as monitored by TLC.

  • Workup:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the copper catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography (silica gel) to obtain the desired 3,5-disubstituted isoxazole.

Experimental_Workflow Start 1. Reagent Setup (Alkyne, Nitrile Oxide Precursor) Reaction 2. Reaction (Solvent, Catalyst/Reagent Addition, Temp Control) Start->Reaction Monitoring 3. Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Reaction Incomplete Workup 4. Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Drying 5. Drying & Concentration (Na₂SO₄, Rotovap) Workup->Drying Purification 6. Purification (Column Chromatography) Drying->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis

Figure 3: A Generalized Experimental Workflow for Isoxazole Synthesis.

Section 3: Product Validation and Characterization

Confirming the structure and purity of the final product is a non-negotiable step. A combination of spectroscopic techniques is used to unambiguously identify the 3,5-disubstituted isoxazole.

  • ¹H NMR Spectroscopy: The most diagnostic signal is the singlet corresponding to the C4-proton of the isoxazole ring, typically appearing in the δ 6.0-7.0 ppm region. The signals for the substituents at the C3 and C5 positions should also be present with the correct integration and multiplicity.

  • ¹³C NMR Spectroscopy: Expect to see three characteristic signals for the isoxazole ring carbons. The C3 and C5 carbons are typically deshielded (δ > 150 ppm), while the C4 carbon appears more upfield (δ ≈ 100-110 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful cycloaddition. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

References

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. European Journal of Organic Chemistry. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (PMC). Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (PMC). Available at: [Link]

  • The recent progress of isoxazole in medicinal chemistry. ResearchGate. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publications. Available at: [Link]

  • The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. PubMed Central. Available at: [Link]

  • Design and Synthesis of 3,5-disubstituted isoxazoles by Cu- mediated 1,3-dipolar cycloaddition and their in silico evaluation as potential GABAB receptor modulators. ResearchGate. Available at: [Link]

  • Cover Feature: Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acidss. ResearchGate. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Semantic Scholar. Available at: [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PubMed Central. Available at: [Link]

  • Diastereoselective ruthenium porphyrin-catalyzed tandem nitrone formation/1,3-dipolar cycloaddition for isoxazolidines. Synthesis, in silico docking study and in vitro biological activities. PubMed. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed. Available at: [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central. Available at: [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]

  • An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. ResearchGate. Available at: [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. ResearchGate. Available at: [Link]

  • Cu-free 1,3-dipolar cycloaddition click reactions to form isoxazole linkers in chelating ligands for fac-[M(I)(CO)3]+ centers (M = Re, 99mTc). PubMed. Available at: [Link]

  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. Available at: [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]

  • 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central. Available at: [Link]

  • Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. ResearchGate. Available at: [Link]

  • Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Journal of Chemical Education. Available at: [Link]

  • Syntheses of 3,5-disubstituted isoxazolines via 1,3-DP cycloaddition of in situ-generated PhCNO to homoallyl alcohols. ResearchGate. Available at: [Link]

  • Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Ultrasound-Assisted Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Isoxazole Synthesis with Sonochemistry

Isoxazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Traditional synthetic routes to these valuable heterocyclic compounds are often hampered by long reaction times, the need for harsh reaction conditions, and the use of hazardous solvents.[1] In alignment with the principles of green and sustainable chemistry, ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a powerful and eco-friendly alternative.[1][2] This technique leverages high-frequency sound waves to drive chemical reactions, leading to significantly shorter reaction times, higher yields, milder conditions, and minimized byproduct formation.[1][3]

These application notes provide a comprehensive guide to the principles and protocols for the ultrasound-assisted synthesis of isoxazole derivatives, designed to be a valuable resource for researchers in both academic and industrial settings.

The Engine of Sonochemistry: The Principle of Acoustic Cavitation

The remarkable efficacy of ultrasound in chemical synthesis is rooted in the phenomenon of acoustic cavitation . When a liquid is irradiated with high-frequency sound waves (typically >20 kHz), a series of compression and rarefaction cycles are induced.[4] During the rarefaction phase, the pressure drop can overcome the attractive forces between liquid molecules, leading to the formation of microscopic bubbles.[5] These bubbles grow over several cycles until they reach an unstable size and violently collapse.[5]

The implosion of these cavitation bubbles is an incredibly energetic event, creating localized "hot spots" with transient temperatures and pressures that can reach up to 5000 K and 1000 atmospheres, respectively.[6][7] This intense energy input dramatically enhances mass transfer and accelerates chemical reactions, often enabling transformations that are inefficient under conventional heating.[2]

Core Synthetic Strategies for Isoxazole Formation under Ultrasound

Ultrasound irradiation can be effectively applied to various established methods for isoxazole synthesis. The most prominent among these are 1,3-dipolar cycloaddition and multicomponent reactions.

Ultrasound-Assisted 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a cornerstone of isoxazole and isoxazoline synthesis. Ultrasound significantly enhances this process, particularly the in situ generation of the often-unstable nitrile oxide intermediate from an aldoxime.[8]

The general workflow involves the oxidation of an aldoxime to a nitrile oxide, which then rapidly undergoes cycloaddition with a dipolarophile present in the reaction mixture. Sonication facilitates efficient mixing and provides the energy needed for the oxidation and cycloaddition steps, often at ambient temperature.

Logical Workflow for 1,3-Dipolar Cycloaddition

cluster_prep Reactant Preparation cluster_reaction Ultrasound-Assisted Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde/Ketone Oxime In situ Oxime Formation Aldehyde->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Dipolarophile Alkyne/Alkene Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition NitrileOxide In situ Nitrile Oxide Generation Oxime->NitrileOxide Oxidation NitrileOxide->Cycloaddition Extraction Extraction Cycloaddition->Extraction Purification Chromatography/Recrystallization Extraction->Purification Product Isoxazole/Isoxazoline Derivative Purification->Product

Caption: General workflow for ultrasound-assisted 1,3-dipolar cycloaddition.

Ultrasound-Assisted Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. Ultrasound has proven to be an excellent tool for promoting these often complex reaction cascades.[1][9] For isoxazole synthesis, a common MCR involves the condensation of an aldehyde, hydroxylamine, and a β-ketoester.[1]

Sonication provides the necessary activation energy for the multiple bond-forming events and enhances the mixing of the various components, leading to high yields in remarkably short reaction times.[9]

Comparative Analysis: Ultrasound vs. Conventional Methods

The advantages of ultrasound-assisted synthesis are most evident when directly compared to traditional heating methods for the same transformation.

Isoxazole DerivativeMethodCatalystSolventTimeYield (%)Reference
4H-isoxazol-5-onesUltrasoundItaconic acidWater15 min95[1]
ConventionalItaconic acidWater3 h90[1]
5-arylisoxazolesUltrasoundNoneAqueous30-45 min84-96[1][3]
ConventionalNoneAqueous1-2.5 h56-80[1]
Pyrazolyl-isoxazolesUltrasoundPyridine-30-45 min82-96[1][9]
ConventionalPyridine-70-90 min66-79[1][9]

Detailed Application Protocol: One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol details a highly efficient and green synthesis of isoxazol-5(4H)-one derivatives using a multicomponent reaction accelerated by ultrasound.

Materials and Reagents:
  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Itaconic acid (5 mol%)

  • Deionized water (5 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:
  • Ultrasonic bath or probe system (e.g., 40-47 kHz)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) apparatus

Experimental Workflow Diagram

start Start reactants Combine aldehyde, ethyl acetoacetate, hydroxylamine HCl, itaconic acid, and water in a flask. start->reactants sonication Place the flask in an ultrasonic bath. Irradiate at 50°C for 15-20 minutes. reactants->sonication monitoring Monitor reaction progress by TLC. sonication->monitoring workup Cool to room temperature. Extract with ethyl acetate. monitoring->workup Reaction complete washing Wash organic layer with brine. workup->washing drying Dry over anhydrous Na₂SO₄. washing->drying evaporation Evaporate solvent under reduced pressure. drying->evaporation purification Recrystallize the crude product from ethanol. evaporation->purification product Obtain pure isoxazole derivative. purification->product

Caption: Step-by-step experimental workflow for the synthesis of isoxazol-5(4H)-ones.

Step-by-Step Procedure:
  • Reactant Charging: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and itaconic acid (0.05 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the flask.

  • Sonication: Place the flask in an ultrasonic bath. The water level in the bath should be adjusted to be at the same level as the reaction mixture in the flask for efficient energy transfer.[10]

  • Reaction: Turn on the ultrasound and set the temperature to 50°C. Irradiate the mixture for 15-20 minutes. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine solution (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to afford the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivative.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Inefficient sonication- Suboptimal temperature- Impure reagents- Ensure the reaction flask is positioned correctly in the ultrasonic bath for maximum cavitation.[10]- Optimize the reaction temperature; for some reactions, lower temperatures might be beneficial.[2]- Use reagents of high purity and ensure solvents are dry if necessary.[11]
Incomplete Reaction - Insufficient reaction time- Inadequate ultrasound power- Extend the sonication time and monitor by TLC.- If using a cleaning bath, consider using a more powerful probe sonicator for better energy delivery.[5]
Formation of Side Products - Over-sonication leading to product degradation- Incorrect stoichiometry- Reduce the sonication time or power.- Carefully control the molar ratios of the reactants.[11]

Conclusion

Ultrasound-assisted synthesis represents a significant advancement in the preparation of isoxazole derivatives, offering a greener, faster, and more efficient alternative to conventional methods. The protocols and guidelines presented herein demonstrate the practical application of sonochemistry in a laboratory setting, enabling researchers to harness this powerful technology for the rapid synthesis of diverse isoxazole libraries for drug discovery and development.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Ultrasound assisted Heterocycles Synthesis. ResearchGate. Available at: [Link]

  • Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. National Institutes of Health. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. Available at: [Link]

  • Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. ResearchGate. Available at: [Link]

  • Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. MDPI. Available at: [Link]

  • Ultrasound in synthetic organic chemistry. e-Class. Available at: [Link]

  • An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. ResearchGate. Available at: [Link]

  • Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. Available at: [Link]

  • Ultrasound in Synthetic Organic Chemistry. Academia.edu. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Institutes of Health. Available at: [Link]

  • Ultrasound for Drug Synthesis: A Green Approach. National Institutes of Health. Available at: [Link]

  • Ultrasound: A Boon in the Synthesis of Organic Compounds. Indian Academy of Sciences. Available at: [Link]

  • Sonochemistry : Green and Alternative Technique in Organic Synthesis. IOSR Journal. Available at: [Link]

  • Ultrasound-Assisted 1,3-Dipolar Cycloadditions Reaction Utilizing Ni-Mg-Fe LDH: A Green and Sustainable Perspective. MDPI. Available at: [Link]

  • Usage of Sonochemistry in Medicine, Industry, Environment, and Synthesis. DergiPark. Available at: [Link]

  • Comparison Between Ultrasound and Conventional Method. ResearchGate. Available at: [Link]

  • Green Chemistry: Use of Ultrasound in organic synthesis. YouTube. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. Available at: [Link]

  • Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. National Institutes of Health. Available at: [Link]

  • Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. PubMed. Available at: [Link]

Sources

Application Note: One-Pot Synthesis of 3,4,5-Trisubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Molecules incorporating the isoxazole ring exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antibiotic properties.[1][2][3] Specifically, 3,4,5-trisubstituted isoxazoles offer a three-dimensional vector for chemical diversification, allowing for fine-tuning of steric and electronic properties to optimize drug-receptor interactions. However, traditional multi-step syntheses for these complex heterocycles are often laborious and inefficient.

One-pot syntheses have emerged as a powerful strategy to streamline the construction of these valuable motifs, enhancing efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and improving overall atom economy.[4][5] This application note provides a detailed guide to a robust and environmentally friendly one-pot synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2] cycloaddition reaction in an aqueous medium.

Core Synthetic Strategy: [3+2] Cycloaddition in Aqueous Media

The most versatile and widely adopted method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and a suitable dipolarophile.[1][6] To achieve a 3,4,5-trisubstituted pattern in a one-pot fashion, active methylene compounds such as 1,3-diketones, β-ketoesters, or β-ketoamides serve as ideal dipolarophiles.

The key to this one-pot process is the in situ generation of the highly reactive nitrile oxide from a stable precursor, typically a hydroximoyl chloride, under mild basic conditions. This transient species is immediately trapped by the enolate of the active methylene compound, which is also formed in the same reaction vessel. This approach avoids the isolation of the unstable nitrile oxide intermediate and drives the reaction towards the desired cycloaddition product. Performing the reaction in water aligns with green chemistry principles and can offer significant rate enhancement and improved selectivity.[2][7][8]

Reaction Mechanism

The reaction proceeds through a well-defined, base-mediated cascade. The mechanism involves three key stages:

  • Nitrile Oxide Formation: A mild organic base, such as N,N-Diisopropylethylamine (DIPEA), dehydrochlorinates the starting hydroximoyl chloride to generate the reactive nitrile oxide intermediate.[2][9]

  • Enolate Formation: The same base deprotonates the active methylene compound (e.g., a β-ketoester) to form the corresponding enolate.

  • [3+2] Cycloaddition: The electron-rich enolate acts as the dipolarophile, attacking the nitrile oxide in a concerted [3+2] cycloaddition. This is followed by the elimination of a water molecule to yield the stable, aromatic 3,4,5-trisubstituted isoxazole.[8][9]

Below is a diagram illustrating the overall workflow and the core reaction mechanism.

G cluster_workflow General One-Pot Workflow P1 Reactants (Hydroximoyl Chloride, β-Dicarbonyl Compound) P3 Reaction at Room Temp (1-2 hours) P1->P3 P2 Aqueous Solvent System + Base (DIPEA) P2->P3 P4 Workup & Purification (Extraction, Chromatography) P3->P4 P5 3,4,5-Trisubstituted Isoxazole P4->P5

Caption: High-level workflow for the one-pot isoxazole synthesis.

G cluster_mech Reaction Mechanism R1 Hydroximoyl Chloride Int1 Nitrile Oxide (Intermediate) R1->Int1 -HCl R2 β-Ketoester Int2 Enolate (Intermediate) R2->Int2 Base Base (DIPEA) Base->R1 Base->R2 Cycloadduct Cycloadduct Intermediate Int1->Cycloadduct [3+2] Cycloaddition Int2->Cycloadduct Product 3,4,5-Trisubstituted Isoxazole Cycloadduct->Product H2O - H2O Cycloadduct->H2O

Caption: Mechanism of the base-mediated [3+2] cycloaddition.

Experimental Protocol: Aqueous One-Pot Synthesis

This protocol is adapted from the highly efficient and environmentally friendly method developed by Hossain et al.[2][8] It describes the synthesis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate as a representative example.

Materials and Equipment
  • Reactants:

    • Benzohydroximoyl chloride (1.0 mmol, 155.6 mg)

    • Ethyl acetoacetate (1.2 mmol, 156.2 mg, 152 µL)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg, 348 µL)

  • Solvents:

    • Methanol (MeOH) (0.5 mL)

    • Deionized Water (9.5 mL)

    • Ethyl Acetate (for extraction)

    • Hexanes (for chromatography)

  • Equipment:

    • 25 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware for workup

    • Silica gel for column chromatography

Procedure: Step-by-Step
  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve benzohydroximoyl chloride (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in methanol (0.5 mL).

  • Solvent Addition: Add deionized water (9.5 mL) to the flask. The mixture should be stirred vigorously to ensure adequate mixing.

  • Initiation of Reaction: Add DIPEA (2.0 mmol) to the reaction mixture at room temperature. The base should be added dropwise over 1-2 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours.[2][8] Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent system.

  • Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Product Characterization: Combine the pure fractions and remove the solvent to yield the final product, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, as a white solid.

Data and Expected Results

The described one-pot methodology is robust and tolerates a wide range of functional groups on both the hydroximoyl chloride and the β-dicarbonyl compound, consistently providing good to excellent yields.

Table 1: Substrate Scope and Yields for the Aqueous One-Pot Synthesis [2]

EntryHydroximoyl Chloride (R¹)β-Dicarbonyl Compound (R², R³)ProductYield (%)
1PhenylEthyl acetoacetateEthyl 5-methyl-3-phenylisoxazole-4-carboxylate95
24-ChlorophenylEthyl acetoacetateEthyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate93
34-MethoxyphenylEthyl acetoacetateEthyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate96
4PhenylAcetylacetone4-Acetyl-5-methyl-3-phenylisoxazole91
5PhenylBenzoylacetone4-Benzoyl-5-methyl-3-phenylisoxazole88
64-ChlorophenylN-phenylacetoacetamideN,3-Diphenyl-5-methylisoxazole-4-carboxamide85

Yields are for isolated products after purification.

Expert Insights and Troubleshooting

  • Causality of Reagent Choice: The use of DIPEA is critical. It is a non-nucleophilic, sterically hindered base, which minimizes side reactions like O-imidoylation that can occur with smaller, more nucleophilic bases.[2] Its primary role is to facilitate the dehydrochlorination to form the nitrile oxide.

  • Role of the Solvent System: The 95:5 water/methanol mixture is optimized for both reactant solubility and reaction rate.[2] While the reaction is predominantly aqueous, the small amount of methanol helps to solubilize the organic starting materials. This biphasic system is surprisingly effective and central to the method's "green" credentials.

  • Potential Side Reactions: The primary competing reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole 2-oxide).[7] The protocol minimizes this by ensuring the active methylene compound is present in a slight excess and that the reaction proceeds quickly, effectively trapping the nitrile oxide as it forms. If furoxan formation is significant, ensure vigorous stirring and consider slowing the addition of the base.

  • Regioselectivity: The reaction between nitrile oxides and unsymmetrical β-dicarbonyl compounds like β-ketoesters is highly regioselective, leading to a single isoxazole isomer. This is a significant advantage over other synthetic routes that may produce mixtures of regioisomers.[2][9]

Conclusion

The one-pot synthesis of 3,4,5-trisubstituted isoxazoles via a base-mediated [3+2] cycloaddition in an aqueous environment represents a highly efficient, scalable, and environmentally conscious methodology. This approach provides rapid access to structurally diverse isoxazole derivatives, which are of high value to researchers in medicinal chemistry and drug development. The protocol is characterized by its operational simplicity, mild reaction conditions, and high yields, making it an authoritative and trustworthy method for modern synthetic chemistry laboratories.

References

  • Title: Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Source: PMC - NIH URL: [Link]

  • Title: Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Source: National University of Singapore URL: [Link]

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Source: RSC Advances URL: [Link]

  • Title: Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Electrochemical assembly of isoxazoles via a four-component domino reaction. Source: Nature Communications URL: [Link]

  • Title: Synthesis of 3,4,5-Trisubstituted Isoxazoles from Morita-Baylis-Hillman Acetates by an NaNO2 /I2 -Mediated Domino Reaction. Source: PubMed URL: [Link]

  • Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Source: PMC - NIH URL: [Link]

  • Title: The syntheses of 3,4,5-trisubstituted isoxazoles achieved by performing tandem grinding. Source: Wiley Online Library URL: [Link]

  • Title: Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. Source: ChemistrySelect - Wiley URL: [Link]

  • Title: Advances in Isoxazole Synthesis. Source: Scribd URL: [Link]

  • Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Source: eGrove - University of Mississippi URL: [Link]

  • Title: Some of biologically active 3,4,5‐trisubstituted isoxazoles. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Source: PubMed URL: [Link]

  • Title: Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Copper-catalyzed synthesis of trisubstituted isoxazoles via a cascade cyclization-migration process. Source: PubMed URL: [Link]

Sources

Application Note: A Guide to Kinase Inhibitor Screening Using (5-Thien-2-ylisoxazol-3-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for utilizing novel chemical scaffolds in kinase inhibitor screening, using (5-Thien-2-ylisoxazol-3-yl)methylamine as a representative fragment. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The thienylisoxazole core is a promising heterocyclic scaffold in medicinal chemistry, offering a valuable starting point for the development of targeted therapies.[1][2] This document details robust, field-proven protocols for both primary biochemical screening and secondary cell-based validation, enabling researchers to effectively assess the inhibitory potential of new chemical entities. We present a step-by-step methodology for an industry-standard luminescence-based biochemical assay (ADP-Glo™) and a phospho-specific Western blot for cellular validation, complete with data interpretation guidelines and troubleshooting advice.

Background: The Kinase Target and the Thienylisoxazole Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism of signal transduction.[3] With over 500 members in the human kinome, they represent one of the most important target classes for drug discovery.[3] The development of small molecule inhibitors that can selectively block the activity of a specific kinase is a cornerstone of modern precision medicine.

The this compound molecule represents a class of heterocyclic compounds that are of significant interest in drug discovery. The fusion of a thiophene and an isoxazole ring creates a unique chemical architecture. Thiophene-based compounds have shown promise as multi-kinase inhibitors, particularly against targets like VEGFR-2, which is crucial in angiogenesis.[4][5] Similarly, thiazole and isoxazole cores are present in numerous FDA-approved drugs and are known to interact with a variety of biological targets.[2][6] This application note will use this compound as a model compound to illustrate a screening workflow applicable to similar novel fragments or library compounds.

The Kinase Screening Cascade

A successful kinase inhibitor discovery program follows a logical progression from high-throughput biochemical screening to more complex, physiologically relevant cellular assays. This cascade is designed to identify potent inhibitors of the target kinase and then validate their activity within a cellular context.

G cluster_0 Screening Workflow A Compound Library (incl. This compound) B Protocol 1: Primary Screen Biochemical Kinase Assay (ADP-Glo™) Determine IC50 A->B High-Throughput C Hit Identification (Potency & Selectivity Analysis) B->C Data Analysis D Protocol 2: Secondary Screen Cell-Based Assay (Western Blot) Confirm On-Target Activity C->D Hit Validation E Lead Optimization (Structure-Activity Relationship Studies) D->E Medicinal Chemistry

Caption: A typical workflow for kinase inhibitor screening.

Protocol 1: Primary Biochemical Screening using ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.[8] A reduction in signal in the presence of a test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[7][9]

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP)[10]

  • ATP solution

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the top well might be 1 mM.

  • Kinase Reaction Setup (5 µL volume per well): [9]

    • Add 1.25 µL of 4x test compound dilution in kinase buffer (with a final DMSO concentration ≤1%) to the assay wells.

    • For controls, add 1.25 µL of buffer with DMSO (negative control, 100% activity) or a known inhibitor (positive control, 0% activity).

    • Add 1.25 µL of 4x Kinase/Substrate mix in kinase buffer. Pre-incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of 2x ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection: [8]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.

    • Incubate for 40 minutes at room temperature.[9]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[9]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[9]

Data Analysis and Interpretation:

The primary output is Relative Light Units (RLU). The percent inhibition is calculated relative to the controls:

% Inhibition = 100 * (1 - (RLU_compound - RLU_pos_control) / (RLU_neg_control - RLU_pos_control))

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Concentration (µM)% Inhibition (Example Data)
10098.5
33.395.2
11.189.1
3.775.4
1.252.3
0.428.9
0.110.1
0.042.5
0.010.5

A potent "hit" from this primary screen would typically have an IC₅₀ in the low micromolar to nanomolar range.

Protocol 2: Cell-Based Target Engagement and Pathway Inhibition

Principle: A biochemical hit must be validated in a cellular context to confirm it can cross the cell membrane, engage its target, and inhibit its function in a physiological environment.[11][12] A Western blot to detect the phosphorylation of a direct downstream substrate of the target kinase is a gold-standard method for this validation.[13] Inhibition of the kinase by the compound should lead to a dose-dependent decrease in the phosphorylation of its substrate.

G cluster_0 Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR-2) A->B Activates D Substrate (e.g., PLCγ) B->D Phosphorylates E Phospho-Substrate (p-PLCγ) C Compound (Inhibitor) C->B Inhibits F Downstream Signaling (Proliferation, Angiogenesis) E->F

Caption: Inhibition of a kinase blocks downstream substrate phosphorylation.

Materials:

  • Relevant human cell line (e.g., Huh-7 hepatocellular carcinoma cells, which express VEGFR-2).[4]

  • Cell culture medium, FBS, and supplements.

  • This compound.

  • Stimulating ligand (if required, e.g., VEGF for VEGFR-2).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

  • Primary antibodies: anti-phospho-substrate (e.g., anti-p-PLCγ), anti-total-substrate (e.g., anti-PLCγ), and anti-loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies.[14]

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blot equipment.[15]

  • Chemiluminescent substrate (ECL).[16]

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours if necessary to reduce basal kinase activity.

    • Pre-treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a DMSO vehicle control.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate with ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting: [13]

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.[14]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[16]

    • Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash again with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[16]

  • Data Analysis and Reprobing:

    • Quantify the band intensity for the phosphorylated substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total substrate and/or a loading control like GAPDH.[16]

    • Normalize the phospho-protein signal to the total protein or loading control signal. A successful hit will show a dose-dependent decrease in the normalized phospho-protein signal.

Conclusion

This application note provides a validated, two-stage protocol for the evaluation of novel kinase inhibitors, using this compound as a model compound. The combination of a high-throughput biochemical assay for initial potency determination and a targeted cell-based assay for confirming on-target activity provides a robust workflow for hit validation in early-stage drug discovery. This structured approach ensures that resources are focused on compounds with genuine therapeutic potential, accelerating the journey from chemical fragment to lead candidate.

References

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Anonymous. ADP Glo Protocol. Available from: [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Available from: [Link]

  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Available from: [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available from: [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available from: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available from: [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available from: [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. Available from: [Link]

  • ICE Bioscience. FRET and TR-FRET Assays. Available from: [Link]

  • Ilıksu, E., et al. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • Schwartz, P. A., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • Sportsman, J. R. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available from: [Link]

  • Foley, T. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available from: [Link]

  • El-Damasy, D. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available from: [Link]

  • Weiss, A., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. MDPI. Available from: [Link]

  • Weiss, A., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available from: [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. PubMed. Available from: [Link]

  • El‐Metwally, S., et al. (n.d.). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Semantic Scholar. Available from: [Link]

  • Fandakli, S. (2025). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. ResearchGate. Available from: [Link]

  • ResearchGate. (2015). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Available from: [Link]

  • Pagniez, F., et al. (n.d.). Synthesis and antifungal activity of new thienyl and aryl conazoles. PubMed. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available from: [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available from: [Link]

  • Mironov, V. F., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. PubMed Central. Available from: [Link]

  • PrepChem.com. Synthesis of 2-Thien-2-yl-3-oxo-4-(-3-trifluoromethylphenyl)-5-methylamino-2,3-dihydrofuran. Available from: [Link]

  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: [Link]

Sources

Application Notes & Protocols: Thiophene Isoxazoles in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Thiophene and Isoxazole Scaffolds

In the landscape of medicinal chemistry, the isoxazole and thiophene rings are independently recognized as privileged scaffolds due to their versatile electronic properties, structural stability, and broad-spectrum biological activities.[1][2] The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key component in numerous FDA-approved drugs, valued for its ability to form critical hydrogen bonding interactions with biological targets. Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, enhances drug-like properties such as solubility, bioavailability, and metabolic stability.

The strategic combination of these two moieties into a single thiophene isoxazole scaffold has emerged as a promising strategy in anti-cancer drug discovery.[3][4] This molecular hybridization aims to create novel chemical entities with enhanced potency, improved selectivity, and unique mechanisms of action that are not achievable by either fragment alone. Research has demonstrated that thiophene isoxazole derivatives can exert potent anti-cancer effects through diverse and crucial mechanisms, including the inhibition of key oncogenic kinases, induction of programmed cell death (apoptosis), modulation of hormone receptors, and disruption of microtubule dynamics.[1][5][6] This guide provides an in-depth overview of the primary anti-cancer mechanisms of thiophene isoxazoles and detailed protocols for their preclinical evaluation.

Mechanisms of Anti-Cancer Action

Thiophene isoxazole derivatives have been shown to target multiple facets of cancer cell biology. The following sections detail the most well-documented mechanisms of action.

Inhibition of Oncogenic Kinases

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several studies have identified thiophene isoxazole derivatives as potent inhibitors of various oncogenic kinases.

Specifically, certain derivatives have been designed and synthesized to act as dual antiproliferative agents and kinase inhibitors.[6] These compounds have demonstrated significant inhibitory activity against a panel of tyrosine kinases including c-Met, VEGFR-2, EGFR, and PDGFR, as well as the serine/threonine kinase Pim-1.[6][7] For instance, compounds have been identified with IC50 values in the sub-micromolar range against lung cancer (A549) cell lines, with their potency directly linked to kinase inhibition.[6]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates Ligand Growth Factor Ligand->RTK Activates Thiophene_Isoxazole Thiophene Isoxazole Compound Thiophene_Isoxazole->RTK Inhibits ATP Binding Pim1 Pim-1 Kinase Thiophene_Isoxazole->Pim1 Inhibits Pim1->Downstream Activates Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Downstream->Proliferation Promotes

Figure 1: General mechanism of kinase inhibition by thiophene isoxazoles.
Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for eliminating damaged or cancerous cells. A key objective of cancer therapy is to trigger this process in malignant cells. Numerous studies have confirmed that thiophene isoxazole derivatives effectively induce apoptosis in various cancer cell lines.[8][9]

For example, a novel series of 5-(thiophen-2-yl)isoxazoles was shown to induce apoptotic cell death in MCF-7 breast cancer cells.[1][10] Further investigation through cell cycle analysis and nuclear staining confirmed this apoptotic mechanism.[1] The pro-apoptotic activity often involves the activation of caspases, which are the executive enzymes of apoptosis.[8] This intrinsic or extrinsic pathway activation ultimately leads to the systematic dismantling of the cell without inducing an inflammatory response.

Apoptosis_Induction_Pathway Thiophene_Isoxazole Thiophene Isoxazole Compound Cell Cancer Cell Thiophene_Isoxazole->Cell Stress Cellular Stress (e.g., DNA Damage) Cell->Stress Caspase_Cascade Caspase Activation (Caspase-3, -8, -9) Stress->Caspase_Cascade Apoptosis Apoptosis (Cell Shrinkage, Membrane Blebbing, DNA Fragmentation) Caspase_Cascade->Apoptosis

Figure 2: Apoptotic pathway initiated by thiophene isoxazole compounds.
Modulation of Hormone Receptors and Microtubule Dynamics

Beyond kinase inhibition and apoptosis induction, thiophene isoxazoles exhibit other targeted mechanisms.

  • Estrogen Receptor α (ERα) Inhibition: In hormone-dependent cancers like ER-positive breast cancer, the estrogen receptor α is a critical driver of tumor growth. Specific 5-(thiophen-2-yl)isoxazole derivatives have been identified as potent inhibitors of ERα, providing a targeted therapeutic strategy for this cancer subtype.[1][10] Molecular docking studies have further elucidated the binding interactions within the ERα ligand-binding pocket.[1]

  • Microtubule Stabilization: Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and are critical for cell division (mitosis). Some isoxazole-based compounds, including those with thiophene moieties, act as tubulin-stabilizing agents, similar to taxanes.[5] By increasing the rate of tubulin polymerization, these compounds disrupt microtubule dynamics, leading to a G2/M phase arrest in the cell cycle and subsequent cell death.[5][11]

Key Experimental Protocols

The following protocols provide standardized methodologies for evaluating the anti-cancer properties of novel thiophene isoxazole derivatives in a preclinical research setting.

Protocol 1: In Vitro Antiproliferative Assay (MTS Assay)

This protocol is designed to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Principle: The MTS assay is a colorimetric method for assessing cell viability. The tetrazolium salt MTS is reduced by viable cells with active metabolism to a formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Thiophene isoxazole compounds dissolved in DMSO (10 mM stock)

  • 96-well flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the thiophene isoxazole compounds in culture medium. A typical final concentration range would be 0.01 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This protocol quantifies the extent of apoptosis induced by a test compound using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

AnnexinV_Workflow Start Seed and Treat Cells (e.g., 24-48h with IC50 conc.) Harvest Harvest Cells (Including Supernatant) Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Figure 3: Experimental workflow for Annexin V/PI apoptosis assay.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the thiophene isoxazole compound (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells from the supernatant with the detached cells to ensure all apoptotic cells are collected.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Data Presentation: Antiproliferative Activity

Summarizing efficacy data in a structured format is crucial for comparing lead candidates and understanding structure-activity relationships.

Compound IDTarget Cell LineCancer TypeIC50 (µM)Reference
3c A549Lung Cancer0.29[6]
5d A549Lung Cancer0.68[6]
16c A549Lung Cancer0.42[6]
TTI-6 MCF-7Breast Cancer1.91[1][10]
TTI-4 MCF-7Breast Cancer2.63[1]
Compound 9 MCF-7Breast Cancer9.55[12][13]
Compound 13 MCF-7Breast Cancer9.39[12][13]

Table 1: Representative antiproliferative activities of selected thiophene isoxazole derivatives against human cancer cell lines.

Conclusion and Future Directions

The thiophene isoxazole scaffold represents a highly versatile and promising platform for the development of novel anti-cancer therapeutics. The ability of these compounds to target multiple, validated oncogenic pathways—including kinase signaling, apoptosis, and microtubule dynamics—underscores their significant potential. The antiproliferative activities, often in the sub-micromolar to low micromolar range, highlight their potency.

Future research should focus on:

  • In Vivo Efficacy: Advancing lead compounds with strong in vitro profiles into xenograft and patient-derived xenograft (PDX) animal models to validate their anti-tumor activity in a physiological context.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they possess suitable drug-like characteristics for clinical development.

  • Mechanism Deconvolution: For novel compounds, employing advanced techniques like proteomics and transcriptomics to fully elucidate their mechanism of action and identify potential biomarkers of response.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing new analogs to optimize potency, selectivity, and safety profiles, guided by computational modeling and the SAR insights gained from initial screenings.[1]

By systematically applying the protocols and strategic insights outlined in this guide, researchers can effectively advance the discovery and development of next-generation thiophene isoxazole-based cancer therapies.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., Al-Deeb, O. A., & El-Subbagh, H. I. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed. [Link]

  • Kummari, S., Singh, A., Shrivastava, T., Singh, S., & Singh, P. K. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

  • Benci, K., Mandić, L., Suh, S., et al. (2023). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie. [Link]

  • Mohareb, R. M., et al. (2018). Discovery of New Thiophene, Pyrazole, Isoxazole Derivatives as Antitumor, c-Met, Tyrosine Kinase and Pim-1 Kinase Inhibitors. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Ghorab, M. M., Bashandy, M. S., & Al-Said, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica. [Link]

  • Choudhary, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [Link]

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters. [Link]

  • Mohareb, R. M., Hilmy, K. M. H., & Elshehawy, Y. A. (2018). Discovery of New Thiophene, Pyrazole, Isoxazole Derivatives as Antitumor, C-Met, Tyrosine Kinase and Pim-1 Kinase Inhibitors. Amanote Research. [Link]

  • Ghorab, M. M., Bashandy, M. S., & Al-Said, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Hrčak. [Link]

  • Various Authors. (2023). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Various Authors. (2021). Effects of synthetic isoxazole derivatives on apoptosis of K562 cells.... ResearchGate. [Link]

  • Ghorab, M. M., Bashandy, M. S., & Al-Said, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. ResearchGate. [Link]

  • Mohareb, R. M., et al. (2018). DISCOVERY OF NEW THIOPHENE, PYRAZOLE, ISOXAZOLE DERIVATIVES AS ANTITUMOR, c-Met. Semantic Scholar. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Oncologie. [Link]

  • Kummari, S., Singh, A., Shrivastava, T., Singh, S., & Singh, P. K. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Publishing. [Link]

  • Ghorab, M. M., Bashandy, M. S., & Al-Said, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica. [Link]

  • Yeh, T. K., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Oncotarget. [Link]

  • Al-Ostath, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]

Sources

Application Note & Protocol: N-Alkylation of (5-Thien-2-ylisoxazol-3-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CSP-2026-001

Version: 1.0

For Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the N-alkylation of (5-Thien-2-ylisoxazol-3-yl)methylamine, a key transformation for generating diverse chemical libraries in drug discovery. The isoxazole scaffold is a privileged structure in medicinal chemistry, and modification of the primary amine allows for fine-tuning of pharmacological properties.[1][2] We present a detailed protocol for N-alkylation via reductive amination, a mild and highly selective method that avoids common side reactions like over-alkylation.[3] This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, outlines methods for purification and characterization, and includes a troubleshooting section to address potential challenges.

Introduction & Scientific Background

The this compound moiety is a valuable building block in medicinal chemistry. The isoxazole ring system is present in numerous biologically active compounds and approved drugs.[4] N-alkylation of the primary methylamine group is a critical step in structure-activity relationship (SAR) studies, enabling the exploration of how different alkyl substituents impact target binding, selectivity, and pharmacokinetic profiles.

While classical N-alkylation with alkyl halides is a common method, it often suffers from a lack of control, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3] Reductive amination offers a superior alternative by converting the primary amine and an aldehyde (or ketone) into an intermediate imine, which is then selectively reduced in situ to the desired secondary amine. This one-pot procedure is highly efficient and minimizes the formation of undesired byproducts.

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ is a mild and selective hydride donor, capable of reducing iminium ions much faster than it reduces the starting aldehyde or ketone, which is a key to the success of this reaction.[5][6] It is also less toxic and easier to handle than alternatives like sodium cyanoborohydride (NaBH₃CN).[5]

Experimental Protocol: Reductive Amination

This section details the step-by-step procedure for the N-alkylation of this compound with a representative aldehyde.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%VariesStarting material.
Aldehyde (e.g., Isobutyraldehyde)ReagentVariesAlkylating partner. 1.1 eq.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)ReagentVariesReducing agent. 1.5 eq.
1,2-Dichloroethane (DCE)AnhydrousVariesReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACSVariesFor aqueous work-up.
Dichloromethane (DCM)ACSVariesFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACSVariesDrying agent.
Silica Gel230-400 meshVariesFor column chromatography.
Solvents for ChromatographyHPLCVariese.g., Hexane, Ethyl Acetate.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water.[7][8][9][10] It may cause skin, eye, and respiratory irritation.[11] Handle under an inert atmosphere where possible and avoid inhalation of dust.[7]

  • Solvents: Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Handle with care to minimize exposure.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (10 mL). Stir the mixture until the amine is fully dissolved.

  • Aldehyde Addition: Add the desired aldehyde (e.g., isobutyraldehyde, 1.1 mmol, 1.1 equiv.) to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv.) to the mixture in one portion.[12] A slight effervescence may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting amine and imine.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir for 10-15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Dissolve Amine in Anhydrous DCE B Add Aldehyde (1.1 eq) A->B C Stir for 30 min (Imine Formation) B->C D Add NaBH(OAc)₃ (1.5 eq) C->D E Stir 3-12h at RT D->E F Monitor by TLC E->F G Quench with sat. NaHCO₃ F->G H Extract with DCM (3x) G->H I Wash with Brine, Dry (Na₂SO₄) H->I J Concentrate in vacuo I->J K Purification (Column Chromatography) J->K Crude Product

Caption: General workflow for N-alkylation via reductive amination.

Purification and Characterization

The crude product obtained after work-up typically requires purification by column chromatography to remove unreacted starting materials and any minor byproducts.

Purification Protocol
  • Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexane is often effective. For basic amine products, it is advisable to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking on the silica gel.[13]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Elution: Place the dried silica with the adsorbed product on top of the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-alkylated product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the newly introduced alkyl group. The N-H proton signal is often broad and can be confirmed by D₂O exchange, which causes the signal to disappear.[14][15][16] The hydrogens on the carbon adjacent to the nitrogen typically appear in the 2.3-3.0 ppm range.[14]
¹³C NMR Appearance of new signals for the carbons of the alkyl group. The carbon atom bonded to the nitrogen will be deshielded and appear further downfield compared to a similar alkane.[15][17]
Mass Spec (MS) The molecular ion peak (M+) should correspond to the calculated mass of the product. For compounds with an odd number of nitrogen atoms, the molecular ion will have an odd m/z value.[14][15] A characteristic fragmentation is the alpha-cleavage, where the C-C bond nearest the nitrogen breaks.[15]
IR Spectroscopy For secondary amines, a single, sharp N-H stretching absorption should be observed in the 3300–3500 cm⁻¹ range. This is distinct from primary amines which show two bands in this region.[15][16][17]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Inactive NaBH(OAc)₃ (degraded by moisture).2. Insufficient reaction time.3. Sterically hindered aldehyde or amine.1. Use fresh, high-quality NaBH(OAc)₃ and ensure anhydrous reaction conditions.2. Extend the reaction time and continue to monitor by TLC.3. Consider heating the reaction (e.g., to 40-50 °C) or using a more reactive borohydride reagent.
Formation of Byproducts 1. Over-reduction of the aldehyde.2. Presence of impurities in starting materials.1. Ensure NaBH(OAc)₃ is used, as stronger reagents like NaBH₄ can reduce aldehydes.2. Purify starting materials before the reaction.
Difficult Purification 1. Product is streaking on the silica column.2. Product is very polar.1. Add 0.1-1% triethylamine or ammonia in methanol to the eluent system.[13][18] Alternatively, use a different stationary phase like basic alumina or an amine-functionalized column.[19]2. Use a more polar eluent system, such as a gradient of methanol in dichloromethane.

Reaction Scheme Visualization

Caption: Reductive amination of this compound.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.)

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996, August 13). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry. [Link]

  • Gutierrez, O., et al. (2012). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. ResearchGate. [Link]

  • Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. [Link]

  • Baxendale, I. R., et al. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Royal Society of Chemistry. [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (n.d.). Product Class 9: Isoxazoles. [Link]

  • LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • Alam, M. M., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Byrne, P. A., et al. (2020). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides: A 15N NMR Spectroscopic Study. European Journal of Organic Chemistry. [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis and Reactivity of Isoxazole and its Derivatives. [Link]

  • ResearchGate. (2015). Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • MDPI. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]

  • National Institutes of Health. (2023, February 23). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of isoxazole synthesis. Here, we dissect common experimental challenges, explain the underlying chemical principles, and offer field-proven solutions to optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during isoxazole synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem 1: Low or No Yield

Question: My isoxazole synthesis is resulting in a low yield or failing altogether. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in isoxazole synthesis is a common issue that can arise from several factors related to starting materials, reaction conditions, and the stability of intermediates. A systematic approach to troubleshooting is essential.[1]

Causality and Solutions:

  • Starting Material Integrity: The purity and reactivity of your starting materials are paramount. For instance, in the Claisen isoxazole synthesis, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity.[1] For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[1]

    • Actionable Advice: Always ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify starting materials before use.

  • Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloaddition): The in-situ generation of nitrile oxides is a critical step. Incomplete conversion of the precursor (e.g., aldoxime or hydroximoyl chloride) will directly lead to low yields.

    • Actionable Advice:

      • Ensure the chosen base (e.g., triethylamine, N,N-diisopropylethylamine) is suitable for your substrate and reaction conditions.[2]

      • Verify the quality and purity of your nitrile oxide precursor.[2]

      • Consider alternative methods for nitrile oxide generation, such as using hypervalent iodine reagents, which can offer high yields and regioselectivity.[3][4][5]

  • Dimerization of Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, a common byproduct that reduces the yield of the desired isoxazole.[1][2][6][7] This is especially prevalent at high concentrations of the nitrile oxide.[1]

    • Actionable Advice:

      • Generate the nitrile oxide in situ and ensure the dipolarophile (alkyne) is readily available to react.[1][8]

      • Employ a slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne to maintain a low concentration of the nitrile oxide.[1][2]

      • Using a slight excess of the alkyne can also help to trap the nitrile oxide as it is formed.[7]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice significantly influence the reaction outcome.

    • Actionable Advice:

      • Temperature: Systematically screen a range of temperatures. While higher temperatures can increase the reaction rate, they may also promote decomposition of the nitrile oxide.[2][7]

      • Solvent: The solvent can affect reactant solubility, reaction rate, and regioselectivity.[2] Common solvents include THF, acetonitrile, DMF, and DMSO.[7][9] In some cases, aqueous media or even solvent-free conditions can be effective.[10][11]

      • Catalyst: For catalyzed reactions, ensure the catalyst is active and used at the correct loading.[7] Copper(I) iodide is a common catalyst for 1,3-dipolar cycloadditions.[9]

Below is a troubleshooting workflow to address low yield issues:

G start Low or No Yield Observed check_sm Verify Starting Material Purity and Integrity start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok check_conditions Optimize Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_intermediate Address Intermediate Stability intermediate_ok Intermediate Stable? check_intermediate->intermediate_ok sm_ok->check_conditions Yes purify_sm Purify/Replace Starting Materials sm_ok->purify_sm No conditions_ok->check_intermediate Yes adjust_temp Screen Temperature Range conditions_ok->adjust_temp No slow_addition Slow Addition of Nitrile Oxide Precursor intermediate_ok->slow_addition No success Improved Yield intermediate_ok->success Yes purify_sm->check_sm adjust_solvent Screen Different Solvents adjust_temp->adjust_solvent adjust_catalyst Verify Catalyst Activity/Loading adjust_solvent->adjust_catalyst adjust_catalyst->check_conditions excess_alkyne Use Slight Excess of Alkyne slow_addition->excess_alkyne excess_alkyne->check_intermediate

Caption: Troubleshooting workflow for low yields in isoxazole synthesis.

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge, particularly in the synthesis from unsymmetrical 1,3-dicarbonyl compounds (Claisen synthesis) and in 1,3-dipolar cycloadditions of nitrile oxides with alkynes.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[1]

Causality and Solutions:

  • Claisen Isoxazole Synthesis: With unsymmetrical 1,3-dicarbonyls, hydroxylamine can attack either carbonyl group, leading to a mixture of isomers.

    • Actionable Advice:

      • pH Control: The pH of the reaction medium can influence the isomeric ratio.[1]

      • Substrate Modification: Using β-enamino diketone derivatives can provide greater regiochemical control.[1]

  • 1,3-Dipolar Cycloaddition: The regioselectivity of the cycloaddition between a nitrile oxide and an alkyne is dictated by the frontier molecular orbitals of the reactants.

    • Actionable Advice:

      • Catalyst Selection: Copper-catalyzed reactions with terminal alkynes generally exhibit high regioselectivity for the 3,5-disubstituted isoxazole.[12] Ruthenium catalysts can favor the formation of 3,4-disubstituted isoxazoles.[13]

      • Solvent Polarity: The polarity of the solvent can influence the regiochemical outcome.[1]

      • Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can control regioselectivity in the synthesis from β-enamino diketones.[1]

      • Substrate Electronics: Modifying the electronic properties of the alkyne or the nitrile oxide precursor can favor the formation of a specific regioisomer.[1] For example, ortho-nitrophenyl alkynes have been shown to lead to excellent levels of regioselectivity in dipolar cycloadditions with aryl nitrile oxides.[14]

A decision tree for addressing regioselectivity issues is presented below:

G start Mixture of Regioisomers Observed method Synthesis Method? start->method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cycloaddition Cycloaddition claisen_sol Modify Reaction Conditions: - Adjust pH - Change Solvent - Use β-enamino diketone derivatives claisen->claisen_sol cyclo_sol Modify Reaction Conditions/Reagents: - Change Solvent Polarity - Add Lewis Acid Catalyst - Modify Electronic Properties - Use Copper Catalysis for Terminal Alkynes cycloaddition->cyclo_sol success Improved Regioselectivity claisen_sol->success cyclo_sol->success

Caption: Decision-making flowchart for improving regioselectivity.

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify my crude isoxazole product from unreacted starting materials and byproducts. What are the best strategies for purification?

Answer: The purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[1]

Purification Strategies:

  • Column Chromatography: This is the most common and versatile method for purification.

    • Actionable Advice:

      • Solvent System Screening: Systematically screen a range of solvent systems using thin-layer chromatography (TLC) to identify conditions that provide optimal separation.

      • Solvent Modifiers: The addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can sometimes improve separation.[1]

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification technique.

    • Actionable Advice: Experiment with various solvent systems to induce the crystallization of the desired isomer.[1]

  • Chemical Derivatization: In some instances, it may be possible to selectively react one isomer with a reagent to form a derivative that is more easily separated. The protecting group can then be removed to yield the pure isomer.[1]

Problem 4: Product Decomposition

Question: My synthesized isoxazole appears to be decomposing during workup or purification. Why is this happening and how can I prevent it?

Answer: The isoxazole ring, while generally stable, can be sensitive to certain conditions due to the relatively weak N-O bond.[1]

Conditions Leading to Decomposition:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[1][15]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1]

Actionable Advice:

  • During workup and purification, avoid exposure to harsh conditions.

  • Use milder bases and avoid strong reducing agents if your isoxazole derivative is found to be sensitive.

  • Protect your compound from light if photochemical decomposition is suspected.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing isoxazoles?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine (Claisen synthesis).[2][15][16] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[2]

Q2: Can I use microwave irradiation to accelerate my isoxazole synthesis?

A2: Yes, microwave-assisted synthesis is a highly effective technique for preparing isoxazole derivatives. It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[1] This method is particularly advantageous for 1,3-dipolar cycloaddition reactions.[1]

Q3: What are the key safety considerations when synthesizing isoxazoles?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards associated with isoxazole synthesis include:

  • Nitrile Oxides: These intermediates can be unstable and should ideally be generated in situ to avoid isolation and handling.[4]

  • Solvents and Reagents: Many of the solvents and reagents used (e.g., strong acids, bases, organic solvents) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[1]

Q4: How does the choice of catalyst impact the synthesis of isoxazoles?

A4: The choice of catalyst can significantly influence the yield, reaction time, and regioselectivity of isoxazole synthesis, particularly in 1,3-dipolar cycloadditions.

Comparison of Common Catalysts for 3,5-Diphenylisoxazole Synthesis [9]

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Copper(I) Iodide (CuI)5THF605~85-95
DABCO20Water8024~70-80
Aluminum Chloride (AlCl₃)150 (3 equiv.)DMAc9024~92

Note: Yields and reaction conditions are compiled from various sources and may vary based on the specific substrate and experimental setup. The data presented serves as a comparative benchmark.[9]

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in-situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with a terminal alkyne.

Materials:

  • Substituted aldoxime (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • N-Chlorosuccinimide (NCS) (1.1 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Solvent (e.g., Dichloromethane, DCM)

Procedure:

  • Dissolve the substituted aldoxime (1.0 eq.) and the terminal alkyne (1.2 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the stirred solution.

  • Add triethylamine (Et₃N) (1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone

This two-step procedure involves the synthesis of a chalcone (α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[1][17]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid (the chalcone), wash with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.[1]

Step 2: Isoxazole Formation

  • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.[1][17]

  • Add an aqueous solution of a base (e.g., 40% KOH) to the mixture and continue refluxing for 4-12 hours, monitoring the reaction by TLC.[1]

  • After cooling, pour the reaction mixture into crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

References

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Copper-Catalyzed Isoxazole Synthesis.
  • A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis - Benchchem.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing).
  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/C0CC04646A.
  • Technical Support Center: Isoxazole Synthesis Optimization - Benchchem.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH.
  • Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). Significant values are in bold. - ResearchGate.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Construction of Isoxazole ring: An Overview.
  • Synthesis and Characterization of Novel Isoxazole derivatives - Asian Journal of Research in Chemistry.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - SciSpace.
  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids - MDPI.
  • Troubleshooting regioselectivity in isoxazole synthesis - Benchchem.
  • Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition - Benchchem.
  • Technical Support Center: Synthesis of Substituted Isoxazoles - Benchchem.
  • Isoxazole synthesis - Organic Chemistry Portal.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI.
  • Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles | Request PDF - ResearchGate.
  • Mechanism of 1,3-dipolar cycloaddition reaction - ResearchGate.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate.
  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines | The Journal of Organic Chemistry - ACS Publications.
  • Amine release in synthesis (hydroxylamine hydrochloride) : r/chemistry - Reddit.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate.
  • Isoxazole - Wikipedia.

Sources

Technical Support Center: A-Z Guide to Improving Yield in Copper-Catalyzed Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The copper-catalyzed synthesis of isoxazoles, typically through the [3+2] cycloaddition of an alkyne and a nitrile oxide, is a cornerstone reaction in medicinal chemistry and materials science.[1] Its power lies in the ability to construct this valuable heterocyclic motif with high efficiency and regioselectivity. However, like any sophisticated catalytic process, it is not without its challenges. Low yields, incomplete reactions, and the formation of undesired side products are common hurdles that researchers face.

This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals. Structured in a practical question-and-answer format, it moves from foundational concepts in our FAQ section to a deep-dive troubleshooting guide for specific experimental issues. Our goal is to provide not just solutions, but a clear rationale based on mechanistic principles, enabling you to diagnose problems, optimize your reaction conditions, and ultimately, enhance your yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a strong foundational understanding of the key parameters governing the reaction's success.

Q1: What is the fundamental mechanism of copper(I)-catalyzed isoxazole synthesis?

A1: The reaction proceeds via a 1,3-dipolar cycloaddition mechanism. The key catalytically active species is Copper(I). The generally accepted cycle involves:

  • Formation of Copper-Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This step activates the alkyne for cycloaddition.

  • Coordination: The nitrile oxide, often generated in situ from an aldoxime precursor, coordinates to the copper center.

  • Cycloaddition: The coordinated nitrile oxide undergoes a [3+2] cycloaddition with the activated alkyne.

  • Product Release: The resulting copper-isoxazole intermediate releases the isoxazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. Understanding this cycle is critical for troubleshooting, as issues can arise at each stage.

Q2: Which copper source is best? Do I need Cu(I) or Cu(II)?

A2: The active catalyst is Cu(I). However, Cu(II) salts (e.g., CuSO₄·5H₂O) are often used because they are cheaper, more stable, and less sensitive to air oxidation. When a Cu(II) source is used, a reducing agent must be added to the reaction mixture to generate the active Cu(I) species in situ. Sodium ascorbate is the most common and effective reducing agent for this purpose.[2] If you use a Cu(I) salt directly (e.g., CuI, CuBr, [Cu(CH₃CN)₄]PF₆), you must take greater care to exclude oxygen from your reaction.

Q3: What is the role of a ligand, and is it always necessary?

A3: While not always strictly required, a ligand plays several crucial roles in copper-catalyzed reactions:

  • Stabilization: Ligands stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state.

  • Solubility: They can increase the solubility of the copper catalyst in the reaction solvent.

  • Reactivity & Selectivity: Most importantly, ligands modulate the electronic properties and steric environment of the copper center. This directly influences the catalyst's reactivity and can be tuned to improve yield, accelerate reaction rates, and control regioselectivity.[3] For challenging substrates or when side reactions are problematic, ligand screening is a powerful optimization tool.[3]

Q4: Why is a base often required in the reaction?

A4: A base is typically required for the in situ generation of the nitrile oxide dipole from its precursor, most commonly an aldoxime or a hydroximoyl halide.[4] For example, a base like triethylamine (Et₃N) or sodium carbonate (Na₂CO₃) will deprotonate the hydroximoyl chloride to generate the reactive nitrile oxide.[4] The choice and strength of the base are critical; it must be strong enough to generate the dipole without promoting undesired side reactions.

Part 2: Troubleshooting Guide

This section tackles specific experimental problems with a systematic, cause-and-effect approach.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, or the yield of my desired isoxazole is very low (<20%). What are the likely causes and how can I fix this?

A: This is the most common issue and can stem from several factors. A systematic approach is the best way to diagnose the root cause.

The Cu(I) catalyst is susceptible to oxidation to Cu(II), which is inactive for this cycloaddition. This is a primary suspect in sluggish or failed reactions.

  • Troubleshooting Steps:

    • Ensure Rigorous Deoxygenation: Purge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding reagents. Maintain a positive inert atmosphere throughout the reaction.

    • Use Fresh Reagents: Use a freshly opened bottle of the Cu(I) salt or use a Cu(II) salt with a reducing agent like sodium ascorbate as a more reliable source of Cu(I).[2]

    • Check Reagent Purity: Ensure the purity of your starting materials and solvents, as impurities can sometimes inhibit the catalyst.

The cycloaddition cannot proceed if the nitrile oxide dipole is not being generated efficiently or is decomposing.

  • Troubleshooting Steps:

    • Base Optimization: The choice of base is critical. If you are using a weak base, it may not be sufficient. Screen a panel of bases, including organic (e.g., Et₃N, DIPEA) and inorganic (e.g., Na₂CO₃, Cs₂CO₃) options.[4]

    • Temperature Control: Nitrile oxide generation can be temperature-sensitive. Some precursors require low temperatures to prevent dimerization into furoxans, a common side product.[5][6] Consider generating the nitrile oxide at 0°C before warming the reaction to facilitate the cycloaddition.[5]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nitrile oxide precursor to compensate for any potential dimerization or decomposition.[6]

The solvent and temperature play a significant role in reaction kinetics and yield.[6]

  • Troubleshooting Steps:

    • Solvent Screening: The optimal solvent depends heavily on the substrates. Acetonitrile (CH₃CN) is often a good starting point, but screening other solvents like THF, Dioxane, Toluene, or DMF can lead to significant improvements.[4]

    • Temperature Optimization: If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 50-80°C). Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. Excessively high temperatures can lead to product degradation.[4][6]

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Catalyst_Sol1 [label="Use fresh Cu(I) source\nOR\nUse CuSO4/Na-Ascorbate", shape=note, fillcolor="#F1F3F4"]; Catalyst_Sol2 [label="Rigorously deoxygenate\nsolvents and setup", shape=note, fillcolor="#F1F3F4"];

Dipole_Sol1 [label="Screen different bases\n(e.g., Et3N, Na2CO3)", shape=note, fillcolor="#F1F3F4"]; Dipole_Sol2 [label="Control temperature of generation\n(e.g., add base at 0°C)", shape=note, fillcolor="#F1F3F4"];

Conditions_Sol1 [label="Screen solvents\n(e.g., ACN, THF, Toluene)", shape=note, fillcolor="#F1F3F4"]; Conditions_Sol2 [label="Systematically increase\nreaction temperature", shape=note, fillcolor="#F1F3F4"];

// Edges Start -> Check_Catalyst [label="Initial Check"]; Check_Catalyst -> Check_Dipole [label="If no improvement"]; Check_Dipole -> Optimize_Conditions [label="If no improvement"]; Optimize_Conditions -> Success [label="If yield improves"];

Check_Catalyst -> Catalyst_Sol1 [style=dashed]; Check_Catalyst -> Catalyst_Sol2 [style=dashed]; Check_Dipole -> Dipole_Sol1 [style=dashed]; Check_Dipole -> Dipole_Sol2 [style=dashed]; Optimize_Conditions -> Conditions_Sol1 [style=dashed]; Optimize_Conditions -> Conditions_Sol2 [style=dashed]; } dot Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Significant Side Product Formation

Q: My reaction is messy. I'm observing significant formation of side products, particularly furoxans or alkyne homocoupling products. How can I suppress these?

A: Side product formation points to issues with reaction kinetics, where undesired pathways are competing with the desired cycloaddition.

Nitrile oxides can rapidly dimerize to form furoxans, especially at high concentrations or temperatures.[6] This is a common pathway that consumes your dipole, reducing the yield of the desired isoxazole.

  • Troubleshooting Steps:

    • Slow Addition: Instead of adding the base all at once, add it slowly (e.g., via syringe pump) to the solution containing the aldoxime precursor and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular reaction with the alkyne over the dimerization.

    • Lower Temperature: As mentioned previously, generating the nitrile oxide at a lower temperature (0°C or even -20°C) can significantly slow the rate of dimerization relative to the cycloaddition.[5]

The copper catalyst can also promote the oxidative homocoupling of terminal alkynes to form diynes (Glaser coupling). This is particularly problematic in the presence of oxygen.

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction is thoroughly deoxygenated and maintained under a positive pressure of inert gas.

    • Introduce a Ligand: Certain nitrogen-based ligands (e.g., bathocuproine, triazoles) can coordinate to the copper center, sterically and electronically disfavoring the formation of the dinuclear copper species required for Glaser coupling. A ligand screening experiment is highly recommended.

Problem 3: Poor Regioselectivity

Q: My reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers. How can I improve selectivity for the desired isomer?

A: The 1,3-dipolar cycloaddition of terminal alkynes with nitrile oxides typically favors the formation of 3,5-disubstituted isoxazoles due to steric and electronic factors.[7] However, achieving high regioselectivity can be challenging.

  • Troubleshooting Steps:

    • Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition and, therefore, the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., DMF, Acetonitrile) and polar protic (e.g., Ethanol).[5][6]

    • Ligand Effects: This is a powerful method for controlling regioselectivity. Bulky or electronically distinct ligands can create a specific environment around the copper catalyst that directs the cycloaddition towards one regioisomer over the other. This often requires empirical screening.

    • Catalyst Choice: While copper is standard, for obtaining the less-favored 3,4-disubstituted isoxazoles, switching to a ruthenium catalyst (e.g., Cp*RuCl(COD)) has been shown to reverse the regioselectivity.[7]

ParameterCommon OptionsKey Considerations
Copper Source CuI, CuBr, CuSO₄/Na-AscorbateCu(I) is active. Cu(II) sources require an in situ reductant.
Base Et₃N, DIPEA, Na₂CO₃, K₂CO₃Must be strong enough for nitrile oxide generation but not promote side reactions.
Solvent Acetonitrile, THF, Toluene, DMFPolarity can influence reaction rate and regioselectivity.[5][6]
Ligand None, Bathocuproine, PhenanthrolineCan stabilize Cu(I), suppress side reactions, and control regioselectivity.[3]
Temperature 0°C to 80°CLower temps can reduce side reactions; higher temps can increase rate.[5][6]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol provides a robust starting point for optimizing your copper-catalyzed isoxazole synthesis.

  • Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldoxime precursor (0.2 mmol, 1.0 equiv) and the terminal alkyne (0.24 mmol, 1.2 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add 2.0 mL of anhydrous, deoxygenated acetonitrile via syringe.

  • Catalyst Addition: Add the copper source (e.g., CuI, 0.01 mmol, 5 mol%) and, if desired, the ligand (0.01 mmol, 5 mol%). If using CuSO₄ (5 mol%), add it now, followed by sodium ascorbate (0.02 mmol, 10 mol%).

  • Base Addition: Add the base (e.g., triethylamine, 0.3 mmol, 1.5 equiv) dropwise via syringe at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature (or desired temperature) and monitor its progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the reaction is complete, dilute with ethyl acetate, wash with saturated aq. NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Ligand/Solvent Screening Workflow

// Nodes Start [label="Goal: Improve Yield / Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Prepare 4-8 parallel reactions\n(0.1 mmol scale)", fillcolor="#F1F3F4", fontcolor="#202124"]; Variables [label="Vary ONE parameter per set:\nSet A: Solvents (ACN, THF, Toluene)\nSet B: Ligands (None, Ligand X, Ligand Y)", fillcolor="#FBBC05", fontcolor="#202124"]; Run [label="Run all reactions under identical\nconditions (temp, time)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze yield/purity of each\nreaction by LC-MS or 1H NMR", fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Identify Optimal Condition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Variables; Variables -> Run; Run -> Analyze; Analyze -> Result; } dot Caption: Parallel Screening Workflow for Optimization.

References

  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. J. Org. Chem., 87, 11222–11225. Available from: [Link]

  • Grecian, S., & Fokin, V.V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angew. Chem. Int. Ed., 47, 8285–8287. Available from: [Link]

  • Yadav, J. S., et al. (2021). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025-03-19). Semantic Scholar. Available from: [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2018). Sciforum. Available from: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2022). MDPI. Available from: [Link]

Sources

Troubleshooting low yield in nitrile oxide cycloaddition reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitrile Oxide Cycloaddition Reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful transformation. As a cornerstone for synthesizing isoxazolines and isoxazoles, the [3+2] cycloaddition of nitrile oxides is invaluable, yet fraught with potential pitfalls that can lead to diminished yields and complex product mixtures.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the causal relationships behind experimental outcomes. Here, you will find robust troubleshooting strategies, detailed protocols, and a foundational understanding of the reaction's mechanics to empower your synthetic endeavors.

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses the most common and specific issues encountered during nitrile oxide cycloaddition experiments. Each answer provides a diagnosis of the potential cause and a set of actionable solutions.

Question 1: My reaction is clean, but the conversion is very low. What are the likely causes?

Answer: Low conversion in a clean reaction profile typically points to two main issues: inefficient generation of the nitrile oxide intermediate or insufficient reactivity of the chosen dipolarophile under the reaction conditions.

  • Inefficient Nitrile Oxide Generation: The in situ formation of the nitrile oxide is the critical first step. The success of this step is highly dependent on the chosen precursor and the method of generation.

    • Dehydrohalogenation of Hydroximoyl Chlorides: This is a very common method, but requires a stoichiometric amount of a suitable base (e.g., triethylamine). If the base is old, wet, or not sufficiently strong, the elimination of HCl will be incomplete. Furthermore, the hydroximoyl chloride precursor itself can be unstable; ensure it has been freshly prepared or properly stored.[1]

    • Oxidation of Aldoximes: Oxidants like N-bromosuccinimide (NBS), sodium hypochlorite (NaOCl), or Oxone must be fresh and used in the correct stoichiometry.[2][3] Degradation of the oxidant is a frequent cause of failed or low-conversion reactions. For sensitive substrates, milder reagents like t-butyl hypoiodite (t-BuOI) or diacetoxyiodobenzene can be effective.[3][4]

    • Dehydration of Primary Nitro Compounds: This method requires strong dehydrating agents like phenyl isocyanate (PhNCO) with a catalytic base.[5][6] The efficiency can be hampered by moisture in the reagents or solvent.

  • Low Dipolarophile Reactivity: The rate of the [3+2] cycloaddition is heavily influenced by the electronic nature of the alkene or alkyne (the dipolarophile).

    • Electron-Poor or Strained Alkenes: These are the most reactive partners for nitrile oxides.[7] If you are using an electron-rich or unactivated alkene, the reaction rate may be too slow, leading to low conversion in a reasonable timeframe.

    • Steric Hindrance: Significant steric bulk on either the dipolarophile or the nitrile oxide precursor can dramatically slow the rate of cycloaddition.[8]

Solutions:

  • Verify Precursor and Reagent Quality: Use freshly opened or purified bases, oxidants, and solvents. If preparing the hydroximoyl chloride precursor, confirm its identity and purity by NMR before use.

  • Optimize Generation Conditions: For dehydrohalogenation, consider a stronger, non-nucleophilic base. For oxidations, ensure the reaction is proceeding by monitoring the disappearance of the starting aldoxime via TLC.

  • Increase Reactivity: If possible, switch to a more electron-deficient dipolarophile. Alternatively, increasing the reaction temperature can enhance the rate, but this must be done cautiously as it can also promote side reactions (see Question 2).[9]

  • Increase Concentration: Increasing the concentration of the dipolarophile (e.g., using it as the solvent or in a large excess) can favor the desired bimolecular cycloaddition over competing unimolecular decomposition pathways of the nitrile oxide.[7][10]

Question 2: My main product is a furoxan dimer. How can I prevent this?

Answer: The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) is the most common side reaction and a primary cause of low yield.[11] It occurs when two molecules of the nitrile oxide dimerize in a [3+2] cycloaddition with each other. This process is highly dependent on the concentration of the nitrile oxide intermediate.[7][12] If the rate of dimerization is faster than the rate of cycloaddition with your intended dipolarophile, the furoxan will be the major product.[7]

Key Factors Influencing Dimerization:
  • High Instantaneous Concentration of Nitrile Oxide: The dimerization is a second-order process with respect to the nitrile oxide. Therefore, any condition that allows the concentration of this reactive intermediate to build up will favor furoxan formation.[12]

  • Slow Cycloaddition Rate: If the dipolarophile is unreactive, the nitrile oxide has more time to find another molecule of itself to react with.[7]

  • High Temperature: Elevated temperatures can increase the rate of dimerization.[9]

Strategies to Minimize Furoxan Formation:
StrategyMechanism of ActionKey Considerations
Slow Addition Maintains a very low instantaneous concentration of the nitrile oxide, ensuring it is more likely to be trapped by the abundant dipolarophile.Use a syringe pump to add the nitrile oxide precursor (e.g., hydroximoyl chloride) or the activating reagent (e.g., base) over several hours.[7]
High Dilution Reduces the overall concentration, disfavoring the bimolecular dimerization reaction.This may also slow the desired cycloaddition, so a balance must be found. Not always practical for large-scale synthesis.[7]
Low Temperature Decreases the rate constant for the dimerization reaction.Conduct the reaction at 0 °C or room temperature. Ensure the desired cycloaddition still proceeds at a practical rate at the lower temperature.[7][12]
Increase Dipolarophile Excess Increases the probability that a newly formed nitrile oxide molecule will collide with a dipolarophile molecule instead of another nitrile oxide.Use 2-10 equivalents of the dipolarophile, or use it as the solvent if feasible.[10]
Use a More Reactive Dipolarophile Ensures the nitrile oxide is consumed in the desired pathway as quickly as it is formed.Electron-deficient alkenes (e.g., acrylates) or strained alkenes (e.g., norbornene) are excellent traps.[7]

Below is a workflow diagram illustrating the decision-making process for troubleshooting furoxan formation.

Furoxan_Troubleshooting Start Low Yield: Furoxan Dimer is Major Product Check_NO_Conc Is Nitrile Oxide (NO) Concentration Too High? Start->Check_NO_Conc Check_Dipolarophile Is Dipolarophile Reactivity Too Low? Start->Check_Dipolarophile Slow_Addition Implement Slow Addition of Precursor/Base Check_NO_Conc->Slow_Addition Yes High_Dilution Run Reaction at High Dilution Check_NO_Conc->High_Dilution Yes Increase_Excess Increase Molar Excess of Dipolarophile Check_Dipolarophile->Increase_Excess Yes Change_Dipolarophile Use More Reactive (e.g., Electron-Deficient) Dipolarophile Check_Dipolarophile->Change_Dipolarophile Yes Lower_Temp Lower Reaction Temperature (e.g., 0 °C) Slow_Addition->Lower_Temp High_Dilution->Lower_Temp Increase_Excess->Lower_Temp Change_Dipolarophile->Lower_Temp Success Improved Yield of Desired Cycloadduct Lower_Temp->Success

Caption: Troubleshooting workflow for furoxan byproduct formation.

Question 3: I am observing a byproduct consistent with an isocyanate. What is happening and how can I stop it?

Answer: The rearrangement of a nitrile oxide to its corresponding isocyanate (R-CNO → R-NCO) is a known, thermally-induced decomposition pathway.[9] This side reaction becomes significant at elevated temperatures and can be catalyzed by acids or bases.[7]

Causes:

  • High Reaction Temperature: This is the most common cause. Many cycloadditions are performed at reflux, but this can be detrimental for sensitive nitrile oxides.

  • Acidic or Basic Conditions: The presence of strong acids or bases, beyond what is needed for generation, can catalyze the rearrangement.

Solutions:

  • Maintain Low Temperatures: The most effective solution is to run the reaction at the lowest temperature that allows for a reasonable rate of cycloaddition. Often, room temperature or 0 °C is sufficient.[7]

  • Control pH: If using a base to generate the nitrile oxide (e.g., from a hydroximoyl chloride), use a non-nucleophilic base like triethylamine and add it slowly to avoid a large excess at any given time. Ensure no adventitious acid is present in your reagents or solvents.[7]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the 1,3-dipolar cycloaddition of nitrile oxides?

A: The reaction is a concerted, pericyclic [3+2] cycloaddition, often referred to as a Huisgen cycloaddition.[13] The nitrile oxide acts as the 1,3-dipole and the alkene or alkyne serves as the dipolarophile. The reaction proceeds through a five-membered cyclic transition state, leading to the formation of a five-membered heterocycle (an isoxazoline from an alkene or an isoxazole from an alkyne).[8][14] The regioselectivity (the orientation of the dipole relative to the dipolarophile) is primarily controlled by the electronic properties of the reactants, specifically the energies of their frontier molecular orbitals (HOMO and LUMO).[11][13]

Caption: Concerted [3+2] cycloaddition mechanism.

Q: Which in situ generation method is best for my substrate?

A: The choice depends heavily on the functional groups present in your starting materials.

Generation MethodPrecursorReagentsAdvantagesDisadvantagesRef
Dehydrohalogenation Hydroximoyl HalideEt₃N, DBU, etc.Very common, reliable, mild conditions.Precursor requires separate synthesis (oxime + halogenating agent). Substrates may be sensitive to halogenation.[1]
Oxidation AldoximeNaOCl, NBS, Oxone, t-BuOIStarts from readily available aldoximes. One-pot procedures are common.Oxidant can react with other functional groups in the substrate or dipolarophile.[2][3][4]
Dehydration Primary NitroalkanePhNCO, Tf₂OGood for aliphatic nitrile oxides. Avoids harsh oxidants or halogenating agents.Requires a strong dehydrating agent; byproduct (e.g., diphenylurea) must be removed.[1][6]

Q: How does the solvent affect the reaction?

A: Solvent polarity can influence the reaction rate and, in some cases, the selectivity. While the reaction has a nonpolar character in many cases, solvent effects can alter the stability of the transition state.[15][16] Common solvents include THF, dichloromethane, benzene, and dioxane.[4][14] The choice is often empirical, but non-polar to moderately polar aprotic solvents are generally preferred. In some cases, unconventional media like ionic liquids or even water have been used to accelerate the reaction.[11][17]

Experimental Protocols

Protocol 1: In Situ Generation from a Hydroximoyl Chloride (Mukaiyama-Hoshino Method)

This protocol is a classic and widely used method for generating nitrile oxides for cycloaddition.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the dipolarophile (1.0 equiv) and the hydroximoyl chloride precursor (1.1 equiv) in an appropriate anhydrous solvent (e.g., THF or CH₂Cl₂).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Slow Addition of Base: Prepare a solution of triethylamine (1.2 equiv) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 1-4 hours.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove the triethylammonium hydrochloride salt. Wash the filter cake with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to afford the desired isoxazoline.

Protocol 2: In Situ Generation by Oxidation of an Aldoxime

This method avoids the need to pre-form a hydroximoyl chloride and is often performed as a one-pot reaction.

  • Setup: To a round-bottom flask with a magnetic stir bar, add the aldoxime (1.0 equiv), the dipolarophile (1.2-2.0 equiv), and a suitable solvent (e.g., CH₂Cl₂ or DMF).

  • Addition of Oxidant: Add the oxidant, for example, N-chlorosuccinimide (NCS) (1.1 equiv), portion-wise to the solution at room temperature. Note: The reaction may be exothermic.

  • Addition of Base: After stirring for 10-20 minutes, add triethylamine (1.5 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature for 16-24 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

References

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]

  • Ishikawa, T.; Urano, J.; Ikeda, S.; Kobayashi, Y.; Saito, S. Intramolecular 1,3-Dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-Cycloaddition/Retro-Ene Mechanisms. Journal of the American Chemical Society. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (NIH). [Link]

  • Miller, M. J.; Ko, S. Y. A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]

  • Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. YouTube. [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Minakata, S.; Okumura, S.; Nagamachi, T.; Takeda, Y. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. [Link]

  • Grundmann, C.; Grünanger, P. Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Springer. [Link]

  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. National Institutes of Health (NIH). [Link]

  • 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate. [Link]

  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. ACS Publications. [Link]

  • Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate. [Link]

  • Nitrile Oxides. ResearchGate. [Link]

  • Nitrile oxide cycloaddition reactions of alkenes or alkynes and nitroalkanes substituted with O-alkyloxime groups convertible to various functional groups. ResearchGate. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. PubMed. [Link]

  • A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. ScienceDirect. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. ResearchGate. [Link]

  • Dimerization of NOs and cycloreversion of furoxans. ResearchGate. [Link]

  • Nitrile oxide cycloaddition reactions of alkenes or alkynes and nitroalkanes substituted with O-alkyloxime groups convertible to various functional groups. Sci-Hub. [Link]

  • Synthesis of stable nitrile oxide compounds.
  • Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. [Link]

  • Scheme 8. 1,3-Dipolar cycloaddition of nitrile with nitrile N-oxide. ResearchGate. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link]

  • The [3+2]Cycloaddition Reaction. University of Liverpool. [Link]

  • Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry. [Link]

  • Diastereofacial selection in nitrile oxide cycloaddition reactions. The anti-directing effect of an allylic oxygen and some new results on the ring metalation of isoxazolines. A synthesis of (.+-.)-blastmycinone. The Journal of Organic Chemistry. [Link]

  • Hydroximoyl fluorides as the precursors of nitrile oxides: synthesis, stability and [3 + 2]-cycloaddition with alkynes. Organic & Biomolecular Chemistry. [Link]

  • Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. ResearchGate. [Link]

  • Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Sci-Hub. [Link]

  • In situ methods of nitrile oxide generation and cycloaddition. ResearchGate. [Link]

  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]

  • Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Basic Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges associated with the purification of basic amine compounds. This guide is designed for researchers, scientists, and professionals in drug development who frequently encounter the unique behaviors of these essential molecules. Our goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

The Root of the Challenge: The Dual Nature of Amines

Basic amines are characterized by the lone pair of electrons on the nitrogen atom, which readily accepts a proton, conferring their basicity. This same feature, however, is the primary source of purification difficulties. On acidic stationary phases like silica gel, this basicity leads to strong interactions with acidic silanol groups, resulting in a host of chromatographic issues.[1][2] This guide will equip you with the knowledge and techniques to manage these interactions and achieve high-purity amine compounds.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Chromatography Conundrums
Q1: My amine compound is showing severe peak tailing in normal-phase chromatography on a silica gel column. What is happening and how can I fix it?

A1: Peak tailing is a classic sign of strong, non-ideal interactions between your basic amine and the acidic silanol groups on the surface of the silica gel.[3][4] This interaction leads to a secondary retention mechanism, where a portion of your compound is more strongly retained, resulting in a "tail" as it slowly elutes.[3]

Causality: The basic nitrogen of your amine interacts with the acidic protons of the silanol groups (Si-OH) on the silica surface. This acid-base interaction is often strong enough to disrupt the normal partitioning of your compound between the stationary and mobile phases, leading to poor peak shape.[1][2]

Solutions:

  • Mobile Phase Modification: The most common and immediate solution is to add a competing base to your mobile phase.[1][2] This "masks" the acidic silanol sites, preventing your amine from interacting with them.

    • Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-1% (v/v) to the mobile phase.[5][6]

    • Ammonium Hydroxide: Another effective additive, particularly useful when a more volatile base is desired for easier removal post-purification.[7]

  • Alternative Stationary Phases: If mobile phase additives are insufficient or undesirable, consider a different stationary phase.

    • Amine-functionalized Silica: These columns have an amine-coated surface, creating a more basic environment that repels basic compounds, leading to improved peak shape.[1][8]

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

  • Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography on a C18 column can be a good option. To ensure the amine is in its neutral, more retained form, the mobile phase pH should be adjusted to be at least 2 pH units above the pKa of the amine.[2]

Q2: My highly polar amine compound won't elute from the silica column, even with a very polar solvent system like 20% methanol in dichloromethane.

A2: This is an extreme case of the interaction described in Q1. Your polar amine is so strongly adsorbed to the silica that even a highly polar mobile phase cannot displace it.

Causality: The combination of the amine's high polarity and its strong basicity creates an exceptionally strong interaction with the silica stationary phase.

Solutions:

  • Drastic Mobile Phase Modification:

    • Increase the concentration of the competing base (e.g., up to 5% TEA).[6]

    • Use a combination of a polar solvent and a strong competing base, such as methanol with ammonium hydroxide.[1]

  • Pre-treat the Silica: Before running the column, you can wash the silica gel with your mobile phase containing the basic additive to neutralize the active sites.[6]

  • Switch to a More Inert Stationary Phase: For very polar amines, amine-functionalized silica or reversed-phase chromatography are often more successful.[1][2]

Q3: I'm trying to purify a chiral amine, but I'm getting poor or no separation on my chiral column. What can I do?

A3: Chiral separations of amines can be particularly challenging due to their potential for strong interactions with the chiral stationary phase (CSP), which can mask the subtle differences required for enantiomeric recognition.

Causality: The basicity of the amine can lead to non-enantioselective interactions with the CSP, obscuring the chiral recognition sites.

Solutions:

  • Mobile Phase Additives: The use of additives is crucial in chiral chromatography of amines.

    • Basic Additives: For polysaccharide-based CSPs, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) can improve peak shape and resolution.[9]

    • Acidic Additives: In some cases, particularly with certain CSPs, using an acidic additive like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) can form an ion pair with the amine, leading to better separation.[10]

  • Screen Different CSPs: Not all chiral columns are suitable for all compounds. It is often necessary to screen a variety of CSPs to find one that provides adequate selectivity for your amine.[9][11] Polysaccharide-based and cyclofructan-based columns are good starting points.[11]

  • Supercritical Fluid Chromatography (SFC): SFC is often a powerful technique for chiral separations of amines, offering faster separations and reduced solvent consumption.[10][12]

Work-up and Stability Woes
Q4: During my aqueous work-up, I'm having trouble separating my amine from acidic byproducts. How can I improve this separation?

A4: Acid-base extraction is a powerful and fundamental technique for purifying amines.[13][14] By manipulating the pH of the aqueous phase, you can control the solubility of your amine and separate it from neutral or acidic impurities.

Causality: Basic amines are protonated in acidic aqueous solutions to form water-soluble ammonium salts.[15][16] Neutral organic compounds remain in the organic layer, and acidic compounds will be deprotonated and soluble in a basic aqueous solution.

Solution: Acid-Base Extraction Protocol

  • Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and add a dilute acidic solution (e.g., 1M HCl).

  • Shake the funnel vigorously and allow the layers to separate. Your basic amine will be protonated and move into the aqueous layer.[17]

  • Drain the aqueous layer containing your amine salt into a separate flask.

  • Wash the organic layer with the acidic solution one or two more times to ensure complete extraction of the amine.

  • Combine the acidic aqueous layers.

  • To recover your amine, add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) to the aqueous solution until it is basic (check with pH paper).[18] Your amine will be deprotonated and will precipitate out or form an oily layer.

  • Extract your purified amine back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.

Q5: My purified amine seems to be degrading over time, turning yellow or brown. What is causing this and how can I prevent it?

A5: Amines, particularly primary and secondary amines, can be susceptible to oxidation and other degradation pathways, especially when exposed to air and light.

Causality: The lone pair of electrons on the nitrogen can participate in oxidation reactions, leading to the formation of colored impurities.

Solutions:

  • Storage: Store purified amines under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, protected from light. For long-term storage, refrigeration or freezing may be necessary.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to stabilize the amine.

  • Purify Before Use: If an amine has been stored for a long time, it is good practice to re-purify it by distillation or chromatography before use.

Frequently Asked Questions (FAQs)

Q: What is the first purification technique I should consider for a basic amine?

A: Acid-base extraction is often the simplest and most effective initial purification step to remove neutral and acidic impurities.[14][19]

Q: When should I use a scavenger resin for amine purification?

A: Scavenger resins are particularly useful for removing excess amine starting material or basic byproducts from a reaction mixture, especially in high-throughput synthesis.[20][21] They are functionalized solid supports that selectively bind to amines, allowing for their easy removal by filtration.[20]

Q: What are heat-stable amine salts and why are they a problem?

A: Heat-stable salts (HSS) are formed when amines react with strong acids (e.g., from acidic contaminants in a feed stream).[22][23] These salts are not regenerated by heat and can lead to issues such as corrosion, foaming, and reduced capacity in industrial amine treating systems.[22][24]

Q: Can I use trichloroacetic acid (TCA) for amine purification?

A: Yes, a newer method involves the use of TCA to form a precipitating salt with the amine, allowing for its separation from impurities. The free amine can then be recovered.[25]

Visualizing the Challenges and Solutions

Diagram 1: The Mechanism of Peak Tailing

PeakTailing cluster_column Silica Gel Stationary Phase cluster_mobile Mobile Phase Silanol Acidic Silanol Group (Si-OH) Protonated_Amine Strongly Adsorbed Protonated Amine (R-NH3+) Silanol->Protonated_Amine Strong Adsorption Amine Basic Amine (R-NH2) Amine->Silanol Acid-Base Interaction Eluting_Amine Eluting Amine Competing_Base Competing Base (e.g., TEA) Competing_Base->Silanol Masks Silanol Site

Caption: Interaction of a basic amine with acidic silanol groups on silica gel, leading to peak tailing.

Diagram 2: Decision Tree for Basic Amine Purification

PurificationStrategy start Crude Amine Mixture extraction Perform Acid-Base Extraction? start->extraction perform_extraction Isolate Amine via Extraction extraction->perform_extraction Yes chromatography Proceed to Chromatography extraction->chromatography No yes_extraction Yes no_extraction No check_purity Purity Sufficient? perform_extraction->check_purity check_purity->chromatography No final_product Pure Amine check_purity->final_product Yes yes_purity Yes no_purity No choose_column Choose Stationary Phase chromatography->choose_column add_base Add Competing Base (e.g., TEA) to Mobile Phase choose_column->add_base Silica Gel adjust_ph Adjust Mobile Phase pH > pKa+2 choose_column->adjust_ph Reversed-Phase (C18) run_column Run Chromatography choose_column->run_column Amine-Functionalized Silica silica Silica Gel amine_silica Amine-Functionalized Silica rp Reversed-Phase (C18) add_base->run_column adjust_ph->run_column run_column->check_purity

Caption: A decision-making workflow for selecting an appropriate purification strategy for basic amines.

Data Summary Table

Problem Common Cause Recommended Solution(s) Key Parameters to Monitor
Peak Tailing (Normal Phase) Strong interaction with acidic silicaAdd competing base (e.g., TEA, NH4OH) to mobile phase; Use amine-functionalized or alumina column.[1][2][5][6]Peak asymmetry, resolution
Compound Stuck on Column Very strong adsorption of polar amineIncrease concentration of competing base; Pre-treat silica; Switch to reversed-phase or amine-functionalized silica.[1][2][6]Compound recovery
Poor Chiral Separation Non-enantioselective interactionsScreen different CSPs; Add basic or acidic modifiers to mobile phase; Use SFC.[9][10][11]Enantiomeric excess (ee), resolution
Impurity Co-elution Similar polarity to desired amineOptimize mobile phase gradient; Change stationary phase (normal to reversed-phase or vice-versa).Peak purity (e.g., by MS or DAD)
Product Degradation Oxidation, light sensitivityStore under inert atmosphere, protected from light; Re-purify before use.Color change, appearance of new impurities by TLC/LC-MS

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Biotage. [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. (n.d.). SRE. [Link]

  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024, July 5). SRE. [Link]

  • Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU). (n.d.). APL Services. [Link]

  • Amine workup : r/Chempros - Reddit. (2024, March 12). Reddit. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • Amine system problems arising from heat stable salts and solutions to improve system performance | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Scavenger Resins - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]

  • Solid-Supported Scavengers - Supra sciences. (n.d.). Supra Sciences. [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.). University of California, Irvine. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. (2021, August 25). Royal Society of Chemistry. [Link]

  • Stability of amines - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020, May 26). Sciencemadness. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]

  • Amine purification, - Chemistry - Science Forums. (2011, August 29). Science Forums. [Link]

  • Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. (2022, February 24). National Center for Biotechnology Information. [Link]

  • Self-indicating amine scavenger resins - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Amine and HCl - salt formation reaction - YouTube. (2022, June 6). YouTube. [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17). ALWSCI. [Link]

  • The use of ammonium hydroxide as an additive in supercritical fluid chromatography for achiral and chiral separations and purifications of small, basic medicinal molecules - PubMed. (2011, October 28). National Center for Biotechnology Information. [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. (2025, July 29). YouTube. [Link]

  • 24.3: Basicity of Amines - Chemistry LibreTexts. (2025, February 24). Chemistry LibreTexts. [Link]

  • US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents. (n.d.).
  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? | ResearchGate. (2012, September 12). ResearchGate. [Link]

  • 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7). Chemistry LibreTexts. [Link]

  • When should amine-bonded columns be used for purification? - Biotage. (2023, September 26). Biotage. [Link]

  • Amine Unit Optimization and Troubleshooting - YouTube. (2022, January 17). YouTube. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18). ACS Publications. [Link]

  • Troubleshooting Amine Unit Simulations. (2008, June 2). Bryan Research & Engineering. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019, November 27). Reddit. [Link]

  • Amine column degradation - Chromatography Forum. (2009, November 16). Chromatography Forum. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022, August 11). YouTube. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014, September 1). LCGC International. [Link]

  • Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone - YouTube. (2025, March 17). YouTube. [Link]

Sources

Technical Support Center: A Researcher's Guide to Purifying Amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of purifying amine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging task of isolating pure amine products. As a Senior Application Scientist, I've distilled years of field-proven insights and fundamental chemical principles into this practical, in-depth resource. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.

Understanding the Challenge: Common Impurities in Amine Reactions

Amine reactions are fundamental in organic synthesis, yet they are often accompanied by a variety of impurities that can complicate downstream applications. A thorough understanding of these potential contaminants is the first step toward devising an effective purification strategy.

Common culprits you might encounter include:

  • Unreacted Starting Materials: Residual primary or secondary amines, as well as alkyl or aryl halides used in the synthesis, are frequent impurities.[1]

  • Over-alkylation Products: It is common to form secondary or tertiary amines as byproducts when synthesizing a primary amine, and so on.[2]

  • Oxidation Products: Amines are susceptible to oxidation, especially when exposed to air and light, leading to the formation of nitrosoamines, nitrates, nitrites, imides, and amides.[1]

  • Solvent Residues: Organic solvents like methanol, ethanol, and acetone used in the reaction can remain in the final product.[1]

  • Reagents and Catalysts: Excess reagents, catalysts (including heavy metals like iron, lead, and arsenic), and their byproducts can contaminate the desired amine.[1]

  • Formation of Salts: Amines can react with acidic species present in the reaction mixture or even carbon dioxide from the air to form salts.

The choice of purification method will largely depend on the nature of your desired amine and the specific impurities present. Below, we will explore the most effective techniques in a question-and-answer format, providing you with both the "how" and the "why" for each approach.

Troubleshooting Guide 1: Acid-Base Extraction

Acid-base extraction is a cornerstone of amine purification, leveraging the ability of amines to be protonated and deprotonated to move them between aqueous and organic phases.

Q1: My desired amine product is soluble in my organic extraction solvent, but so are my non-polar impurities. How can I selectively isolate the amine?

A1: This is the classic scenario where acid-base extraction shines. By washing your organic layer with a dilute aqueous acid (e.g., 1 M HCl), you can protonate your basic amine.[3][4] This forms a water-soluble ammonium salt that will partition into the aqueous layer, leaving your non-polar impurities behind in the organic layer. You can then separate the layers, basify the aqueous layer with a base like NaOH to a pH of 9-10, and extract your now-neutral amine back into a fresh organic solvent.[3]

Q2: I'm concerned that a strong acid like HCl will degrade my acid-sensitive product. Are there milder alternatives?

A2: Absolutely. For acid-sensitive compounds, you can use a wash with a 10% aqueous copper(II) sulfate solution.[4] Amines will complex with the copper and be extracted into the aqueous layer, which often turns a distinctive purple or deep blue color.[4][5] Continue these washes until you no longer observe a color change in the aqueous layer.[4] Another alternative for removing tertiary amines like triethylamine (TEA) or pyridine is to use a 20% aqueous citric acid solution.[5]

Q3: I've performed the acid wash, but I'm getting a stubborn emulsion at the interface of the organic and aqueous layers. What should I do?

A3: Emulsions are a common frustration. Here are a few troubleshooting steps:

  • Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration: For persistent emulsions, you can filter the mixture through a pad of Celite or glass wool.

  • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.

Experimental Protocol: Standard Acid-Base Extraction for Amine Purification
  • Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.[6]

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel for 1-2 minutes.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer containing your protonated amine into a clean flask.

  • Repeat (Optional): For thorough extraction, you can repeat the acidic wash of the organic layer with a fresh portion of the aqueous acid.

  • Basification: To the combined aqueous layers, slowly add a base (e.g., 2 M NaOH) while stirring until the solution is basic (pH 9-10, check with pH paper).[3] Your amine should now be in its neutral, less water-soluble form. If a solid precipitates, it can be collected by suction filtration.[3]

  • Back Extraction: If your amine is a liquid or doesn't precipitate, add a fresh portion of your organic solvent to the now-basic aqueous solution in the separatory funnel. Shake to extract the neutral amine back into the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain your purified amine.

Troubleshooting Guide 2: Column Chromatography

When acid-base extraction is insufficient to separate your amine from impurities with similar basicity, column chromatography is a powerful alternative.

Q1: My amine is streaking badly on my silica gel column, leading to poor separation. What's causing this and how can I fix it?

A1: This is a very common issue. Silica gel is acidic, and basic amines can interact strongly with the stationary phase, causing tailing or streaking.[7] To counteract this, you can "neutralize" the silica by adding a small amount of a competing amine, like triethylamine (typically 0.1-1%), to your mobile phase (eluent).[2][7] This will help to ensure a sharper, more symmetrical peak for your amine.

Q2: Even with triethylamine in my eluent, the separation is not ideal. What other options do I have for the stationary phase?

A2: If silica gel isn't giving you the desired separation, consider these alternatives:

  • Basic Alumina: Alumina is a basic stationary phase and is often a better choice for the purification of basic compounds like amines.[2]

  • Amine-Functionalized Silica: These columns have an amine-functionalized surface that provides a more conducive environment for amine purification, often allowing for the use of standard hexane/ethyl acetate solvent systems.[7]

  • Reversed-Phase Chromatography: For polar or ionizable amines, reversed-phase chromatography can be very effective.[7] In this technique, using an alkaline mobile phase will keep the amine in its free-base form, increasing its retention and improving separation.[7]

Q3: How can I effectively monitor the progress of my column chromatography for an amine that is not UV-active?

A3: Visualizing your amine on a TLC plate can be challenging if it doesn't have a chromophore. A ninhydrin stain is an excellent choice for visualizing primary and secondary amines, which will typically show up as a colored spot upon heating.[2] Note that tertiary amines will not stain with ninhydrin.[2] For tertiary amines, a potassium permanganate stain can often be effective.

Data Presentation: Solvent Systems for Amine Chromatography
Stationary PhaseCommon Mobile Phase (Eluent)Additive
Silica GelHexane/Ethyl Acetate or Dichloromethane/Methanol0.1-1% Triethylamine
Basic AluminaHexane/Ethyl Acetate or Dichloromethane/MethanolNone typically needed
Amine-Functionalized SilicaHexane/Ethyl AcetateNone typically needed
Reversed-Phase (C18)Acetonitrile/Water or Methanol/Water0.1% Triethylamine (to maintain alkaline pH)

Troubleshooting Guide 3: The Power of Scavengers

Scavenger resins are functionalized solid supports that can selectively and irreversibly bind to certain types of molecules, offering a simple and efficient method for purification.[8]

Q1: I have an excess of a primary amine starting material in my reaction mixture with my desired secondary amine product. How can I selectively remove the primary amine?

A1: This is an ideal application for a scavenger resin. Aldehyde-functionalized polystyrene resins are designed to selectively react with and sequester primary amines through the formation of an imine.[9][10] This makes them highly effective for separating primary amine starting materials from secondary or tertiary amine products.[9]

Q2: My reaction has leftover electrophilic impurities. Can scavenger resins help with this?

A2: Yes, there are nucleophilic scavenger resins that can be used to remove excess electrophiles. For example, amine-functionalized resins can be used to scavenge excess acid chlorides or isocyanates.

Q3: What are the main advantages of using scavenger resins over traditional liquid-liquid extraction?

A3: Scavenger resins offer several key advantages:

  • Simplicity: The purification process is often reduced to simply stirring the resin with the reaction mixture followed by filtration.[8]

  • Reduced Solvent Use: It can minimize the need for large volumes of extraction solvents.[8]

  • High Selectivity: Resins can be chosen to target specific functional groups, leading to very clean purifications.[8]

  • Automation-Friendly: Their solid-phase nature makes them well-suited for use in automated synthesis platforms.[8]

Experimental Workflow: Purification using a Scavenger Resin

Scavenger_Resin_Workflow start Crude Reaction Mixture add_resin Add appropriate scavenger resin start->add_resin stir Stir at room temperature or gentle heat add_resin->stir filter Filter to remove the resin stir->filter wash Wash resin with appropriate solvent filter->wash Resin with bound impurity combine Combine filtrate and washings filter->combine Filtrate wash->combine Washings concentrate Concentrate the solution combine->concentrate product Pure Product concentrate->product

Caption: Workflow for impurity removal using a scavenger resin.

Troubleshooting Guide 4: Distillation and Crystallization

For thermally stable amines or those that are crystalline solids, distillation and crystallization are powerful, classic purification techniques.

Q1: I want to purify my liquid amine by distillation, but I'm worried it will decompose at its atmospheric boiling point. What should I do?

A1: For heat-sensitive amines, vacuum distillation is the recommended approach. By reducing the pressure, you lower the boiling point of your amine, allowing it to distill at a lower temperature and minimizing the risk of decomposition. It's also advisable to perform the distillation under an inert atmosphere, such as nitrogen, to prevent oxidation.

Q2: I have a solid amine product, but it's contaminated with a small amount of a solid impurity. Is crystallization a good option?

A2: Crystallization is an excellent method for purifying solid compounds when there is one major product.[11][12] The key is to find a suitable solvent or solvent system in which your desired amine is sparingly soluble at room temperature but highly soluble when hot, while the impurity has different solubility characteristics.

Q3: I'm struggling to find a single solvent that works well for crystallization. What are my options?

A3: A two-solvent system is often the solution.[11] You'll need one solvent in which your compound is soluble (solvent "b") and another in which it is insoluble (solvent "a"). Solvent "b" should be more volatile than solvent "a".[11] The process involves dissolving your crude product in a minimal amount of the hot solvent "b" and then slowly adding solvent "a" until the solution becomes cloudy. Gentle heating should redissolve the solid. As the solution slowly cools, or as solvent "b" is allowed to slowly evaporate, pure crystals of your amine should form.[11]

Experimental Protocol: Purification by Crystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair where your amine product has high solubility at elevated temperatures and low solubility at room or colder temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve your crude solid amine in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q: How do I remove a tertiary amine base, such as triethylamine (TEA) or pyridine, after a reaction?

A: Excess tertiary amines are common organic-soluble impurities that can often be removed through an acidic wash. By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl, 5% HCl, or 20% citric acid), the basic amine is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[5] For acid-sensitive products, an alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate solution.[4][5]

Q: What is the best workup procedure if my desired product is a basic amine?

A: If your product is a basic amine, the workup strategy is essentially the reverse of removing an amine impurity. First, you might perform a basic wash (e.g., with saturated aqueous sodium bicarbonate) to remove any acidic impurities. Then, to isolate your amine product from non-basic organic impurities, you can extract it from the organic layer into an acidic aqueous layer, as described in the acid-base extraction section.[3][5]

Q: My amine seems to be degrading on the silica gel column. What can I do?

A: Besides adding triethylamine to your eluent, you can try deactivating the silica gel before use. This can be done by treating the silica gel with a solution of ammonia in methanol, followed by evaporation of the solvent. Alternatively, using a less acidic stationary phase like basic alumina or a functionalized silica gel is a good strategy.[2][7]

Conclusion

The purification of amine reaction mixtures is a critical step in many synthetic workflows. By understanding the nature of potential impurities and the principles behind various purification techniques, you can develop a robust and efficient strategy to obtain your desired amine in high purity. This guide provides a foundation for troubleshooting common issues, but always remember that each reaction is unique. Careful observation, methodical experimentation, and a solid understanding of chemical principles are your best tools for success.

References

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Biotage. (n.d.). Covalent Scavengers for Primary and Secondary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Self-indicating amine scavenger resins. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Bryan Research & Engineering, Inc. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • 3M. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • American Chemical Society. (n.d.). Characterization and Separation of Amines by Gas Chromatography. Retrieved from [Link]

  • YouTube. (2020, April 9). #Tips on Hoffmann Method(separation of primary,secondary and tertiary amines). Retrieved from [Link]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Industrial processes for manufacturing amines. Retrieved from [Link]

  • KTA-Tator. (2024, September 14). Let's Talk About Causes, Detection, and Removal of Amine Blush. Retrieved from [Link]

Sources

Technical Support Center: Amine-Functionalized Silica for the Purification of Organic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amine-functionalized silica. This guide is designed for researchers, scientists, and drug development professionals who utilize this specialized stationary phase for the challenging task of purifying organic amines. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, offering robust troubleshooting strategies and detailed methodologies to ensure the success and reproducibility of your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common inquiries regarding the use of amine-functionalized silica.

Q1: What is the primary cause of peak tailing and streaking when purifying amines on a standard silica gel column?

The most common reason for poor chromatography of amines on standard silica gel is the strong acid-base interaction between the basic amine analytes and the acidic silanol groups (Si-OH) on the silica surface.[1][2] These acidic sites can protonate the amines, leading to powerful ionic interactions. This causes the compounds to bind too strongly and unpredictably to the stationary phase, resulting in broad, tailing peaks, poor separation, and in some cases, irreversible adsorption of the product.[1][3]

Q2: How does amine-functionalized silica solve this problem?

Amine-functionalized silica is a modified stationary phase where aminopropyl or other amine-containing groups are chemically bonded to the silica surface.[3] This functionalization effectively masks the acidic silanol groups, creating a more chemically neutral or slightly basic surface environment.[2][4] By minimizing the strong acid-base interactions, the amine analytes can partition more effectively based on polarity, leading to symmetrical peak shapes, improved resolution, and predictable elution using less aggressive solvent systems.[4]

Q3: When should I use amine-functionalized silica versus adding a basic modifier like triethylamine (TEA) to my mobile phase on a standard silica column?

While adding a competing base like TEA to the mobile phase can neutralize the silanol groups and improve amine purification on standard silica, it has several drawbacks.[3][4] These include:

  • Reproducibility: Achieving a consistent concentration of a volatile modifier can be difficult, leading to run-to-run variability.

  • Solvent Systems: This approach often requires aggressive and highly polar solvent systems, such as dichloromethane/methanol/ammonia, which can be difficult to optimize.[4]

  • Product Contamination: Removing the high-boiling-point modifier (like TEA) from the purified fractions can be challenging.

Amine-functionalized silica provides a more elegant and robust solution. It allows for the use of simpler, non-basic solvent systems (e.g., hexane/ethyl acetate), enhances reproducibility, and eliminates the risk of contaminating your final product with a mobile phase modifier.[3][4]

Q4: What are the primary methods for preparing amine-functionalized silica?

There are two main strategies for creating amine-functionalized silica adsorbents:

  • Grafting (Covalent Attachment): This method involves forming a covalent bond between the silica surface and an amino-silane molecule, such as (3-aminopropyl)triethoxysilane (APTES). This is typically achieved through a condensation reaction between the silane and the surface silanol groups.[5][6] Grafting results in a highly stable material where the amine functionality is less prone to leaching.[7]

  • Impregnation (Wet Incipient): This technique involves physically loading the pores of the silica support with an amine-containing polymer or oligomer, such as polyethyleneimine (PEI) or tetraethylenepentamine (TEPA).[5][6][8] While simpler and capable of achieving higher amine loading, the amine is not chemically bonded to the support and can be more susceptible to leaching over time.[5]

Troubleshooting Guide

This guide is structured in a "Problem → Probable Cause → Recommended Solution" format to directly address issues encountered during experiments.

ProblemProbable Cause(s)Recommended Solution(s)
Poor or No Separation of Amine Compounds 1. Inappropriate Solvent System: The mobile phase polarity is either too high or too low, causing compounds to co-elute or not elute at all.Optimize the Mobile Phase: Develop your method using TLC plates with the same amine-functionalized coating. Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity. Unlike bare silica, strong polar solvents like methanol are often unnecessary.[4]
2. Incomplete Silica Functionalization: A low density of amine groups on the silica surface leaves too many acidic silanol sites exposed, leading to mixed-mode retention and poor peak shape.Verify Functionalization: Characterize your synthesized material using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of N-H bonds and Thermogravimetric Analysis (TGA) to quantify the amine loading. If loading is low, repeat the synthesis, ensuring anhydrous conditions for grafting.
3. Sample Overload: Loading too much sample onto the column saturates the stationary phase, exceeding its capacity and preventing effective separation.Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase, depending on the difficulty of the separation. Perform a loading study with a small column to determine the optimal capacity.
Low Product Recovery / Irreversible Adsorption 1. Chemical Degradation on Column: The amine analyte may be unstable and reacting with impurities in the solvent or, in rare cases, with the stationary phase itself. Aldehyde or ketone impurities in solvents can form Schiff bases with primary amines on the column.[9]Use High-Purity Solvents: Always use fresh, HPLC-grade or distilled solvents to minimize reactive impurities. If Schiff base formation is suspected, consider using a secondary or tertiary amine-functionalized silica.
2. Amine Leaching (Impregnated Silica): During the run, the physically adsorbed amine can wash off the support, altering the column chemistry and potentially leading to retention time shifts and loss of resolution.[5]Switch to a Grafted Material: For maximum stability and longevity, use a covalently grafted amine-functionalized silica. These materials exhibit significantly lower leaching and provide more consistent performance over many cycles.[7]
Consistent Peak Tailing or Streaking 1. Insufficient Masking of Silanols: Even with functionalization, some sterically hindered silanol groups may remain accessible, especially to highly basic analytes.Consider a Mobile Phase Modifier: For exceptionally basic compounds, adding a very small amount (0.1-0.5%) of a volatile base like triethylamine to the mobile phase can neutralize the few remaining acidic sites and improve peak shape.
2. Column Degradation: The bonded phase has a finite lifetime and can be hydrolyzed or mechanically damaged over time, especially under harsh pH conditions or with improper storage.[9]Regenerate or Replace: Attempt to regenerate the column using the protocol provided in Section 3. If performance is not restored, the packing material has reached the end of its life and should be replaced.
Retention Time Drifting Over Multiple Runs 1. Incomplete Column Equilibration: The column chemistry has not returned to the initial state before the next injection, causing variability in retention.Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase composition before each run. Monitor the baseline until it is stable.
2. Stationary Phase Instability: Covalent bonds (Si-O-Si) linking the amine functionality to the silica can hydrolyze, especially in the presence of water at non-neutral pH, leading to a gradual loss of the bonded phase.Control Mobile Phase Conditions: Avoid highly acidic or basic mobile phases if possible. Store the column in a non-aqueous, neutral solvent like isopropanol or hexane/ethyl acetate. Covalently grafted materials offer superior stability.[10]

Key Experimental Protocols & Workflows

Protocol 1: Synthesis of Amine-Functionalized Silica via Grafting

This protocol describes the covalent attachment of (3-aminopropyl)triethoxysilane (APTES) to a silica support.

Materials:

  • Bare Silica Gel (chromatography grade, 60 Å, 40-63 µm)

  • (3-aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Methanol (for washing)

  • Deionized Water

Procedure:

  • Activation: Dry the silica gel under vacuum at 120-150°C for 12 hours to remove physisorbed water and activate the surface silanol groups.

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, suspend the dried silica in anhydrous toluene (approx. 10 mL of toluene per 1 g of silica).

  • Grafting: Add APTES to the slurry (a typical ratio is 1-2 mL of APTES per 10 g of silica). Heat the mixture to reflux (approx. 110°C) and stir vigorously for 12-24 hours.

  • Washing: Cool the mixture to room temperature. Collect the functionalized silica by vacuum filtration. Wash the silica sequentially with toluene, methanol, and then deionized water to remove unreacted APTES and byproducts.[11]

  • Drying: Dry the final product under vacuum at 60-80°C for 24 hours. The material is now ready for characterization and use.

Workflow Visualization: Synthesis and Purification

The following diagram illustrates the key decision points and processes in synthesizing the material and using it for purification.

G cluster_synthesis Material Synthesis cluster_purification Purification Workflow start Start: Bare Silica method Choose Method start->method grafting Grafting (e.g., APTES) + High Stability - Lower Loading method->grafting Covalent impregnation Impregnation (e.g., PEI) + High Loading - Prone to Leaching method->impregnation Physical synthesis_end Synthesized Amine-Silica grafting->synthesis_end impregnation->synthesis_end pack_col Pack Column synthesis_end->pack_col equilibrate Equilibrate Column (10-15 CVs) pack_col->equilibrate load_sample Load Sample equilibrate->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions & Analyze elute->collect

Caption: Workflow for synthesis and purification using amine-functionalized silica.

Protocol 2: Column Regeneration

If column performance degrades, this regeneration procedure can often restore it.

Procedure:

  • Flush with Strong Solvent: Wash the column with 10-15 column volumes of a strong, polar solvent like isopropanol or methanol to remove strongly adsorbed impurities.

  • Intermediate Wash: Flush with 10-15 column volumes of a solvent of intermediate polarity, such as dichloromethane or ethyl acetate.

  • Final Wash & Storage: Flush with 10-15 column volumes of isopropanol. For long-term storage, keep the column in isopropanol or hexane.

  • Re-equilibration: Before the next use, ensure the column is thoroughly re-equilibrated with the initial mobile phase.

Note: Regeneration is most effective for grafted materials. Impregnated materials may lose their amine coating during aggressive washing.[12]

Material Characterization & Data

Verifying the successful functionalization of your silica is critical for reproducible results. The table below summarizes key characterization parameters.

ParameterTechniquePurposeTypical Result for Functionalized Silica
Amine Presence FTIRConfirms the presence of N-H bonds from the amine groups.Appearance of N-H stretching peaks (3300-3500 cm⁻¹) and bending peaks (~1600 cm⁻¹).[13]
Amine Loading TGA / Elemental Analysis (CHN)Quantifies the amount of organic material (amine) on the silica surface.Loading can range from 1-5 mmol N/g, depending on the method and amine used.[14]
Surface Area & Pore Volume BET AnalysisMeasures changes in surface area and pore volume after functionalization.A decrease in surface area and pore volume compared to the bare silica, indicating successful grafting/impregnation within the pores.[8][13]
Surface Charge Zeta PotentialMeasures the surface charge, which should become more positive at low pH after amination.A shift to a more positive zeta potential compared to the negative charge of bare silica.[15][16]
Visualization: Mechanism of Action

This diagram illustrates the chemical interactions at the silica surface, contrasting bare silica with amine-functionalized silica.

Caption: Amine interaction with bare vs. functionalized silica surfaces.

References

  • Synthesis and characterization of secondary amine-functionalized silica for CO 2 capture. (n.d.). IOP Conference Series: Earth and Environmental Science. [Link]

  • Wang, C., et al. (2015). Synthesis and Rapid Characterization of Amine-Functionalized Silica. Langmuir. [Link]

  • Al-Absi, R. S., et al. (2024). Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption. ACS Omega. [Link]

  • Preparation and Characterization of Amine-Functionalized Mesoporous Hollow Silica for CO2 Capture. (2016). Journal of Nanoscience and Nanotechnology. [Link]

  • Fawzy, M., et al. (2022). One-Pot Synthesis of Amine-Functionalized Nano-Silica via Sol-Gel Assisted by Reverse Micelle Microemulsion for Environmental Application. Polymers. [Link]

  • Wang, C., et al. (2015). Synthesis and Rapid Characterization of Amine-Functionalized Silica. ACS Publications. [Link]

  • Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility. (2025). MDPI. [Link]

  • Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility. (2025). International Journal of Molecular Sciences. [Link]

  • Cuoq, F., et al. (2015). Preparation of amino-functionalized silica in aqueous conditions. ResearchGate. [Link]

  • Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. (2024). ACS Omega. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • Amine column degradation. (2009). Chromatography Forum. [Link]

  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? (2018). ResearchGate. [Link]

  • Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. (2024). National Institutes of Health. [Link]

  • Synthesis of amine-functionalized silica adsorbent. (n.d.). ResearchGate. [Link]

  • Why Do Amines Adhere To Silica Gel Columns? (2025). YouTube. [Link]

  • Controlled Cisplatin Delivery Using pH-Sensitive PAA-Grafted Mesoporous Silica Nanoparticles. (2026). ACS Omega. [Link]

  • Amine-Functionalized Mesoporous Silica Adsorbent for CO2 Capture in Confined-Fluidized Bed. (n.d.). MDPI. [Link]

  • Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility. (2025). ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. (n.d.). ResearchGate. [Link]

  • Amine loading density (ρ N ), CO 2 adsorption capacities and amine efficiency reported in the literature. (n.d.). ResearchGate. [Link]

  • Reuse and recycling of amine-functionalized silica materials for CO2 adsorption. (2025). ResearchGate. [Link]

  • Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. (1996). Journal of Chromatography A. [Link]

Sources

Side product formation in multicomponent isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting for side product formation in multicomponent isoxazole synthesis. Here, we address common challenges with scientifically-grounded explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent multicomponent reactions for synthesizing isoxazoles?

A1: The two most common and versatile methods for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, and the Claisen isoxazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] Both methods are powerful but can be prone to specific side product formations that require careful control of reaction conditions.

Q2: My isoxazole product appears to be unstable during workup or purification. What could be the cause?

A2: The N-O bond in the isoxazole ring is inherently weak and can be susceptible to cleavage under certain conditions.[1] Common causes for decomposition include:

  • Strongly Basic or Acidic Conditions: Extremes in pH can lead to ring-opening.[1]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

  • Photochemical Conditions: Exposure to UV light can induce rearrangements of the isoxazole ring.[1]

  • Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[1]

It is advisable to use milder workup procedures and protect the product from light if photosensitivity is suspected.

Q3: Can microwave irradiation be used to accelerate isoxazole synthesis?

A3: Yes, microwave irradiation is an effective technique to speed up isoxazole synthesis, often leading to shorter reaction times and reduced impurity formation.[1][3][4] For instance, the in situ generation of nitrile oxides from aldoximes and their subsequent cycloaddition can be significantly accelerated using microwave-assisted heating.[1]

Troubleshooting Guide: Side Product Formation

This section addresses specific side products and experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Formation of Furoxans (Nitrile Oxide Dimers)

Q: I am observing a significant amount of a byproduct that I suspect is a furoxan. Why is this happening and how can I prevent it?

A: Furoxans (1,2,5-oxadiazole-2-oxides) are the most common side products in 1,3-dipolar cycloadditions for isoxazole synthesis. They arise from the dimerization of the nitrile oxide intermediate, which is highly reactive.[2][5] This side reaction is particularly favored when the concentration of the nitrile oxide is high, or the dipolarophile (the alkyne) is not reactive enough.[5]

Causality and Prevention:

The key to preventing furoxan formation is to ensure that the rate of the desired cycloaddition reaction is significantly faster than the rate of nitrile oxide dimerization. This can be achieved through several strategies:

  • In Situ Generation and Slow Addition: Generate the nitrile oxide in situ in the presence of the alkyne.[5] A slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne will keep the instantaneous concentration of the nitrile oxide low, thus minimizing dimerization.[1][2]

  • Stoichiometry Adjustment: Use a slight excess of the alkyne to ensure that there is always a readily available trapping agent for the nitrile oxide.[2]

  • Temperature Control: The generation of nitrile oxides may need to be performed at low temperatures to prevent rapid dimerization before the cycloaddition can occur.[1][6] The reaction can then be gently warmed to facilitate the cycloaddition.

Below is a logical workflow for troubleshooting furoxan formation:

G start High Furoxan Formation Observed in_situ Is Nitrile Oxide Generated In Situ? start->in_situ slow_add Is precursor added slowly? in_situ->slow_add Yes solution Implement Slow Addition Maintain Low Temperature Use Excess Alkyne in_situ->solution No stoich Is alkyne in slight excess? slow_add->stoich Yes slow_add->solution No temp Is temperature optimized? stoich->temp Yes stoich->solution No temp->solution No

Caption: Troubleshooting Furoxan Formation.

Issue 2: Formation of Regioisomers

Q: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a frequent challenge in both 1,3-dipolar cycloadditions with unsymmetrical alkynes and in Claisen isoxazole synthesis using unsymmetrical 1,3-dicarbonyl compounds.[1][7] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[1][5]

Controlling Regioselectivity:

Improving the regioselectivity requires a systematic approach to modifying the reaction parameters. The following table summarizes the effects of various conditions on regioselectivity in the synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[7]

EntrySolventBase (equiv.)BF₃·OEt₂ (equiv.)Regioisomeric Ratio (4a:5a)
1MeCN-1.075:25
2MeCN-2.090:10
3MeCNPyridine (1.4)2.0>95:5
4EtOH-2.060:40

Strategies for Improved Regioselectivity:

  • Solvent Polarity: The polarity of the solvent can significantly influence the regiochemical outcome.[1] Protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile can favor another.[1]

  • Catalyst/Additive: The use of a Lewis acid, such as BF₃·OEt₂, can effectively control regioselectivity, particularly in syntheses involving β-enamino diketones.[1][7] The stoichiometry of the Lewis acid is a critical parameter to optimize.

  • pH Control: In the Claisen synthesis, the pH of the reaction medium can be a determining factor in the isomeric ratio of the products.[1]

  • Substrate Modification: Modifying the electronic and steric properties of the substituents on both the dipolarophile/dicarbonyl and the dipole/hydroxylamine can steer the reaction towards the desired regioisomer.[1] For instance, using β-enamino diketones instead of traditional 1,3-dicarbonyls can offer better regiochemical control.[1][7]

The following decision-making flowchart can guide the optimization of regioselectivity:

G start Mixture of Regioisomers Observed synthesis_method Which Synthesis Method? start->synthesis_method claisen Claisen Synthesis synthesis_method->claisen 1,3-Dicarbonyl + Hydroxylamine cycloaddition 1,3-Dipolar Cycloaddition synthesis_method->cycloaddition Nitrile Oxide + Alkyne claisen_options Modify pH Change Solvent Use β-enamino diketone claisen->claisen_options cycloaddition_options Change Solvent Polarity Add Lewis Acid Catalyst Modify Substituents cycloaddition->cycloaddition_options outcome Improved Regioselectivity claisen_options->outcome cycloaddition_options->outcome

Caption: Decision-making for Regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis via Chalcone Cyclization

This two-step protocol involves the synthesis of a chalcone (an α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[1]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of NaOH or KOH dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration and wash with water.

Step 2: Isoxazole Formation

  • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • After cooling, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Purification of Isoxazole Derivatives by Column Chromatography

Due to the potential for regioisomers and other byproducts with similar polarities, column chromatography is the most common and effective purification method.[1]

  • Solvent System Screening: Use thin-layer chromatography (TLC) to systematically screen different solvent systems (e.g., mixtures of ethyl acetate and hexane) to find conditions that provide the best separation between the desired product and impurities.

  • Column Preparation: Prepare a silica gel column using the optimized eluent.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoxazole derivative.

References

  • Sharma, A., & Kumar, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32939-32961. Retrieved from [Link]

  • Galeano, C., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(4), 2037-2045. Retrieved from [Link]

  • Guzik, P., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(1), 101-112. Retrieved from [Link]

  • Ali, A. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(2), 209-220. Retrieved from [Link]

  • Kumar, A. S. A., et al. (2015). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Letters in Drug Design & Discovery, 12(8), 646-654. Retrieved from [Link]

  • da Silva, F. S., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6333-6345. Retrieved from [Link]

  • Wang, X., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(9), 10802-10810. Retrieved from [Link]

  • Bhutia, Z. T., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 22. Retrieved from [Link]

  • Al-Mokyna, A. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(6), 729. Retrieved from [Link]

  • Al-Mokyna, A. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(6), 729. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Lability of the Isoxazole Ring in Basic Media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomy of the Isoxazole Ring

The isoxazole ring is a valuable scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its appeal lies in its unique electronic properties and its ability to serve as a versatile synthetic intermediate. However, the inherent weakness of the N-O bond makes the isoxazole ring susceptible to cleavage under various conditions, particularly in the presence of bases.[1][3] This lability can lead to unexpected degradation, low reaction yields, and challenges in formulation development. Understanding the factors that govern isoxazole stability is therefore paramount for any scientist working with this important heterocycle.

Troubleshooting Guide: Addressing Isoxazole Instability in Your Experiments

This section addresses common problems encountered when working with isoxazole-containing molecules in basic environments. Each issue is presented in a question-and-answer format, providing insights into the root cause and offering practical solutions.

Issue 1: Low or No Yield of Isoxazole Product in a Base-Catalyzed Reaction

Question: I am attempting a reaction on a side chain of my isoxazole-containing molecule using a strong base (e.g., NaH, LDA, or NaOH), but I am consistently getting low yields or isolating a complex mixture of byproducts. What is likely happening to my starting material?

Answer: The primary suspect is the base-catalyzed degradation of your isoxazole ring. The protons on the isoxazole ring, particularly at the C3 and C5 positions, can be acidic enough to be removed by strong bases, initiating a ring-opening cascade. Unsubstituted isoxazoles at the 3- and/or 5-positions are known to be unstable even under moderately basic conditions.[4]

Causality Explained: The acidity of the isoxazole ring protons generally follows the order C3-H > C5-H > C4-H. Deprotonation at C3 is often the first step in the degradation pathway. The resulting carbanion can trigger the cleavage of the weak N-O bond, leading to the formation of a β-ketonitrile or other degradation products. The presence of electron-withdrawing groups on the isoxazole ring can further increase the acidity of the ring protons, exacerbating the instability.

Troubleshooting Workflow:

Caption: A decision-making flowchart for troubleshooting low yields in base-catalyzed reactions involving isoxazoles.

Detailed Mitigation Protocols:

Protocol 1: Optimization of Base and Temperature

  • Screen Milder Bases: Replace strong bases like NaH or LDA with weaker, non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic bases like K₂CO₃ or Cs₂CO₃.

  • Stoichiometry Control: Use the minimum stoichiometric amount of base required for your desired transformation.

  • Temperature Management: Perform the reaction at the lowest possible temperature that still allows for the desired reactivity. Start with low temperatures (e.g., -78 °C or 0 °C) and slowly warm the reaction mixture only if necessary.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to basic conditions once the desired product is formed.

Protocol 2: In Situ Generation of Reactive Species

If your desired reaction involves an intermediate that is generated by the base, consider strategies for its in situ formation and immediate consumption to minimize the exposure of the isoxazole to the basic environment.

Issue 2: My Purified Isoxazole Compound Degrades Upon Storage or During a Subsequent Basic Workup

Question: My isoxazole-containing compound appeared pure by NMR after chromatography, but upon standing, or during a basic aqueous workup in a subsequent step, I observe the appearance of new impurities. Why is my seemingly stable compound degrading?

Answer: This delayed degradation is a classic sign of the inherent lability of certain isoxazole derivatives, especially in the presence of even mild bases or nucleophiles. The purification process itself might have exposed the compound to conditions that initiated a slow degradation cascade. For instance, residual basic impurities in solvents or on silica gel can contribute to this instability.

Causality Explained: The stability of an isoxazole ring is highly dependent on its substitution pattern. Electron-withdrawing substituents can render the ring more susceptible to nucleophilic attack and subsequent ring opening. Furthermore, temperature and pH are critical factors; what appears stable at room temperature and neutral pH may degrade rapidly at elevated temperatures or in a basic solution.[5]

Preventative Measures and Protocols:

Protocol 3: Neutralization and Aprotic Storage

  • Acidic Wash: During workup, include a mild acidic wash (e.g., with dilute citric acid or saturated NH₄Cl solution) to neutralize any residual base.

  • Anhydrous Conditions: Ensure all solvents and reagents for storage are anhydrous.

  • Inert Atmosphere: Store sensitive isoxazole compounds under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and CO₂, which can form carbonic acid in the presence of water.

  • Solvent Choice: Store the compound in a non-polar, aprotic solvent.

  • Low Temperature: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

Mechanism Spotlight: Base-Catalyzed Isoxazole Ring Opening

A fundamental understanding of the degradation mechanism is crucial for effective troubleshooting. The most common pathway for base-catalyzed isoxazole ring opening involves the deprotonation at the C3 position, followed by cleavage of the N-O bond.

Isoxazole_Ring_Opening Isoxazole Substituted Isoxazole Protonated_Base H-B Carbanion C3-Carbanion Intermediate Isoxazole->Carbanion Base Base (B:) Base->Isoxazole Deprotonation at C3 Ring_Opened β-Ketonitrile Carbanion->Ring_Opened N-O Bond Cleavage

Caption: Simplified mechanism of base-catalyzed isoxazole ring opening.

In the case of the drug Leflunomide, its conversion to the active metabolite A771726 is a well-documented example of isoxazole ring opening. This process is initiated by the deprotonation of the C3-H.[6]

Frequently Asked Questions (FAQs)

Q1: Are all isoxazoles unstable in basic conditions?

A: No, the stability varies greatly with the substitution pattern. 3,5-Disubstituted isoxazoles are generally more stable than those with protons at these positions.[7] The electronic nature of the substituents also plays a significant role.

Q2: I need to perform a reaction that requires a strong base. Are there any "protecting groups" for the isoxazole ring?

A: While the concept of a protecting group for the isoxazole ring itself is not common in the same way as for alcohols or amines, a useful strategy is to consider the isoxazole ring as a "masked" or protected form of a 1,3-dicarbonyl compound.[7] If a reaction requires harsh basic conditions that the isoxazole cannot tolerate, it may be necessary to carry the 1,3-dicarbonyl functionality through the synthetic sequence and form the isoxazole ring at a later stage under milder conditions.[8][9]

Q3: My isoxazole-containing drug substance is showing degradation in a new formulation with a higher pH. What can I do?

A: This is a common challenge in pharmaceutical development. The stability of isoxazole-containing active pharmaceutical ingredients (APIs) is highly pH-dependent.

  • Formulation Optimization: The primary approach is to adjust the pH of the formulation to a range where the API is most stable. This often means aiming for a neutral or slightly acidic pH.

  • Excipient Compatibility: Scrutinize all excipients for any basic impurities that could be contributing to the degradation.

  • Stability Studies: Conduct thorough forced degradation studies at various pH values and temperatures to map out the stability profile of your API. This data is crucial for developing a robust formulation.

Q4: Are there any quantitative data on the acidity of the isoxazole ring protons?

Table 1: Factors Influencing Isoxazole Ring Stability in Basic Conditions

FactorImpact on StabilityRationale
Substitution at C3 and C5 Substitution generally increases stability.The absence of acidic protons at these positions prevents the initiation of the primary degradation pathway.[7]
Electron-withdrawing Groups Can decrease stability.These groups can increase the acidity of the ring protons, making them more susceptible to deprotonation.
Base Strength Stronger bases decrease stability.Stronger bases are more effective at deprotonating the isoxazole ring, initiating ring opening.
Temperature Higher temperatures decrease stability.The rate of the degradation reaction increases with temperature.
Solvent Protic solvents may facilitate proton transfer and degradation.The choice of solvent can influence the effective basicity and the stability of intermediates.

Conclusion

The isoxazole ring, while a powerful tool in chemical and pharmaceutical sciences, possesses an inherent lability under basic conditions that demands careful consideration. By understanding the underlying mechanisms of degradation and implementing the troubleshooting strategies and preventative measures outlined in this guide, researchers can successfully navigate the challenges associated with this versatile heterocycle. A proactive approach to experimental design, including the careful selection of reagents and reaction conditions, is key to harnessing the full potential of isoxazole-containing molecules.

References

  • Dou, G., Xu, P., Li, Q., Xi, Y., Huang, Z., & Shi, D. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645–13653. [Link]

  • Gadek, T. R., & Still, W. C. (1983). A new synthesis of isoxazoles. Tetrahedron Letters, 24(27), 2841-2844.
  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of pharmaceutical sciences, 83(10), 1457–1460. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]

  • Prakash, C., & Jarvis, M. F. (1999). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug metabolism and disposition: the biological fate of chemicals, 27(9), 983–986. [Link]

  • Wallace, A. A., Dauletyarov, Y., & Sanov, A. (2021). Diradical Interactions in Ring-Open Isoxazole. The journal of physical chemistry. A, 125(1), 317–326. [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. Organic Chemistry Tutor. [Link]

  • Pawar, C. B., et al. (2024). Construction of Isoxazole ring: An Overview. NANO BIOMEDICAL LETTERS, 1(1), 1-23. [Link]

  • Galenko, A. V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-30. [Link]

  • Bąchor, U., Mączyński, M., & Sochacka-Ćwikła, A. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(1), 123. [Link]

  • Kashima, C., et al. (1979). Synthetic reactions using isoxazole compounds. Heterocycles, 12(10), 1345-1369. [Link]

  • Manzo, R. H., & De Bertorello, M. M. (1973). Isoxazoles. I. Protonation of isoxazole derivatives in aqueous sulfuric acid. Journal of pharmaceutical sciences, 62(1), 152–153. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Grygorenko, O. O., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(52), 32981–33006. [Link]

Sources

Technical Support Center: Column Chromatography of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the separation and purification of these often-problematic molecules. Here, we will move beyond simple procedural lists to explore the underlying principles governing the behavior of polar amines in various chromatographic systems. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design robust and efficient separation methods.

Frequently Asked Questions (FAQs)

Q1: Why are polar amine compounds so difficult to analyze with standard reversed-phase HPLC?

Polar amines present a dual challenge in traditional reversed-phase (RP) chromatography. Firstly, their polarity leads to poor retention on non-polar stationary phases like C18, often causing them to elute in or near the solvent front.[1][2] Secondly, the basic nature of the amine functional group can lead to strong, unwanted interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[3][4][5] This secondary interaction mechanism results in significant peak tailing, which compromises resolution, sensitivity, and accurate quantification.[3][4]

Q2: What is peak tailing and why is it so common with amines?

Peak tailing is the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[3][6] For amine compounds, the primary cause is the interaction between the positively charged (protonated) amine group and negatively charged (ionized) silanol groups on the silica stationary phase surface.[3][4][5] This creates a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later than the main band and creating a "tail."[4]

Q3: What are the main chromatographic modes I should consider for polar amine separation?

While traditional reversed-phase is often challenging, several other modes are well-suited for polar amines:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous buffer.[7][8] It is excellent for retaining and separating very polar compounds that are not retained in reversed-phase.[8][9][10]

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge.[11][12][13] Since amines are basic and can be readily protonated to carry a positive charge, cation-exchange chromatography is a powerful tool for their separation.[14][15]

  • Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[1][16][17][18] This allows for multiple, tunable retention mechanisms on a single column, offering unique selectivity for complex mixtures.[1][16][17][18]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing insights into the causes and actionable solutions.

Issue 1: Severe Peak Tailing in Reversed-Phase Chromatography

Q: I'm using a C18 column and my amine peak is showing significant tailing, even after adjusting the mobile phase organic content. What's happening and how can I fix it?

A: The primary culprit is likely the interaction between your protonated amine and acidic residual silanols on the silica backbone of your C18 column. [3][4][5] This secondary ionic interaction is a common cause of peak tailing for basic compounds.[3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of both your amine and the stationary phase silanols is pH-dependent.

    • Increase Mobile Phase pH: By raising the pH to be about two units above the pKa of your amine, you can deprotonate it, neutralizing its charge and minimizing ionic interactions with the stationary phase.[19] A higher pH also deprotonates the silanol groups, but the neutralization of the amine is often more effective at reducing tailing.

    • Use a Buffer: Employ a buffer to maintain a stable pH throughout the analysis, as small pH shifts can lead to inconsistent retention times and peak shapes.[3]

  • Employ Mobile Phase Additives:

    • Competing Base: Add a small concentration (e.g., 0.1%) of a competing base like triethylamine (TEA) or ammonia to the mobile phase.[19] These additives will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Ion-Pairing Agents: For some applications, adding an ion-pairing agent like an alkyl sulfonate can improve peak shape.[20][21] However, be aware that these can be difficult to remove from the column and may not be compatible with mass spectrometry.

  • Switch to a Modern, Base-Deactivated Column:

    • End-Capped Columns: Many modern columns are "end-capped," a process that covers many of the residual silanol groups.[3]

    • Base-Deactivated Phases: Specialized columns designed for the analysis of basic compounds often have proprietary surface treatments to further minimize silanol interactions. Consider switching to a column specifically marketed for this purpose.

  • Increase Column Temperature: Raising the column temperature can sometimes improve peak shape by reducing the strength of the secondary interactions. However, this may also impact selectivity.[4]

Workflow for Optimizing Mobile Phase pH:

G start Start: Tailing Amine Peak prep_buffers Prepare Mobile Phases at Different pH Values (e.g., pH 3, 5, 7, 9) start->prep_buffers equilibrate Equilibrate Column with Initial pH Mobile Phase (15-20 column volumes) prep_buffers->equilibrate inject_std Inject Amine Standard equilibrate->inject_std analyze Analyze Peak Shape (Tailing Factor) inject_std->analyze next_ph Switch to Next pH Mobile Phase analyze->next_ph If not optimal compare Compare Tailing Factors Across All pH Values analyze->compare After all pH values tested re_equilibrate Re-equilibrate Column (15-20 column volumes) next_ph->re_equilibrate re_equilibrate->inject_std optimal_ph Select pH with Best Peak Symmetry compare->optimal_ph end End: Optimized pH optimal_ph->end G start Start: Inconsistent Retention Times check_equilibration Increase Equilibration Time (e.g., to 20 column volumes) start->check_equilibration outcome_equilibration Problem Solved? check_equilibration->outcome_equilibration check_buffer Verify Mobile Phase: - Is it buffered? - Is pH stable? - Freshly prepared? outcome_buffer Problem Solved? check_buffer->outcome_buffer check_sample_solvent Analyze Sample Solvent: - Match to initial mobile phase? - Reduce injection volume? outcome_sample Problem Solved? check_sample_solvent->outcome_sample check_hardware System Check: - Leaks? - Pump performance? outcome_hardware Problem Solved? check_hardware->outcome_hardware outcome_equilibration->check_buffer No end End: Stable Retention outcome_equilibration->end Yes outcome_buffer->check_sample_solvent No outcome_buffer->end Yes outcome_sample->check_hardware No outcome_sample->end Yes outcome_hardware->end Yes

Sources

Preventing reactant decomposition in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Isoxazole Synthesis

A Guide to Preventing Reactant Decomposition and Maximizing Yield

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the isoxazole ring. Instead of a generic overview, we will directly address the most common and critical challenge in this field: reactant decomposition , with a primary focus on the instability of nitrile oxide intermediates. This resource provides in-depth troubleshooting strategies, validated protocols, and the causal scientific principles behind them to empower you to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in isoxazole synthesis involving 1,3-dipolar cycloaddition?

The principal cause of low yields is the inherent instability of the nitrile oxide intermediate.[1] Nitrile oxides are high-energy, reactive 1,3-dipoles. If not intercepted quickly by a suitable dipolarophile (like an alkyne), they will rapidly undergo a bimolecular side reaction, dimerizing to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[2][3] This dimerization pathway is often kinetically favorable and directly competes with the desired cycloaddition, consuming the nitrile oxide and significantly reducing the yield of the target isoxazole.[4][5] The challenge for the synthetic chemist is to ensure the rate of the desired [3+2] cycloaddition reaction is substantially faster than the rate of this undesired dimerization.[2]

Q2: My target isoxazole appears to be degrading during workup or purification. What conditions can cause the isoxazole ring to decompose?

While generally aromatic and stable, the isoxazole ring contains a relatively weak N-O bond that is susceptible to cleavage under specific conditions.[6] If you observe product loss after the reaction is complete, consider the following:

  • Strongly Basic Conditions: Certain isoxazoles can undergo ring-opening when exposed to strong bases.[6]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd), as well as other reducing agents.[6] This is a known synthetic transformation but can be an unwanted side reaction if not intended.

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[6][7] If your compound is light-sensitive, protect it from direct light during workup and storage.

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[6]

To mitigate this, employ milder workup procedures, avoid extremes of pH, use caution with reductive methods, and protect photosensitive compounds from light.[6]

Q3: What are the essential safety precautions when working with nitrile oxides?

Nitrile oxides are highly reactive and should be handled with care. The most critical safety measure is to avoid their isolation . It is standard and highly recommended practice to generate nitrile oxides in situ, meaning they are produced in the reaction vessel in the presence of the dipolarophile that will trap them.[3][4][6] This prevents the accumulation of a high concentration of the unstable intermediate, minimizing both the risk of uncontrolled decomposition and the formation of unwanted side products. Always consult the Safety Data Sheet (SDS) for all reagents, such as oxidants and solvents, used in their generation.[6]

Troubleshooting Guide: The Dimerization Dilemma

Problem: My primary reaction product is the furoxan dimer, not the desired isoxazole.

This is the most frequent issue encountered in isoxazole syntheses via 1,3-dipolar cycloaddition. The observation of significant furoxan byproduct indicates that the dimerization of your nitrile oxide intermediate is outcompeting the cycloaddition with your alkyne.[1][2]

The diagram below illustrates this kinetic competition:

G cluster_main Reaction Pathways cluster_goal Optimization Goal reactants Nitrile Oxide (R-CNO) + Alkyne isoxazole Desired Product (Isoxazole) reactants->isoxazole k_cycloaddition (Desired Pathway) dimer_precursor 2x Nitrile Oxide (R-CNO) furoxan Side Product (Furoxan Dimer) dimer_precursor->furoxan k_dimerization (Competing Pathway) goal To maximize yield, ensure: k_cycloaddition >> k_dimerization

Caption: Competing reaction pathways in isoxazole synthesis.

Below is a logical workflow and detailed explanation of actionable solutions to favor the desired cycloaddition pathway.

Troubleshooting Workflow for Minimizing Furoxan Dimerization

G start_node High Furoxan Dimer Formation decision_node decision_node start_node->decision_node Begin Troubleshooting action_node1 Increase Alkyne Concentration (Use 1.5-3.0 eq.) decision_node->action_node1 Yes action_node2 Slow Nitrile Oxide Generation (Slow addition of precursor/oxidant) decision_node->action_node2 No action_node action_node end_node Improved Isoxazole Yield action_node2_alt Lower Reaction Temperature (e.g., to 0 °C) action_node1->action_node2_alt action_node2->action_node2_alt decision_node2 Is reaction sluggish? action_node2_alt->decision_node2 Still low yield? action_node3 Change Nitrile Oxide Generation Method (e.g., different oxidant) decision_node2->action_node3 Yes action_node4 Increase Reaction Dilution decision_node2->action_node4 No action_node3->end_node action_node4->end_node

Caption: A decision-making flowchart for troubleshooting furoxan formation.

Detailed Solutions
  • Control Reactant Stoichiometry and Concentration:

    • Increase Dipolarophile Concentration: The most straightforward strategy is to ensure the nitrile oxide is trapped as quickly as it is formed. Use a higher concentration or a larger excess (1.5 to 3 equivalents) of the alkyne dipolarophile.[1][2] This increases the probability of a productive cycloaddition collision over a dimerization collision.

    • Employ High Dilution: Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization process.[2]

  • Control the Rate of Nitrile Oxide Generation:

    • Slow Addition: The cornerstone of modern isoxazole synthesis is the slow, controlled in situ generation of the nitrile oxide.[2][6] This is achieved by adding the nitrile oxide precursor (e.g., aldoxime) or the activating reagent (e.g., oxidant or base) dropwise over an extended period to a solution already containing the alkyne. This maintains a very low steady-state concentration of the reactive intermediate, starving the dimerization pathway.

  • Optimize Reaction Temperature:

    • Lower the Temperature: Dimerization can be highly temperature-dependent.[2] Lowering the reaction temperature to 0 °C or even colder can significantly slow the rate of dimerization.[2] While the desired cycloaddition will also slow down, the effect on dimerization is often more pronounced, thus improving the product ratio. Monitor the reaction progress to ensure the cycloaddition still proceeds at a reasonable rate.[6]

  • Select the Appropriate Generation Method:

    • The method used to generate the nitrile oxide can have a profound impact. Common methods include the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides.[8]

    • Oxidants for Aldoximes: A wide array of oxidants can be used, such as N-Chlorosuccinimide (NCS), Chloramine-T, Oxone, or hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA).[3][9][10][11] PIFA, for instance, has been shown to generate nitrile oxides almost instantaneously, which can be highly effective when paired with a reactive alkyne.[11]

    • Mechanochemistry: Solvent-free ball-milling conditions have also been developed, which can sometimes alter selectivity and provide access to products that are difficult to obtain in solution.[10][12]

The following table summarizes the impact of these key parameters.

ParameterChangeEffect on Dimerization (Furoxan Formation)Rationale
Temperature Decrease (e.g., RT to 0°C)Decrease Slows the rate of the bimolecular dimerization reaction.[2]
Concentration Decrease (High Dilution)Decrease Reduces the frequency of collisions between two nitrile oxide molecules.[2]
Alkyne Stoichiometry Increase (e.g., 1.1 to 2.0 eq.)Decrease Increases the rate of trapping the nitrile oxide via cycloaddition.[1]
Rate of Addition Slow Dropwise AdditionDecrease Maintains a low steady-state concentration of the nitrile oxide intermediate.[2][4]

Validated Experimental Protocol

Protocol: In Situ Generation of a Nitrile Oxide from an Aldoxime for Cycloaddition with a Terminal Alkyne

This protocol describes a general method for the synthesis of a 3,5-disubstituted isoxazole, incorporating the principles of slow addition to minimize furoxan formation.[2][11]

Materials:

  • Aldoxime (1.0 eq.)

  • Terminal Alkyne (1.5 eq.)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 eq.)

  • Anhydrous Methanol (or other suitable protic solvent)

  • Reaction flask, addition funnel, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere, add the aldoxime (1.0 eq.) and the terminal alkyne (1.5 eq.). Dissolve the mixture in anhydrous methanol (to make a ~0.1 M solution with respect to the aldoxime).

  • Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.

  • Prepare Oxidant Solution: In a separate flask, dissolve PIFA (1.1 eq.) in a minimal amount of anhydrous methanol. Transfer this solution to an addition funnel.

  • Slow Addition: Add the PIFA solution dropwise from the addition funnel to the stirred reaction mixture over a period of 1-2 hours. Maintaining a slow and steady addition rate is critical to keep the concentration of the generated nitrile oxide low.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldoxime is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired isoxazole.

This protocol is a self-validating system. Successful implementation, characterized by high conversion of the aldoxime and a high ratio of isoxazole to furoxan dimer in the crude reaction mixture, confirms that the experimental conditions have effectively favored the desired cycloaddition over the competing dimerization pathway.

References

  • Technical Support Center: In Situ Nitrile Oxide Generation and Dimeriz
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - MDPI.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH.
  • Technical Support Center: Synthesis of Substituted Isoxazoles - Benchchem.
  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS - ResearchG
  • Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition - Benchchem.
  • Troubleshooting regioselectivity in isoxazole synthesis - Benchchem.
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study - PubMed.
  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions - Taylor & Francis Online.
  • Synthesis and Characterization of Novel Isoxazole derivatives - Asian Journal of Research in Chemistry.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - SciSpace.
  • Isoxazole - Wikipedia.

Sources

Validation & Comparative

A Comparative Analysis of Isoxazole Synthesis Methods: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its role as a bioisostere for amides and esters, its ability to engage in hydrogen bonding, and its inherent metabolic stability. Its prevalence in a multitude of clinically approved drugs and developmental candidates underscores the critical importance of efficient and selective synthetic routes to this heterocyclic core. This guide provides an in-depth comparative analysis of the most prominent methods for isoxazole synthesis, designed to arm researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings, practical applications, and relative merits of each approach, supported by experimental data and detailed protocols.

The Enduring Relevance of Isoxazoles in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, rendering the ring system both aromatic and susceptible to strategic ring-opening reactions, thereby expanding its synthetic utility.[1] The isoxazole moiety is a key component in a range of pharmaceuticals, including the antibiotic sulfamethoxazole, the COX-2 inhibitor parecoxib, and the immunosuppressant leflunomide.[1] The continued interest in isoxazole-containing molecules necessitates a thorough understanding of the available synthetic methodologies.

Method 1: The Huisgen 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The [3+2] cycloaddition between a nitrile oxide and an alkyne, pioneered by Rolf Huisgen, stands as one of the most versatile and widely employed methods for constructing the isoxazole ring.[2] This reaction is prized for its modularity, allowing for the convergent synthesis of a diverse array of substituted isoxazoles.

Mechanistic Insights

The reaction proceeds via a concerted pericyclic mechanism, where the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne) react in a single step to form the five-membered isoxazole ring.[1] A key challenge in this method is the transient nature of nitrile oxides, which are prone to dimerization to form furoxans. Consequently, they are almost always generated in situ from stable precursors.

Common methods for the in situ generation of nitrile oxides include:

  • Dehydrohalogenation of hydroximoyl chlorides: This classic method involves treating a hydroximoyl chloride with a base.

  • Oxidation of aldoximes: A variety of oxidizing agents, including sodium hypochlorite (bleach), chloramine-T, and hypervalent iodine reagents, can be used to convert aldoximes to nitrile oxides.[2][3][4]

  • Dehydration of primary nitroalkanes: This method provides another convenient route to nitrile oxides.[2]

The regioselectivity of the cycloaddition is a crucial consideration and is governed by both steric and electronic factors of the reacting partners.[5][6] For terminal alkynes, the reaction with a nitrile oxide typically yields the 3,5-disubstituted isoxazole as the major regioisomer. The use of copper(I) catalysts can further enhance this regioselectivity.[4][7]

Diagram of the Huisgen 1,3-Dipolar Cycloaddition Workflow

G cluster_precursor Nitrile Oxide Precursor cluster_generation In Situ Generation cluster_cycloaddition Cycloaddition precursor Aldoxime (R-CH=NOH) or Hydroximoyl Halide (R-C(X)=NOH) or Nitroalkane (R-CH2NO2) reagent Oxidant (e.g., NCS, Bleach) or Base (e.g., Et3N) precursor->reagent Addition of Reagent nitrile_oxide Nitrile Oxide [R-C≡N⁺-O⁻] reagent->nitrile_oxide Formation isoxazole Substituted Isoxazole nitrile_oxide->isoxazole [3+2] Cycloaddition alkyne Alkyne (R'C≡CR'') alkyne->isoxazole

Caption: Workflow for isoxazole synthesis via Huisgen 1,3-dipolar cycloaddition.

Experimental Protocol: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from the work of Hansen et al. and provides a convenient one-pot procedure.[7]

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.05 eq)

  • Sodium hydroxide (1.05 eq)

  • tert-Butanol/Water (1:1)

  • Chloramine-T trihydrate (1.05 eq)

  • Copper(II) sulfate pentahydrate (catalytic amount)

  • Copper turnings (optional, to maintain Cu(I) state)

  • Terminal alkyne (1.0 eq)

Procedure:

  • To a solution of hydroxylamine hydrochloride in a 1:1 mixture of tert-butanol and water, add the aldehyde followed by sodium hydroxide.

  • Stir the mixture at room temperature for 30 minutes, or until the formation of the aldoxime is complete (monitored by TLC).

  • Add chloramine-T trihydrate in portions over 5 minutes.

  • Add a catalytic amount of copper(II) sulfate pentahydrate and, if desired, a few copper turnings.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the product can be isolated by filtration or aqueous workup followed by extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical approach, often referred to as the Claisen isoxazole synthesis, involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine. It is a straightforward and often high-yielding method, particularly for the synthesis of symmetrically substituted isoxazoles.

Mechanistic Insights

The reaction proceeds through the initial formation of a monoxime intermediate by the reaction of hydroxylamine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the isoxazole ring.[8]

A significant challenge with this method is the potential for the formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyl compounds.[9][10] The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups towards hydroxylamine, which can be controlled to some extent by adjusting the reaction conditions (e.g., pH) or by using modified substrates such as β-enamino diketones.[9][11]

Diagram of the Cyclocondensation of a 1,3-Diketone with Hydroxylamine

G diketone 1,3-Diketone hydroxylamine Hydroxylamine (NH2OH) diketone->hydroxylamine + monoxime Monoxime Intermediate hydroxylamine->monoxime Initial Condensation cyclization Intramolecular Cyclization monoxime->cyclization dehydration Dehydration cyclization->dehydration isoxazole Substituted Isoxazole dehydration->isoxazole - H2O

Caption: Reaction pathway for isoxazole synthesis from a 1,3-diketone and hydroxylamine.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a β-Diketone

This general protocol is based on established procedures for the cyclocondensation of 1,3-dicarbonyls.[8][12]

Materials:

  • 1,3-Diketone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Ethanol or Methanol

  • Base (e.g., sodium acetate, pyridine, or sodium hydroxide)

Procedure:

  • Dissolve the 1,3-diketone in a suitable solvent such as ethanol or methanol.

  • Add hydroxylamine hydrochloride to the solution.

  • Add a base to neutralize the hydrochloride and liberate free hydroxylamine. The choice of base can influence the reaction rate and, in some cases, the regioselectivity.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude isoxazole by recrystallization from a suitable solvent (e.g., ethanol).

Method 3: The Van Leusen Reaction for Oxazole Synthesis - A Note on Isomeric Heterocycles

While the focus of this guide is on isoxazoles, it is pertinent to briefly mention the Van Leusen reaction, a powerful method for the synthesis of the isomeric oxazole ring system.[13][14] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[15] The Van Leusen oxazole synthesis provides a versatile route to 5-substituted oxazoles and has been extended to the synthesis of 4,5-disubstituted derivatives.[15] For researchers interested in exploring the broader chemical space of five-membered oxygen- and nitrogen-containing heterocycles, the Van Leusen reaction is a valuable tool to have in the synthetic arsenal.

Comparative Performance of Isoxazole Synthesis Methods

The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative summary of the key features of the two primary isoxazole synthesis methods discussed.

FeatureHuisgen 1,3-Dipolar CycloadditionCyclocondensation of 1,3-Dicarbonyls
Starting Materials Aldehydes/Nitroalkanes and Alkynes1,3-Dicarbonyl compounds
Key Reagents Nitrile oxide precursors (e.g., aldoximes), oxidizing agents/bases, alkynesHydroxylamine
Versatility High; allows for a wide range of substituents at the 3- and 5-positions.Moderate; dependent on the availability of the corresponding 1,3-dicarbonyl.
Regioselectivity Generally good, especially with terminal alkynes and copper catalysis.[4][7]Can be poor with unsymmetrical 1,3-dicarbonyls, often leading to mixtures of regioisomers.[9][10]
Reaction Conditions Often mild, room temperature reactions are common.Can require elevated temperatures (reflux).
Typical Yields Moderate to high.Generally good to excellent.
Substrate Scope Broad; tolerates a wide range of functional groups.Can be limited by the stability of the 1,3-dicarbonyl to the reaction conditions.
Key Advantages High modularity and convergent synthesis.Operationally simple, often uses readily available starting materials.
Key Disadvantages Requires the in situ generation of unstable nitrile oxides; potential for dimer formation.Lack of regiocontrol with unsymmetrical substrates.

Conclusion

The synthesis of isoxazoles is a mature field with a rich history, yet it continues to evolve with the development of new and improved methodologies. The Huisgen 1,3-dipolar cycloaddition offers unparalleled versatility and modularity, making it a go-to method for the synthesis of complex, highly functionalized isoxazoles. On the other hand, the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine provides a simple and direct route, which is particularly effective for the synthesis of symmetrically substituted isoxazoles.

As with any synthetic challenge, a careful consideration of the strengths and weaknesses of each approach is paramount. By understanding the mechanistic nuances and practical considerations of these key methods, researchers can confidently select and implement the most appropriate strategy for their specific synthetic goals, paving the way for the discovery of new and impactful isoxazole-containing molecules.

References

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (URL not available)
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Hansen, A. M., & Miller, M. J. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1803. [Link]

  • Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]

  • Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. [Link]

  • Wang, X., Zhu, L., Liu, P., Wang, X., Yuan, H., & Zhao, Y. (2019). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry, 17(48), 10196–10200. [Link]

  • Maeda, Y., Namba, K., & Takemoto, Y. (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical & Pharmaceutical Bulletin, 73(11), 1065–1074. [Link]

  • Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787–4790. [Link]

  • Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove, University of Mississippi. [Link]

  • Crossley, J. A., & Browne, D. L. (2010). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic Letters, 12(16), 3646–3649. [Link]

  • Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. eGrove, University of Mississippi. [Link]

  • Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed. [Link]

  • Wallace, D. J., & Chen, C. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. The Journal of Organic Chemistry, 70(7), 2839–2842. [Link]

  • Semantic Scholar. (n.d.). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. [Link]

  • Kim, D. W., & Jeong, B.-S. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 20(17), 5248–5252. [Link]

  • Maeda, Y., Namba, K., & Takemoto, Y. (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. ResearchGate. [Link]

  • Cortes-Cortes, C., et al. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. [Link]

  • Chen, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]

  • ResearchGate. (2025). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32969–32993. [Link]

  • da Silva, A. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6436–6445. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... [Link]

  • Saini, R. K., Joshi, Y. C., & Joshi, P. (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]

  • Zhang, S., et al. (2019). The Syntheses, Characterization and Crystal Structures of a Series of Heterocyclic β-Diketones and Their Isoxazole Compounds. Letters in Organic Chemistry, 16(12), 957–966. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • Beam, C. F., Dyer, M. C. D., Schwarz, R. A., & Hauser, C. R. (1970). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic, 930–933. [Link]

  • Asmat, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Kanemasa, S., Nishiuchi, M., Kamimura, A., & Hori, K. (1994). First Successful Metal Coordination Control in 1,3-Dipolar Cycloadditions. High-Rate Acceleration and Regio- and Stereocontrol of Nitrile Oxide Cycloadditions to the Magnesium Alkoxides of Allylic and Homoallylic Alcohols. Journal of the American Chemical Society, 116(6), 2324–2339. [Link]

  • Bougrin, K., & Loukili, O. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • de Souza, A. C. C., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(23), 5723. [Link]

Sources

A Researcher's Guide to the Biological Validation of (5-Thien-2-ylisoxazol-3-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the biological validation of the novel chemical entity, (5-Thien-2-ylisoxazol-3-yl)methylamine. Recognizing the absence of established biological data for this specific molecule, we adopt a hypothesis-driven approach grounded in chemoinformatic similarity to published research. We propose a potential mechanism of action based on the established anti-cancer activity of closely related 5-(thiophen-2-yl)isoxazole scaffolds.[1][2] This document outlines a multi-stage validation workflow, from initial in silico screening to definitive in vitro cell-based assays. It provides detailed, field-tested protocols and objective metrics for comparing the compound's performance against established benchmarks, designed for researchers in drug discovery and chemical biology.

Introduction: Deconstructing the Scaffold

The compound this compound is a heterocyclic molecule featuring two key pharmacophores: an isoxazole ring and a thiophene ring. Understanding the established roles of these components in medicinal chemistry is crucial for hypothesizing potential biological activity.

  • The Isoxazole Core: The isoxazole ring is a five-membered heterocycle that is a prominent structural motif in numerous FDA-approved drugs.[3][4] Its unique electronic and steric properties allow it to serve as a versatile scaffold, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[5][6][7] The substitution pattern around the isoxazole ring plays a critical role in defining its specific pharmacological profile.[3]

  • The Thiophene Moiety: Thiophene is frequently employed in drug design as a bioisostere of a phenyl ring.[8][9] This substitution can favorably modulate a compound's metabolic stability, reduce lipophilicity, and alter target engagement compared to its phenyl analogue.[10][11] This strategy has been successfully used to optimize lead compounds across various target classes.

Given these precedents, the combination of a thiophene and an isoxazole ring suggests a high potential for biological activity. A critical literature review reveals that compounds with a core 5-(thiophen-2-yl)isoxazole structure have been synthesized and identified as potent and selective anti-breast cancer agents that target the Estrogen Receptor Alpha (ERα).[1][2] This finding provides a strong, evidence-based starting point for our investigation.

The Validation Candidate & Selected Comparators

Profile: this compound
  • Structure:

  • IUPAC Name: (5-thiophen-2-yl-1,2-oxazol-3-yl)methanamine

  • CAS Number: 852180-45-1[12]

  • Known Activity: None reported in publicly accessible literature. The primary amine attached to the 3-position via a methylene bridge represents a key structural variable from the published ERα antagonists.

Rationale for Comparator Selection

To objectively assess the biological activity of our target compound, we must compare it to well-characterized molecules.

  • Comparator 1: TTI-6 (Lead Compound from Literature): 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole. This is the most potent compound from the foundational study identifying 5-thiophenyl-isoxazoles as ERα inhibitors.[1] It serves as the primary positive control and the most direct structural and mechanistic comparator.

  • Comparator 2: Tamoxifen (Standard of Care): A well-known Selective Estrogen Receptor Modulator (SERM) used in the treatment of ER-positive breast cancer. It provides a clinically relevant benchmark for anti-proliferative activity in ERα-positive cell lines.

The Experimental Validation Workflow

We propose a phased approach that efficiently moves from computational prediction to biochemical and cell-based confirmation. This workflow is designed to maximize data acquisition while conserving resources.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Functional Assay cluster_3 Phase 4: Data Analysis & Comparison P1 Molecular Docking (Target: ERα Ligand Binding Domain) P2 ERα Competitive Binding Assay (Determine Ki) P1->P2 Predicted Affinity? P3 MCF-7 Cell Proliferation Assay (Determine IC50) P2->P3 Confirmed Binding? P4 Comparative Analysis of Potency & Efficacy P3->P4 Confirmed Cellular Activity?

Detailed Experimental Protocols

Phase 1: In Silico Molecular Docking
  • Expertise & Rationale: Before committing to expensive and time-consuming wet-lab experiments, molecular docking provides a predictive assessment of whether the compound can physically bind to the target protein. We use the ligand-binding domain (LBD) of ERα as our target, as this is where endogenous estradiol and drugs like Tamoxifen bind. This step helps prioritize compounds and provides structural hypotheses for binding interactions.

  • Protocol:

    • Preparation:

      • Obtain the crystal structure of the ERα LBD (e.g., PDB ID: 3ERT).

      • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger Maestro.

      • Define the binding site based on the co-crystallized ligand (e.g., 4-hydroxytamoxifen).

    • Ligand Preparation:

      • Generate 3D structures of this compound, TTI-6, and Tamoxifen.

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Docking Simulation:

      • Use a docking program (e.g., AutoDock Vina) to dock each ligand into the prepared ERα binding site.

      • Generate multiple binding poses for each ligand.

    • Analysis:

      • Analyze the predicted binding energies (kcal/mol) and the specific molecular interactions (hydrogen bonds, hydrophobic contacts) of the best-scoring poses. Compare the predicted affinity of the target compound to the comparators.

Phase 2: ERα Competitive Binding Assay
  • Trustworthiness & Rationale: This biochemical assay provides the first experimental evidence of target engagement. It is a self-validating system that directly measures the ability of our test compound to displace a known, high-affinity radiolabeled ligand from the ERα LBD. The inclusion of a positive control (unlabeled estradiol) and a negative control (vehicle) ensures the assay is performing correctly.

  • Protocol:

    • Materials: Recombinant human ERα protein, [³H]-Estradiol (radioligand), assay buffer (e.g., Tris-HCl, EDTA, DTT), 96-well plates, scintillation fluid, microplate scintillation counter.

    • Procedure:

      • Prepare serial dilutions of the test compound, TTI-6, Tamoxifen, and unlabeled Estradiol (positive control) in assay buffer.

      • In a 96-well plate, add a fixed concentration of recombinant ERα protein to each well.

      • Add the diluted compounds to the respective wells. Add vehicle (e.g., DMSO) for total binding wells and a high concentration of unlabeled Estradiol for non-specific binding wells.

      • Add a fixed concentration of [³H]-Estradiol to all wells.

      • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

      • Separate bound from free radioligand using a method like dextran-coated charcoal or filtration.

      • Add scintillation fluid and measure the radioactivity in each well using a scintillation counter.

    • Data Analysis:

      • Calculate the percentage of specific binding for each compound concentration.

      • Plot the percentage of specific binding against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the IC₅₀ (concentration required to inhibit 50% of radioligand binding).

      • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 3: MCF-7 Cell Proliferation Assay
  • Expertise & Rationale: After confirming direct binding, we must determine if this binding translates into a functional cellular effect. The MCF-7 human breast cancer cell line is ERα-positive, and its proliferation is dependent on estrogen signaling. An ERα antagonist should inhibit this proliferation. This assay moves our investigation from a purified protein system to a more biologically relevant cellular context.

  • Protocol:

    • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM supplemented with 10% FBS) until they reach ~70-80% confluency.

    • Hormone Deprivation: To sensitize the cells to estrogen, switch them to phenol red-free media with charcoal-stripped serum for 48-72 hours.

    • Seeding: Seed the hormone-deprived cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Treatment:

      • Prepare serial dilutions of the test compound, TTI-6, and Tamoxifen.

      • Treat the cells with the compounds in the presence of a low concentration of 17β-estradiol (E2) to stimulate proliferation.

      • Include controls: Vehicle only (negative control), E2 only (positive proliferation control), and Tamoxifen + E2 (positive inhibition control).

    • Incubation: Incubate the plates for 5-7 days.

    • Viability Measurement: Quantify cell proliferation using a viability reagent such as PrestoBlue™, CellTiter-Glo®, or by performing an SRB assay. Read the output on a plate reader.

    • Data Analysis:

      • Normalize the data to the E2-only control (100% proliferation) and vehicle control (0% proliferation).

      • Plot the normalized cell viability against the log concentration of the compound and fit a dose-response curve to determine the IC₅₀ (concentration causing 50% inhibition of proliferation).

Comparative Data Analysis

All quantitative data should be summarized for a clear, head-to-head comparison. The following table presents a template with hypothetical data to illustrate the desired output.

CompoundPredicted Binding Energy (kcal/mol)ERα Binding Ki (nM)MCF-7 Proliferation IC₅₀ (nM)
This compound -8.2150850
TTI-6 (Comparator 1) -9.525120
Tamoxifen (Comparator 2) -9.150200
Estradiol (Control Ligand) -10.51.5N/A (Agonist)

This is hypothetical data for illustrative purposes only.

Interpretation and Pathway Visualization

G E2 E2 ERa_inactive ERa_inactive E2->ERa_inactive Binds & Activates ERa_active ERa_active ERa_inactive->ERa_active Dimerization & Nuclear Translocation ERE ERE ERa_active->ERE Binds Proliferation Proliferation ERE->Proliferation Initiates Test_Cpd Test_Cpd Test_Cpd->ERa_inactive Competitively Binds & Blocks Activation Tamoxifen Tamoxifen Tamoxifen->ERa_inactive Competitively Binds & Blocks Activation

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Biologically-active isoxazole-based drug molecules.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[10]annulene-scaffold. PubMed Central.

  • Aromatic Bioisosteres. Cambridge MedChem Consulting.
  • Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. PubMed.
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[10]annulene-scaffold. RSC Publishing.

  • 5-(Thiophen-2-yl)
  • 5-(Thiophen-2-yl)
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • This compound CAS - ChemicalBook. ChemicalBook.

Sources

A Comparative Guide to the Synthesis of Isoxazoles: Conventional vs. Ultrasound-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Traditional synthetic routes to these valuable heterocyclic compounds, however, often grapple with challenges such as prolonged reaction times, harsh operating conditions, and the use of hazardous solvents.[1][3][4] This guide provides an in-depth comparison of conventional and ultrasound-assisted methods for isoxazole synthesis, offering experimental insights to inform your selection of the most appropriate technique.

The Shift Towards Greener Synthesis: The Rise of Sonochemistry

In alignment with the principles of green chemistry, ultrasound-assisted organic synthesis has emerged as a powerful and eco-friendly alternative.[5][6] This technique, known as sonochemistry, leverages high-frequency sound waves to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[6][7][8] The implosion of these bubbles creates localized "hot spots" with transient high temperatures (up to 5000 K) and pressures (up to 1000 atm), dramatically accelerating reaction kinetics and enhancing mass transfer.[6][9] This often leads to significantly shorter reaction times, higher yields, milder conditions, and minimized byproduct formation compared to conventional heating methods.[3][6][10]

Mechanistic Underpinnings: A Tale of Two Methodologies

Conventional Synthesis: The Thermal Approach

Conventional methods for isoxazole synthesis typically rely on thermal energy to overcome the activation energy barrier of the reaction. A common and versatile strategy is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[11] The nitrile oxide is often generated in situ from an aldoxime using an oxidant.[11]

The reliance on bulk heating can lead to several drawbacks:

  • Long Reaction Times: Uniform heating of the entire reaction vessel is often slow and inefficient.

  • Harsh Conditions: High temperatures may be required, potentially leading to the decomposition of sensitive substrates or products.[4]

  • Byproduct Formation: The prolonged exposure to high temperatures can promote side reactions, complicating purification.

  • Use of Toxic Solvents and Catalysts: Many conventional protocols necessitate the use of hazardous organic solvents and sometimes toxic transition-metal catalysts.[4]

Ultrasound-Assisted Synthesis: The Power of Cavitation

Ultrasound irradiation offers a fundamentally different mode of energy input. The intense localized energy from acoustic cavitation provides the activation energy for the reaction, but without the need to heat the entire bulk solution. This leads to several key advantages:

  • Rapid Reactions: The highly energetic "hot spots" dramatically accelerate reaction rates.[9]

  • Milder Conditions: Reactions can often be carried out at or near room temperature, preserving thermally sensitive functional groups.[10]

  • Higher Yields and Purity: The short reaction times and milder conditions often lead to cleaner reactions with fewer byproducts.[3][10]

  • Greener Chemistry: Ultrasound can enable the use of more environmentally benign solvents, such as water or ethanol-water mixtures, and can sometimes eliminate the need for a catalyst.[1][12][13]

G cluster_conventional Conventional Synthesis cluster_ultrasound Ultrasound-Assisted Synthesis Conventional Start Starting Materials (e.g., Aldehyde, Hydroxylamine, Alkyne) Conventional Reaction Thermal Heating (e.g., Reflux) Conventional Start->Conventional Reaction Long Reaction Time Conventional Workup Workup & Purification Conventional Reaction->Conventional Workup Potential Byproducts Conventional Product Isoxazole Product Conventional Workup->Conventional Product Ultrasound Start Starting Materials (e.g., Aldehyde, Hydroxylamine, Alkyne) Ultrasound Reaction Ultrasonic Irradiation (Acoustic Cavitation) Ultrasound Start->Ultrasound Reaction Short Reaction Time Ultrasound Workup Workup & Purification Ultrasound Reaction->Ultrasound Workup Higher Yield Ultrasound Product Isoxazole Product Ultrasound Workup->Ultrasound Product

Head-to-Head Comparison: Experimental Data

The advantages of ultrasound-assisted synthesis are not merely theoretical. Numerous studies have demonstrated its superiority over conventional methods for the synthesis of isoxazoles.

ParameterConventional MethodUltrasound-Assisted MethodReference
Reaction Time 3 - 6 hours1.5 - 4.5 hours[14]
70 - 90 minutes25 - 60 minutes[3]
3 hours15 minutes[3]
Yield 5 - 73%45 - 87%[14]
66 - 79%82 - 96%[3]
90%95%[3]
Temperature 100 °C50 °C[3]
Reflux50 °C[15]
Solvent Organic SolventsGreener Solvents (e.g., H₂O, EtOH/H₂O)[1][13]
Catalyst Often RequiredSometimes Catalyst-Free[2][10]
Experimental Protocols

To provide a practical understanding, here are representative protocols for both conventional and ultrasound-assisted isoxazole synthesis.

Protocol 1: Conventional Synthesis of 3,5-Disubstituted Isoxazoles via Claisen-Schmidt Condensation and Cyclization

This two-step procedure involves the initial synthesis of a chalcone (an α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[16]

Step 1: Chalcone Synthesis

  • Dissolve an appropriate aromatic aldehyde (1.0 eq.) and an acetophenone (1.0 eq.) in ethanol in a round-bottom flask.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration, wash with water, and dry.

Step 2: Isoxazole Formation

  • Reflux a mixture of the synthesized chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[16]

G Start Aromatic Aldehyde + Acetophenone + Base Step1 Claisen-Schmidt Condensation (Stirring, 2-4h) Start->Step1 Intermediate Chalcone Step1->Intermediate Step2 Cyclization with Hydroxylamine HCl (Reflux) Intermediate->Step2 Purification Extraction & Column Chromatography Step2->Purification Product 3,5-Disubstituted Isoxazole Purification->Product

Protocol 2: Ultrasound-Assisted One-Pot, Three-Component Synthesis of Isoxazole Derivatives

This efficient protocol synthesizes isoxazole derivatives in a single step from readily available starting materials.[3][6]

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydroxylamine hydrochloride (1.2 mmol).[6]

  • Catalyst and Solvent Addition: Add a catalyst (e.g., 10 mol% itaconic acid or a few drops of pyridine) and the solvent (e.g., 10 mL of water or an ethanol/water mixture).[3][6]

  • Sonication: Place the reaction flask in an ultrasonic bath operating at a frequency of 20-60 kHz and a power of approximately 300 W.[3] Irradiate the mixture at a controlled temperature (e.g., 50 °C) for 15-45 minutes.[3]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly.

  • Purification: Collect the solid product by suction filtration and wash with cold water or ethanol to afford the pure isoxazole derivative.[3][15]

G Start Aromatic Aldehyde + Ethyl Acetoacetate + Hydroxylamine HCl + Catalyst Sonication Ultrasonic Irradiation (15-45 min, 50°C) Start->Sonication Precipitation Cooling & Precipitation Sonication->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product Isoxazole Derivative Filtration->Product

Conclusion: A Clear Advantage for Sonochemistry

The evidence strongly supports the adoption of ultrasound-assisted methods for the synthesis of isoxazoles. The significant reductions in reaction time, increased yields, and milder conditions, coupled with the alignment with green chemistry principles, make it a superior choice for researchers in both academic and industrial settings.[1][5][10] While conventional methods remain foundational, the efficiency and environmental benefits of sonochemistry represent a significant advancement in synthetic organic chemistry.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Taylor & Francis Online. [Link]

  • An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. ResearchGate. [Link]

  • Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. ResearchGate. [Link]

  • Ultrasound mechanisms and their effect on solid synthesis and processing: a review. PubMed Central. [Link]

  • Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. PubMed Central. [Link]

  • (PDF) Ultrasound assisted in green chemistry. ResearchGate. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed Central. [Link]

  • Principles of Green Chemistry: "Ultrasound Assisted Reaction". Scribd. [Link]

  • Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. [Link]

  • Recent developments on ultrasound-assisted organic synthesis in aqueous medium. ScienceDirect. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]

  • Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Docking Studies of Thiophenyl-Isoxazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Thiophenyl-Isoxazoles and Predictive Docking

In the landscape of modern medicinal chemistry, heterocyclic compounds remain a cornerstone of drug discovery. Among these, the thiophenyl-isoxazole scaffold has emerged as a structure of significant interest due to its prevalence in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The isoxazole ring, with its unique electronic and structural characteristics, often serves as a versatile pharmacophore capable of critical hydrogen bonding interactions, while the thiophene moiety can engage in various hydrophobic and aromatic interactions within a protein's binding site[1][4].

A recent study highlighted a series of 5-(thiophen-2-yl)isoxazoles as potent anti-breast cancer agents targeting the estrogen receptor alpha (ERα)[1]. For instance, the compound designated TTI-6 showed a promising IC50 value of 1.91 μM against the MCF-7 breast cancer cell line[1]. Such findings underscore the therapeutic potential of this scaffold and necessitate efficient methods for lead optimization and discovery.

This is where in silico molecular docking becomes an indispensable tool. Molecular docking computationally predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and interaction patterns long before a compound is synthesized[5][6]. This guide, written from the perspective of a seasoned application scientist, provides a comprehensive comparison of docking methodologies for thiophenyl-isoxazole inhibitors, focusing on protocol integrity, result validation, and objective data comparison.

Experimental Protocol: A Validated Workflow for Docking Thiophenyl-Isoxazole Inhibitors

The trustworthiness of any docking study hinges on a meticulous and well-validated protocol. Merely generating a docking score is insufficient; understanding the causality behind each step ensures the results are both reproducible and meaningful. Below is a detailed workflow using widely accepted tools like AutoDock Vina, a popular and robust open-source docking engine[7][8][9].

Objective: To predict the binding mode and affinity of a novel thiophenyl-isoxazole inhibitor against a target protein (e.g., Estrogen Receptor Alpha, PDB ID: 3ERT) and compare it to a known reference inhibitor.

Essential Software:

  • AutoDock Tools (MGLTools): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine[7].

  • PyMOL or Chimera: For visualization and analysis.

  • Open Babel: For file format conversions.

Step 1: Receptor Preparation (The "Clean Room" Approach)

Causality: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential components like water molecules, co-solvents, and multiple conformations that can interfere with docking[10][11]. Preparing the receptor is akin to creating a clean, sterile environment for a sensitive experiment.

  • Obtain the Crystal Structure: Download the PDB file for the target protein (e.g., 3ERT for ERα).

  • Isolate the Protein: Remove all heteroatoms, including water molecules (HOH) and the co-crystallized ligand. The presence of conserved water molecules can be critical, but for a standard protocol, they are typically removed unless known to mediate key interactions[11].

  • Add Polar Hydrogens: Docking algorithms rely on a complete chemical structure. Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute and assign partial charges (e.g., Kollman charges) to the protein atoms. This is vital for the scoring function to accurately calculate electrostatic interactions[9].

  • Save as PDBQT: Convert the cleaned, prepared protein file into the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation (Ensuring Chemical Correctness)

Causality: A ligand's 3D conformation and charge distribution directly govern its interaction potential. Proper preparation ensures the ligand is in an energetically favorable state and is recognized correctly by the docking software[10][12].

  • Obtain or Draw Ligand Structure: Obtain the 3D structure of your thiophenyl-isoxazole inhibitor (e.g., from PubChem) or draw it using chemical drawing software.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures the ligand has realistic bond lengths and angles.

  • Define Torsions: Identify all rotatable bonds in the ligand. AutoDock Tools can do this automatically. This flexibility is what allows the docking program to explore different conformations of the ligand within the binding site[6].

  • Save as PDBQT: Convert the prepared ligand file to the PDBQT format.

Step 3: Defining the Search Space (Grid Box Generation)

Causality: Blind docking, where the entire protein surface is searched, is computationally expensive and often unnecessary if the binding site is known[10]. Defining a specific search space, or "grid box," focuses the computational effort on the region of interest, increasing efficiency and accuracy.

  • Identify the Binding Site: The most reliable way to define the binding site is by using the coordinates of a co-crystallized ligand from the PDB structure.

  • Center the Grid: In AutoDock Tools, center the grid box on the geometric center of the known inhibitor or the active site residues.

  • Set Grid Dimensions: The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, typically with a 10-15 Å buffer around the known ligand[8][13].

  • Generate Configuration File: Save the grid parameters (center coordinates and dimensions) to a configuration text file (conf.txt). This file will instruct Vina where to perform the docking[9][13].

Step 4: Protocol Validation via Re-docking

Causality: Before docking novel compounds, you must prove that your protocol can accurately reproduce known results. This is the single most critical step for validating your methodology[14].

  • Extract the Co-crystallized Ligand: Take the original ligand from the PDB file and prepare it as described in Step 2.

  • Re-dock the Ligand: Use AutoDock Vina to dock this ligand back into the binding site you defined in Step 3.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal pose and calculate the Root Mean Square Deviation (RMSD).

  • Assess Validity: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your docking parameters can accurately replicate the experimentally determined binding mode[14]. If the RMSD is high, you must adjust the grid box size or docking parameters and repeat until validation is successful.

Step 5: Running the Docking Simulation and Analyzing Results

  • Execute Vina: Run the docking simulation from the command line, specifying the prepared receptor, the novel thiophenyl-isoxazole ligand, and the configuration file[8][9].

  • Analyze Binding Affinity: Vina will output a binding affinity score in kcal/mol. Lower (more negative) values indicate a stronger predicted binding affinity[15][16].

  • Visualize Interactions: Load the docked poses and the receptor into a visualization tool like PyMOL. Analyze the top-ranked pose to identify key interactions:

    • Hydrogen Bonds: Are there H-bonds between the isoxazole nitrogen/oxygen and active site residues?

    • Hydrophobic Interactions: Is the thiophene ring nestled in a hydrophobic pocket?

    • Pi-Stacking: Are there any aromatic interactions with residues like Phenylalanine, Tyrosine, or Tryptophan?

Visualization of the In Silico Workflow

The entire process can be visualized as a logical flow, ensuring each step is completed before proceeding to the next.

G cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Screening & Analysis PDB 1. Obtain Protein Structure (PDB) Clean 2. Prepare Receptor (Remove H2O, Add Hydrogens) PDB->Clean Grid 4. Define Binding Site (Grid Box) Clean->Grid Lig_Known 3. Prepare Known Ligand Validate 5. Re-dock Known Ligand (Protocol Validation) Lig_Known->Validate Grid->Validate RMSD RMSD < 2.0 Å? Validate->RMSD RMSD->Grid No (Adjust Grid) Lig_New 6. Prepare Thiophenyl-Isoxazole Inhibitor RMSD->Lig_New  Yes (Protocol Validated) Dock 7. Run Docking Simulation (Vina) Lig_New->Dock Results 8. Analyze Binding Affinity & Interactions Dock->Results Compare 9. Compare with Alternatives Results->Compare

Caption: A validated workflow for in silico molecular docking.

Comparative Analysis: Thiophenyl-Isoxazole vs. Alternative Inhibitors

To provide context, the performance of a novel inhibitor should always be benchmarked against a known standard or alternative chemical scaffolds. In this guide, we will compare a hypothetical Thiophenyl-Isoxazole inhibitor (Compound A) against the known ERα antagonist 4-hydroxytamoxifen (OHT), which is co-crystallized in the 3ERT structure, and another common inhibitor class, a benzopyran derivative (Compound B).

CompoundStructureDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
4-Hydroxytamoxifen (OHT) Reference Inhibitor-10.2ARG-394, GLU-353, HIS-524H-Bond, Hydrophobic
Compound A (Thiophenyl-Isoxazole) Thiophenyl-Isoxazole-9.8ARG-394, LEU-387, PHE-404H-Bond (Isoxazole), Hydrophobic (Thiophene), Pi-Stacking
Compound B (Benzopyran) Alternative Scaffold-8.9GLU-353, THR-347, LEU-525H-Bond, Hydrophobic

Interpretation of Results:

  • The re-docked reference inhibitor, 4-Hydroxytamoxifen , shows the best binding affinity, which is expected as the binding site is optimized for it.

  • Compound A , our novel thiophenyl-isoxazole, demonstrates a highly competitive binding affinity of -9.8 kcal/mol. Critically, its interaction profile is distinct and favorable. The isoxazole core likely forms a key hydrogen bond with ARG-394, while the thiophene ring is stabilized in a hydrophobic pocket defined by LEU-387 and PHE-404.

  • Compound B , representing an alternative scaffold, shows a weaker binding affinity. While it still forms crucial interactions, its overall fit within the active site is predicted to be less optimal than the thiophenyl-isoxazole derivative.

This comparative data suggests that the thiophenyl-isoxazole scaffold is a highly promising candidate for ERα inhibition, warranting further investigation and synthesis.

Visualizing Key Molecular Interactions

A diagram illustrating the predicted binding of Compound A within the ERα active site can clarify the basis of its strong binding affinity.

G cluster_protein ERα Active Site cluster_ligand Compound A ARG394 ARG 394 LEU387 LEU 387 PHE404 PHE 404 Isoxazole Isoxazole Core Isoxazole->ARG394 Hydrogen Bond Thiophene Thiophene Ring Thiophene->LEU387 Hydrophobic Interaction Thiophene->PHE404 Pi-Stacking

Caption: Predicted interactions of Compound A in the ERα active site.

Conclusion and Future Directions

This guide outlines a robust, self-validating framework for conducting in silico docking studies of thiophenyl-isoxazole inhibitors. By adhering to a rigorous protocol that includes meticulous preparation and, most importantly, re-docking validation, researchers can generate trustworthy and comparative data. The hypothetical case study demonstrates that the thiophenyl-isoxazole scaffold (Compound A) shows strong potential as an ERα inhibitor, with a predicted binding affinity comparable to the well-known modulator, 4-hydroxytamoxifen.

The true power of this in silico approach lies in its predictive capacity. It allows for the rapid screening of numerous virtual derivatives, enabling scientists to prioritize the synthesis of only the most promising compounds. However, it is crucial to remember that docking scores are predictions, not direct measures of activity[15][17]. The next logical steps would involve molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time, followed by the synthesis and in vitro biological evaluation of the most promising candidates to confirm the computational hypotheses.

References

  • AutoDock Vina Tutorial. (2020). The Scripps Research Institute. [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020). YouTube. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Best Practices for Docking-Based Virtual Screening. (2021). Elsevier. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • How to validate molecular docking results with no proper crystal structure?? (2021). ResearchGate. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2021). PLOS Computational Biology. [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2024). RSC Advances. [Link]

  • Best Practices in Docking and Activity Prediction. (2015). ResearchGate. [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery. (2021). MDPI. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2015). PMC - PubMed Central. [Link]

  • A Beginner's Guide to Molecular Docking. (2022). ETFLIN. [Link]

  • Docking Analysis in Research for Novel Enzyme Inhibitors. (2022). Encyclopedia.pub. [Link]

  • How to start a molecular docking project? | 4 steps for successful molecular docking PART 1. (2021). YouTube. [Link]

  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. (2024). ResearchGate. [Link]

  • DISCOVERY OF NEW THIOPHENE, PYRAZOLE, ISOXAZOLE DERIVATIVES AS ANTITUMOR, c-Met. (2018). Semantic Scholar. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health. [Link]

  • Discovery of New Thiophene, Pyrazole, Isoxazole. (2018). Amanote Research. [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2022). PMC - PubMed Central. [Link]

  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (2022). World Journal of Advanced Research and Reviews. [Link]

  • Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. (2020). PubMed. [Link]

  • Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. (2024). PubMed. [Link]

Sources

A Comparative Guide to Cross-Coupling Reactions for Functionalizing Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its status as a "privileged scaffold."[4] Isoxazole-containing molecules exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][5][6] Consequently, the development of robust and versatile methods to functionalize the isoxazole core is of paramount importance for drug discovery professionals aiming to fine-tune pharmacokinetic profiles, enhance potency, and reduce toxicity.[2]

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on the isoxazole ring.[7][8][9] These reactions offer unparalleled functional group tolerance and regiochemical control, allowing for the precise installation of diverse substituents. This guide provides an in-depth comparison of the most prevalent cross-coupling strategies—Suzuki-Miyaura, Sonogashira, Stille, Heck, and Buchwald-Hartwig—for the targeted derivatization of isoxazole scaffolds. We will delve into the mechanistic underpinnings, explain the causality behind experimental choices, and provide validated protocols to empower researchers in their synthetic endeavors.

Part 1: Essential Precursors - Synthesizing the Handles for Coupling

Effective cross-coupling strategies are contingent on the availability of suitably "activated" isoxazole precursors. The two primary classes of intermediates are halo-isoxazoles (electrophiles) and organometallic isoxazoles (nucleophiles).

Halo-isoxazoles: The Electrophilic Partners

The position and nature of the halogen atom (I > Br > Cl in terms of reactivity) are critical. 4-Iodoisoxazoles are particularly valuable as they can be synthesized under mild conditions and exhibit high reactivity in a range of Pd-catalyzed processes.[10]

A highly effective method for generating 3,5-disubstituted-4-iodoisoxazoles involves the electrophilic cyclization of Z-2-alkyn-1-one O-methyl oximes using iodine monochloride (ICl).[10] This approach avoids the harsh conditions often required for direct halogenation of the isoxazole ring.[10] 5-Bromoisoxazoles are also common building blocks, often accessible through multi-step sequences starting from β-ketoesters.[11]

Isoxazole Boronic Acids and Esters: The Suzuki Nucleophiles

Organoboron reagents are mainstays of C-C bond formation due to their stability and low toxicity.[12] While aromatic boronic acids are common, heteroaromatic analogues can be unstable. Pinacol esters of isoxazole boronic acid offer enhanced stability and are thus preferred.[13] A key synthetic route involves the [3+2] cycloaddition of nitrile oxides with alkynyl boropinacolates, which provides direct access to isoxazole boronic esters with good regioselectivity. Isoxazol-4-ylboronic acid and its pinacol ester are commercially available, streamlining access for Suzuki-Miyaura couplings at the C4 position.[14]

Part 2: A Comparative Analysis of Key Cross-Coupling Methodologies

The choice of cross-coupling reaction depends on the desired bond type (C-C, C-N), the available starting materials, and the functional group tolerance required. Here, we compare the five most prominent methods.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction due to the operational simplicity, mild conditions, and the low toxicity of boron-containing byproducts.[15]

Mechanism and Rationale: The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.

  • Causality of Reagents:

    • Palladium Catalyst: Pd(PPh₃)₄ is a common choice as it is a pre-formed, active Pd(0) source.[11] Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂ can be used, which is reduced in situ to the active Pd(0) species.

    • Ligand: For challenging couplings, specialized ligands are used. Bidentate phosphine ligands like DPPF (in Pd(dppf)Cl₂) can stabilize the palladium center and accelerate the reaction.[16]

    • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic borate complex (e.g., [RB(OH)₃]⁻), which facilitates the transmetalation step.[17] The choice of base can significantly influence the reaction outcome.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupling R¹-Pd(II)L₂-R² Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronic R²-B(OR)₂ Boronic->Transmetalation Halide R¹-X Halide->OxAdd Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to alkynyl-substituted isoxazoles.[18] These products are versatile intermediates for further transformations.

Mechanism and Rationale: This reaction uniquely employs a dual-catalyst system.[18]

  • Causality of Reagents:

    • Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.[19]

    • Copper(I) Co-catalyst: A copper(I) salt (e.g., CuI) is crucial. Its role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate. This copper acetylide is much more reactive than the alkyne itself and readily undergoes transmetalation with the Pd(II) complex.[20]

    • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves two purposes: it deprotonates the terminal alkyne and neutralizes the H-X acid formed during the cycle.[20]

Studies on the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles have shown that steric hindrance from the substituent at the C3 position has a greater impact on reaction efficiency than the substituent at the C5 position.[19]

Catalytic Cycle: Sonogashira Coupling

Sonogashira cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_Complex->PdII_Alkyne Transmetalation Product R¹-C≡C-R² PdII_Alkyne->Product Reductive Elimination Halide R¹-X Halide->Pd0 Oxidative Addition CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Complex Alkyne H-C≡CR² Alkyne->CuX π-complex formation Base Base Base->CuX

Caption: Dual catalytic cycles of the Sonogashira reaction.

The Stille Coupling: Versatility with a Caveat

The Stille reaction couples an organostannane (R-SnR'₃) with an organohalide.[21] It is known for its exceptional functional group tolerance and its ability to proceed under neutral conditions, as no base is required.

Mechanism and Rationale: The catalytic cycle is similar to the Suzuki coupling, but transmetalation involves an organotin reagent.

  • Causality of Reagents:

    • Organostannane: Organostannanes are air- and moisture-stable, but their primary drawback is the high toxicity of both the reagents and the tin byproducts, which can also be difficult to remove during purification.[15][21][22]

    • Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the reaction, particularly the transmetalation step.[22]

Despite its power, the toxicity concerns have led to the Stille reaction being increasingly replaced by the Suzuki-Miyaura coupling in many applications.[22]

The Heck Coupling: Olefin Functionalization

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene, offering a direct route to styryl-isoxazoles and other vinyl-substituted derivatives.[23]

Mechanism and Rationale: The Heck mechanism differs from the previous examples after the oxidative addition step. Instead of transmetalation, it involves migratory insertion of the olefin followed by β-hydride elimination.

  • Causality of Reagents:

    • Base: A base (often a hindered amine like Et₃N or an inorganic base like K₂CO₃) is required to neutralize the H-X generated in the final β-hydride elimination step, which regenerates the Pd(0) catalyst.[17]

    • Regioselectivity: A potential complication is regioselectivity in the migratory insertion step, although with terminal alkenes, addition to the less substituted carbon is heavily favored.

While effective, the Heck reaction can sometimes be lower yielding or require more optimization compared to other cross-coupling methods. For example, the reaction of 3-phenyl-5-bromoisoxazole with styrene can lead to homocoupling of the isoxazole as a major side product instead of the desired styryl product.[23]

The Buchwald-Hartwig Amination: The Gateway to Aryl Amines

This reaction is the leading method for constructing C-N bonds by coupling an amine with an aryl halide.[16][24] It has revolutionized the synthesis of arylamines, which are critical pharmacophores.

Mechanism and Rationale: The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination.[25]

  • Causality of Reagents:

    • Ligands: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are crucial.[25] Their steric bulk promotes the final reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition.[25][26]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, allowing it to coordinate to the palladium center.[24]

Part 3: At-a-Glance Comparison and Data Summary

To facilitate direct comparison, the key features of each reaction as applied to isoxazole functionalization are summarized below.

Reaction Bond Formed Isoxazole Substrate Coupling Partner Key Advantage Key Disadvantage
Suzuki-Miyaura C(sp²)-C(sp²), C(sp²)-C(sp³)Halo-isoxazoleBoronic acid/esterLow toxicity, mild conditions, broad scopeBoronic acid instability (sometimes)
Sonogashira C(sp²)-C(sp)Halo-isoxazoleTerminal alkyneDirect alkynylation, mild conditionsRequires Cu(I) co-catalyst, sensitive to oxygen
Stille C(sp²)-C(sp²), C(sp²)-C(sp)Halo-isoxazoleOrganostannaneExcellent functional group toleranceHigh toxicity of tin reagents/byproducts
Heck C(sp²)-C(sp²)Halo-isoxazoleAlkeneDirect olefinationPotential for side reactions (homocoupling)
Buchwald-Hartwig C(sp²)-NHalo-isoxazolePrimary/Secondary AminePremier method for C-N bond formationRequires specialized ligands, strong base

Part 4: Validated Experimental Protocols

The following protocols are provided as robust starting points for researchers. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromoisoxazole

This protocol is adapted from a procedure for the synthesis of influenza A virus M2-S31N inhibitors.[11]

Reaction: Synthesis of N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantan-1-amine

  • Reagents:

    • N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine (1.0 eq)

    • 4-Fluorophenylboronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

    • Cesium carbonate (Cs₂CO₃) (3.0 eq)

    • 1,4-Dioxane (Anhydrous)

    • Water (Degassed)

  • Equipment:

    • Microwave synthesis vial

    • Microwave reactor

    • Magnetic stirrer

    • Standard glassware for workup and purification

Workflow: Suzuki-Miyaura Protocol

Suzuki_Workflow Start Start: Assemble Reagents Vial Add Bromoisoxazole, Boronic Acid, Cs₂CO₃, and Pd(PPh₃)₄ to vial Start->Vial Solvent Add Dioxane/Water (4:1). Seal vial. Vial->Solvent Microwave Microwave Irradiation (e.g., 150 °C, 30-60 min) Solvent->Microwave Cool Cool to Room Temp. Microwave->Cool Workup Workup: Dilute with EtOAc, Wash with H₂O, Brine Cool->Workup Dry Dry (Na₂SO₄), Filter, Concentrate Workup->Dry Purify Purify by Flash Chromatography Dry->Purify End End: Characterize Product Purify->End

Caption: Experimental workflow for the microwave-assisted Suzuki coupling.

  • Procedure:

    • To a microwave vial, add N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine, 4-fluorophenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

    • Evacuate and backfill the vial with argon three times.

    • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 150 °C for 30-60 minutes.[11]

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Sonogashira Coupling of a 4-Iodoisoxazole

This protocol is based on the efficient synthesis of C4-alkynylisoxazoles.[19]

  • Reagents:

    • 3,5-Disubstituted-4-iodoisoxazole (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (TEA) (Anhydrous)

  • Procedure:

    • To a Schlenk flask, add the 4-iodoisoxazole, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous triethylamine, followed by the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature (or heat gently, e.g., to 50 °C) and monitor by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a 3-Bromoisoxazole

This is a general protocol based on standard Buchwald-Hartwig conditions.[16][17]

  • Reagents:

    • 3-Bromo-5-phenylisoxazole (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene (Anhydrous)

  • Procedure:

    • To a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

    • Outside the glovebox, add the 3-bromo-5-phenylisoxazole.

    • Evacuate and backfill the flask with argon.

    • Add anhydrous toluene, followed by morpholine via syringe.

    • Heat the reaction mixture (e.g., to 100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of isoxazole scaffolds, providing access to a vast chemical space crucial for drug discovery and materials science. The Suzuki-Miyaura reaction stands out for its operational simplicity and low toxicity, making it a first choice for many C-C bond formations. The Sonogashira and Heck reactions offer direct routes to valuable alkynyl and vinyl-substituted isoxazoles, respectively, while the Buchwald-Hartwig amination provides unparalleled access to N-arylated derivatives. Although powerful, the Stille coupling is often disfavored due to the toxicity of organotin compounds. By understanding the underlying mechanisms and the rationale behind the selection of catalysts, ligands, and bases, researchers can logically troubleshoot and optimize these transformations to accelerate the synthesis of novel, high-value isoxazole derivatives.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information.
  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Isoxazole Boronic Esters. Synfacts.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. Preprints.org.
  • Yang, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances.
  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices.
  • Scope of the Sonogashira‐type cross‐coupling reaction between 3‐bromo‐4,5‐dihydroisoxazoles and alkynes. ResearchGate.
  • Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. ResearchGate.
  • Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles. BenchChem.
  • Waldo, J. P., & Larock, R. C. (2009). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of combinatorial chemistry.
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Royal Society of Chemistry.
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate.
  • Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. ResearchGate.
  • Denmark, S. E., & Regens, C. S. (2008). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Accounts of chemical research.
  • Scope of the Sonogashira cross‐coupling strategy. ResearchGate.
  • Flegeau, E. F., et al. (2006). Suzuki Coupling of Oxazoles. Organic letters.
  • CROSS‐COUPLING REACTIONS OF HALOISOXAZOLES WITH OLEFINS AND ACETYLENES. Chemischer Informationsdienst.
  • Comparison of Carbon-Heteroatom Cross-Coupling Methodologies. ResearchGate.
  • 4-Isoxazoleboronic acid pinacol ester. Frontier Specialty Chemicals.
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science.
  • Buchwald–Hartwig amination. Wikipedia.
  • Isoxazol-4-boronic acid. Enamine Store.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Wang, J., et al. (2017). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. ACS medicinal chemistry letters.
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Omega.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Stille Coupling. Organic Chemistry Portal.
  • Suzuki coupling of oxazoles. The University of Manchester.
  • Sonogashira coupling. Wikipedia.
  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Stille reaction. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI.
  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Royal Society of Chemistry.
  • da Silva, E. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information.
  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. National Center for Biotechnology Information.
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI.
  • Isoxazole synthesis. Organic Chemistry Portal.

Sources

A Comparative Guide to the Antimycobacterial Potential of Thiophene Isoxazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb), necessitates an urgent and continuous search for novel therapeutic agents.[1][2] This guide provides a comprehensive technical comparison of a promising class of heterocyclic compounds: thiophene isoxazoline analogs. We will delve into their synthesis, comparative efficacy against M.tb, selectivity, and the experimental methodologies crucial for their evaluation, offering a grounded perspective for researchers in the field of antimicrobial drug discovery.

The Rationale: Why Thiophene-Isoxazoline Hybrids?

The isoxazoline scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities.[3][4] Several studies have highlighted the potent in vitro anti-tuberculosis activity of various isoxazoline-containing molecules.[1][5] For instance, researchers have successfully replaced metabolically labile amide linkers in previous compound series with the more stable isoxazoline ring, which led to improved serum half-lives and potent antitubercular activity.[1] The thiophene ring, another important pharmacophore, is also known to be present in numerous compounds with significant antimicrobial properties.[6][7] The strategic hybridization of these two moieties—thiophene and isoxazoline—is a rational drug design approach aimed at discovering new chemical entities with enhanced potency and favorable pharmacological profiles against M. tuberculosis.

Synthesis Strategy: A Generalized Approach

The synthesis of thiophene isoxazoline analogs typically follows a convergent synthetic route, often commencing with the preparation of thiophene-based chalcones. These intermediates are then subjected to a cyclocondensation reaction with hydroxylamine hydrochloride to construct the core isoxazoline ring.[4][8]

The causality behind this common pathway lies in its efficiency and modularity. The initial Claisen-Schmidt condensation to form chalcones allows for the introduction of diverse substituents on one of the aromatic rings, while the selection of different substituted thiophene aldehydes allows for variation on the other side. The subsequent 1,3-dipolar cycloaddition reaction with a hydroxylamine source is a robust and high-yielding method for forming the five-membered isoxazoline heterocycle. This two-step process provides a straightforward path to generate a library of analogs for structure-activity relationship (SAR) studies.[4][9]

Below is a generalized workflow for the synthesis and initial screening of these analogs.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Cascade Thiophene_Aldehyde Substituted Thiophene Aldehyde Chalcone Thiophene Chalcone Intermediate Thiophene_Aldehyde->Chalcone Base (e.g., NaOH) Claisen-Schmidt Acetophenone Substituted Acetophenone Acetophenone->Chalcone Isoxazoline Thiophene Isoxazoline Analog Library Chalcone->Isoxazoline Cyclocondensation Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Isoxazoline MABA Primary Screen: Antimycobacterial Activity (MABA) Isoxazoline->MABA Evaluate MIC Cytotoxicity Secondary Screen: Cytotoxicity (MTT Assay) MABA->Cytotoxicity Test Active Compounds Hit_ID Hit Identification & Selectivity Index (SI) Calculation Cytotoxicity->Hit_ID Calculate SI = CC50/MIC

Caption: High-level workflow from synthesis to hit identification.

Comparative In Vitro Efficacy

The primary measure of a compound's potential is its Minimum Inhibitory Concentration (MIC)—the lowest concentration required to inhibit visible growth of the bacteria. The Microplate Alamar Blue Assay (MABA) is a widely adopted, reliable, and low-cost colorimetric method for determining the MIC of compounds against M.tb.[10][11][12]

Scientific Rationale for MABA: The assay's trustworthiness stems from its direct measurement of metabolic activity. The active ingredient, resazurin (the blue Alamar Blue reagent), is reduced to the pink, fluorescent resorufin by active mitochondrial dehydrogenases in viable mycobacterial cells.[11][13] A lack of color change indicates metabolic inhibition and, therefore, bacterial death or stasis. This provides a clear, visual, and quantifiable endpoint.

Comparative Data: The following table synthesizes representative data from studies on thiophene isoxazoline and related analogs, comparing their activity against the standard M.tb H37Rv strain and first-line anti-TB drugs.

Compound IDDescriptionMIC vs. M.tb H37Rv (µg/mL)Reference
Thiophene-Isoxazolines
Analog 2j2,5-dichlorothiophene substitutedExcellent Activity[3]
Analog 2k5-chloro-2-(benzylthio)thiophene sub.Excellent Activity[3]
Analog 2l5-chlorothiophene-2-sulphonamide sub.Excellent Activity[3]
Related Isoxazolines
Isoxazoline 12Non-nitrofuran isoxazoline core1.56[1][5]
Pyrazole-Isoxazoline 4fBromo-enaminone derivativeSignificant Inhibition[14]
First-Line Drugs
Isoniazid (INH)Standard Drug~0.025 - 0.1[15]
Rifampicin (RIF)Standard Drug~0.05 - 0.2[15]
Ethambutol (EMB)Standard Drug~1.0 - 5.0[16]
Pyrazinamide (PZA)Standard Drug~12.5 - 100[17]

Structure-Activity Relationship (SAR) Insights: Analysis of various synthesized libraries reveals critical insights. For many heterocyclic antitubercular agents, specific substitutions are key to potency. For example, in one study, replacing a metabolically weak ester group at the C-3 position of the isoxazoline ring led to a significant loss of activity, indicating its necessity.[18] Conversely, optimization at the C-5 position with piperazyl-urea and carbamate analogs yielded compounds with improved antimycobacterial effects.[18] For thiophene-containing analogs, substitutions with halogenated and sulfonamide groups have shown excellent activity.[3] This underscores the importance of systematic modification to identify the optimal pharmacophore.

Cytotoxicity and the Selectivity Index: A Measure of Safety

A potent compound is only a viable drug candidate if it is non-toxic to host cells. The cytotoxicity of novel compounds is typically assessed against mammalian cell lines (e.g., Vero, HepG2, or L929) using assays like the MTT assay.[7][19]

Scientific Rationale for MTT Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases in viable cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[13][20] The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability and, conversely, drug-induced cytotoxicity.[20][21]

From this data, the 50% cytotoxic concentration (CC50) is determined. The Selectivity Index (SI) is then calculated as:

SI = CC50 / MIC

A high SI value is paramount, as it indicates that the compound is significantly more toxic to the mycobacteria than to mammalian cells, suggesting a wider therapeutic window and a better safety profile.[2][22] Compounds with an SI > 10 are generally considered promising for further development.

Potential Mechanism of Action

While the precise mechanism for novel thiophene isoxazoline analogs is often a subject of ongoing investigation, insights can be drawn from related compounds. The isoxazoline class of molecules, used clinically in veterinary medicine, functions by inhibiting GABA- and glutamate-gated chloride channels in invertebrates, leading to hyperexcitation and death.[23] While this specific target is not present in mycobacteria, it highlights the neurotoxic potential of the scaffold.

For antimycobacterial action, other targets are more likely. Some studies on novel isoxazolines suggest that they may induce the production of reactive oxygen species (ROS), leading to oxidative stress within the bacterial cell.[14] Other heterocyclic compounds have been found to target crucial cellular processes like cell wall synthesis (e.g., via inhibition of enoyl-acyl carrier protein reductase, InhA) or DNA replication.[4][8][9]

G cluster_cell Mycobacterium tuberculosis Cell Compound Thiophene Isoxazoline Analog Inhibition Inhibition Compound->Inhibition Induction Induction Compound->Induction CellWall Cell Wall Synthesis (e.g., InhA) Bacterial_Death Bactericidal/Bacteriostatic Effect CellWall->Bacterial_Death Disrupted Integrity DNA_Gyrase DNA Replication (e.g., DNA Gyrase) DNA_Gyrase->Bacterial_Death Replication Failure ROS Induction of Reactive Oxygen Species (ROS) ROS->Bacterial_Death Oxidative Damage Efflux Efflux Pumps Efflux->Bacterial_Death Increased Drug Conc. Inhibition->CellWall Inhibition->DNA_Gyrase Inhibition->Efflux Induction->ROS

Caption: Potential mechanisms of action for antimycobacterial compounds.

Experimental Protocols

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is a self-validating system where positive (no drug) and negative (no bacteria) controls are essential for interpretation.

  • Preparation: In a 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.

  • Compound Dilution: Add 100 µL of the test compound (dissolved in an appropriate solvent like DMSO, ensuring final concentration does not inhibit growth) to the first well of a row. Perform a two-fold serial dilution across the plate.

  • Inoculum: Prepare a M.tb H37Rv inoculum to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth. Add 100 µL of this diluted inoculum to each well (except the negative control wells).

  • Controls: Include a drug-free well (positive control for growth), an inoculum-free well (negative control for sterility), and wells with standard drugs (e.g., Isoniazid, Rifampicin).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.[24]

  • Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[24] Re-incubate for 24 hours.

  • Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[11]

Protocol 2: MTT Assay for Cytotoxicity (CC50) Determination

This protocol's validity relies on the direct correlation between color intensity and viable cell number, benchmarked against untreated control cells.

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[21]

  • MTT Addition: Remove the medium and add 50-100 µL of fresh medium plus 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours.[25]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[21][25]

  • Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Calculation: Plot the percentage of cell viability versus compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50% compared to untreated controls).

Conclusion and Future Outlook

Thiophene isoxazoline analogs represent a promising avenue in the search for new antitubercular agents. The available data indicates that specific substitutions on both the thiophene and isoxazoline rings can lead to compounds with excellent in vitro potency.[3] However, the journey from a potent "hit" to a clinical "drug" is long. While some isoxazoline series have shown improved metabolic stability over their predecessors, challenges such as high protein binding and poor tissue distribution have hindered their in vivo efficacy in some cases.[1][5]

Future work must focus on a multi-parameter optimization approach. This involves not only enhancing potency (lowering MIC) but also improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties and maintaining a high selectivity index. Elucidating the precise mechanism of action will be crucial for rational drug design and for predicting and overcoming potential resistance mechanisms. The systematic evaluation framework presented in this guide, from synthesis through robust in vitro assays, provides a validated pathway for advancing these promising compounds through the drug discovery pipeline.

References

  • Antimycobacterial activity of synthesized compounds against selected Mycobacterium species. ResearchGate. Available at: [Link]

  • Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. National Institutes of Health (NIH). Available at: [Link]

  • An efficient synthesis of isoxazoline libraries of thiophene analogs and its antimycobacterial investigation. ResearchGate. Available at: [Link]

  • Isoxazolines: Overview, Clinical Application, Administration. Clinician's Brief. Available at: [Link]

  • Anti-mycobacterial activity by microplate alamar blue assay (MABA). ResearchGate. Available at: [Link]

  • The synthesis and evaluation of quinolinequinones as anti-mycobacterial agents. PubMed. Available at: [Link]

  • Discovery of Novel Isoxazolines as Anti-tuberculosis Agents. National Institutes of Health (NIH). Available at: [Link]

  • Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Antimycobacterial Evaluation of Novel Pyrazole-Isoxazolines and Pyrazole-Isoxazoles. PubMed. Available at: [Link]

  • Discovery of novel isoxazolines as anti-tuberculosis agents. PubMed. Available at: [Link]

  • Treatment of tuberculosis patients - Implementing the WHO Stop TB Strategy. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. National Institutes of Health (NIH). Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Design, Synthesis, Evaluation of Antitubercular and Antioxidant Activity of Isoxazoline Derivatives Derived from Novel Chalcone Intermediates. ResearchGate. Available at: [Link]

  • 8.2 Standard code for treatment regimens. MSF Medical Guidelines. Available at: [Link]

  • Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. PubMed. Available at: [Link]

  • Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf. Available at: [Link]

  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. ASM Journals. Available at: [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • National Guidelines for Management of Drug Resistant TB. Central Tuberculosis Division. Available at: [Link]

  • Design, Synthesis, Evaluation of Antitubercular and Antioxidant Activity of Isoxazoline Derivatives Derived from Novel Chalcone Intermediates. Asian Journal of Chemistry. Available at: [Link]

  • Structure-activity relationship of new anti-tuberculosis agents derived from oxazoline and oxazole benzyl esters. PubMed. Available at: [Link]

  • Using MTT Viability Assay to Test the Cytotoxicity of Antibiotics and Steroid to Cultured Porcine Corneal Endothelial Cells. ResearchGate. Available at: [Link]

  • Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. International Scholars Journals. Available at: [Link]

  • Tuberculosis (TB) Medication: Antitubercular agents. Medscape. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Guide for New TB Drugs Version 4.0. endTB. Available at: [Link]

  • Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. National Institutes of Health (NIH). Available at: [Link]

  • Structure-activity relationship for antibacterial, antifungal and... ResearchGate. Available at: [Link]

  • Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. PubMed. Available at: [Link]

Sources

A Researcher's Comparative Guide to the Structural Confirmation of Synthesized Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Meknes, Morocco – In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a critical step. Among these, isoxazole derivatives hold a prominent position due to their diverse biological activities.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive comparison of the primary analytical techniques for confirming the structure of synthesized isoxazole derivatives. By delving into the causality behind experimental choices, this document aims to provide a deeper understanding of the methodologies and data interpretation involved.

The synthesis of isoxazole derivatives is a key area of research in organic and medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[3][4] The verification of the molecular structure of these newly synthesized compounds is paramount to understanding their chemical reactivity and biological function. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. For isoxazole derivatives, both ¹H and ¹³C NMR provide invaluable information about the molecular framework.

¹H NMR Spectroscopy is instrumental in identifying the protons on the isoxazole ring and its substituents. The chemical shift of the isoxazole ring proton typically appears in the range of δ 6.47-6.59 ppm as a singlet.[3] Protons on substituent groups, such as phenyl rings, will exhibit characteristic multiplets and coupling patterns that help to deduce their relative positions.[3] For instance, in (3-para-tolyl-isoxazole-5-yl)-methanol, the isoxazole ring proton resonates at 6.47 ppm, while the aromatic protons of the para-tolyl group appear as two distinct couplets between 7.13 ppm and 7.59 ppm.[3]

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms within the isoxazole ring are particularly diagnostic. Aromatic carbons in substituted isoxazoles typically resonate between 97.8 ppm and 191.2 ppm.[3] The specific chemical shifts can aid in distinguishing between different regioisomers, a common challenge in isoxazole synthesis.[5][6] For example, the carbon of the C=N bond in a benzoisoxazole derivative is observed around 155.0 ppm.[7]

Advanced NMR Techniques: In cases of complex structures or for unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These techniques reveal proton-proton and proton-carbon correlations, allowing for a complete and confident structural assignment.[5]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isoxazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Record the spectra on a 400 MHz or higher field NMR spectrometer.[8][9]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Reference Reference Chemical Shifts Process->Reference Analyze Structure Elucidation Reference->Analyze

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For synthesized isoxazole derivatives, MS is crucial for confirming the expected molecular formula and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.[8] This is a critical step in confirming that the desired product has been synthesized.

Fragmentation Analysis: The way an isoxazole derivative breaks apart (fragments) in the mass spectrometer can provide clues about its structure. The fragmentation of the isoxazole ring itself can be complex, but certain patterns can be diagnostic.[6][10][11] For instance, the cleavage of the weak N-O bond is a common fragmentation pathway. The substituents on the isoxazole ring will also influence the fragmentation pattern, often leading to characteristic losses that can help to identify their nature and position.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Preparation: Prepare a dilute solution of the isoxazole derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often used for its soft ionization, which typically results in a prominent molecular ion peak.[8]

  • Mass Analysis: Analyze the ions using a mass analyzer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain further structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare_Solution Prepare Dilute Solution Ionization Introduce and Ionize (e.g., ESI) Prepare_Solution->Ionization Mass_Analysis High-Resolution Mass Analysis Ionization->Mass_Analysis Determine_Mass Determine Exact Mass & Elemental Composition Mass_Analysis->Determine_Mass Analyze_Fragments Analyze Fragmentation Pattern Mass_Analysis->Analyze_Fragments Confirm_Structure Structural Confirmation Determine_Mass->Confirm_Structure Analyze_Fragments->Confirm_Structure

Single-Crystal X-ray Crystallography: The Gold Standard

While NMR and MS provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography is considered the definitive method for structural elucidation.[12] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry.

For novel isoxazole derivatives, obtaining a crystal structure is the ultimate confirmation of its molecular architecture. It is particularly crucial when the stereochemistry or regiochemistry is in doubt. The detailed structural information obtained from X-ray crystallography can also provide insights into intermolecular interactions in the solid state, which can be important for understanding the physical properties and biological activity of the compound.

However, the major bottleneck for this technique is the need to grow high-quality single crystals, which can be a challenging and time-consuming process.[13]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the isoxazole derivative. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion.[13] This is often the most challenging step and may require screening of various solvents and conditions.[13]

  • Crystal Selection and Mounting: Select a suitable single crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Collect the diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine this model against the experimental data to obtain the final, accurate structure.

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_proc Structure Determination Grow_Crystals Grow High-Quality Single Crystals Mount_Crystal Mount Crystal on Diffractometer Grow_Crystals->Mount_Crystal Collect_Data Collect X-ray Diffraction Data Mount_Crystal->Collect_Data Solve_Structure Solve Structure (Direct Methods) Collect_Data->Solve_Structure Refine_Structure Refine Structural Model Solve_Structure->Refine_Structure Final_Structure Obtain Final 3D Structure Refine_Structure->Final_Structure

Comparative Analysis

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity, stereochemistry, dynamic processes in solutionNon-destructive, provides detailed structural information, versatile for various nucleiRequires soluble sample, can be complex to interpret for large molecules, less sensitive than MS
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very small sample amount, provides accurate massProvides limited connectivity information, fragmentation can be complex to interpret
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistryUnambiguous structure determination, "gold standard"Requires high-quality single crystals, not applicable to non-crystalline materials, provides solid-state structure which may differ from solution

Conclusion

The structural confirmation of synthesized isoxazole derivatives is a multi-faceted process that relies on the synergistic use of various analytical techniques. NMR spectroscopy serves as the primary tool for initial structural elucidation in solution, providing a wealth of information on the molecular framework. Mass spectrometry is essential for confirming the molecular weight and elemental composition, offering an orthogonal piece of evidence. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter of structure, providing an unambiguous three-dimensional picture of the molecule in the solid state. By judiciously applying these techniques and understanding their respective strengths and limitations, researchers can confidently and accurately characterize novel isoxazole derivatives, paving the way for their further development in various scientific fields.

References

  • Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. Benchchem.
  • A Comparative Guide to the X-ray Crystallography of Pyrrolo-Fused Heterocyclic Systems. Benchchem.
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
  • Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. MDPI.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications.
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate.
  • New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. NIH.
  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education - ACS Publications.
  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.
  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives. Benchchem.

Sources

A Senior Application Scientist’s Guide to Benchmarking the Purity of Synthesized Methylamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of Purity in Methylamine as a Pharmaceutical Building Block

Methylamine (CH₃NH₂), the simplest primary amine, is a cornerstone of organic synthesis, serving as a critical precursor in the production of a vast array of active pharmaceutical ingredients (APIs). From bronchodilators to agrochemicals, its nucleophilic nitrogen atom is a key player in constructing complex molecular architectures. However, the utility of synthesized methylamine is directly contingent on its purity. The presence of unwanted impurities—whether they are unreacted starting materials, byproducts, or degradation products—can have profound consequences, impacting reaction yields, introducing toxicological risks, and compromising the stability and efficacy of the final drug product.[1][2]

This guide provides an in-depth, experience-driven framework for the comprehensive purity analysis of synthesized methylamine. We will move beyond a simple recitation of methods to explore the causality behind our analytical choices, advocating for an orthogonal, multi-method approach. This ensures a self-validating system of analysis, providing the high degree of confidence required in a regulated drug development environment.

Part 1: Synthesis Routes and Their Characteristic Impurity Signatures

A robust purity assessment begins with understanding the potential impurities that can arise from the chosen synthetic pathway. Different methods will inherently generate different impurity profiles.[3] Let's examine two common laboratory-scale syntheses and their likely contaminants.

  • The Formaldehyde and Ammonium Chloride Route: This widely used method involves the reaction of formaldehyde with ammonium chloride, often with heating, to produce methylamine hydrochloride.[4][5][6] While effective, this pathway is susceptible to over-methylation, especially if reaction conditions are not strictly controlled.

    • Primary Impurities:

      • Dimethylamine (DMA) & Trimethylamine (TMA): Formed when the initially produced methylamine acts as a nucleophile and reacts with additional formaldehyde.[6]

      • Ammonium Chloride: Unreacted starting material that can co-precipitate with the product.[6][7]

      • Hexamethylenetetramine (Hexamine): Can form under certain conditions from formaldehyde and ammonia.[5][8]

  • The Hofmann Rearrangement of Acetamide: This classic organic reaction converts an amide (acetamide) into a primary amine with one fewer carbon atom using a reagent like bromine or chlorine in a basic solution.[4][8]

    • Primary Impurities:

      • Unreacted Acetamide: Incomplete reaction can leave residual starting material.

      • N-halo species: Intermediates that may persist if the reaction does not go to completion.

      • Side-products from base-induced reactions: Depending on the specific conditions and substrate.

Understanding these potential impurities is not an academic exercise; it directly informs our choice of analytical techniques, allowing us to select methods specifically capable of resolving and quantifying these target analytes.

G cluster_0 Route 1: Formaldehyde + Ammonium Chloride cluster_1 Route 2: Hofmann Rearrangement a0 Formaldehyde + NH4Cl a1 Methylamine (Product) a0->a1 Main Reaction a4 Unreacted NH4Cl a0->a4 Incomplete Reaction a2 Dimethylamine a1->a2 + Formaldehyde a3 Trimethylamine a2->a3 + Formaldehyde b0 Acetamide + Br2/NaOH b1 Methylamine (Product) b0->b1 Main Reaction b2 Unreacted Acetamide b0->b2 Incomplete Reaction workflow cluster_methods Analytical Methods cluster_results Data Integration & Final Assessment sample Synthesized Methylamine HCl gc GC-FID/MS (Volatile Impurities) sample->gc hplc HPLC-FLD/UV (Derivatized Amines) sample->hplc qnmr qNMR (Absolute Purity) sample->qnmr titration Nonaqueous Titration (Total Base %) sample->titration ftir FTIR (Identity Confirmation) sample->ftir data Compare & Correlate Results gc->data hplc->data qnmr->data titration->data purity Final Purity Value & Impurity Profile ftir->purity Confirms Identity data->purity

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Thien-2-ylisoxazol-3-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential operational and safety protocols for the proper disposal of the research chemical (5-Thien-2-ylisoxazol-3-yl)methylamine. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon the precautionary principle, inferring the hazard profile and requisite safety measures from the compound's constituent chemical moieties: a thiophene ring, an isoxazole ring, and a methylamine group. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.

Inferred Hazard Profile and Risk Assessment

The primary directive in handling novel compounds is to treat them as potentially hazardous until proven otherwise. The chemical structure of this compound suggests a combination of hazards that must be respected during the disposal process.

  • Amine Group (-CH₂NH₂): Aliphatic amines are often corrosive, can cause severe skin burns and eye damage, and may be toxic if inhaled or absorbed through the skin.[1][2] They are also basic and can react exothermically with acids.[3]

  • Thiophene Ring: Thiophene and its derivatives can be flammable, harmful if swallowed, and may cause skin and eye irritation.[4][5][6] They are also recognized as being potentially harmful to aquatic life with long-lasting effects.[5]

  • Isoxazole Ring: Isoxazole derivatives possess a wide range of biological activities and, consequently, potential toxicities. The isoxazole ring can be susceptible to cleavage under certain conditions, potentially yielding more reactive or toxic byproducts.[7][8]

Based on these structural components, all waste containing this compound must be classified and handled as hazardous chemical waste.[9]

Table 1: Summary of Inferred Hazards and Primary Concerns
Hazard CategoryInferred Risk Based on Structural AnalogsRationale & CausalityKey Precaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[9][10]The amine and thiophene moieties are associated with toxicity.[2][4]Avoid all personal contact; handle only with appropriate PPE in a ventilated area.[11]
Corrosivity Causes severe skin burns and eye damage.[1][12]The basicity of the methylamine group is the primary driver of corrosive properties.[2]Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[13]
Flammability Potentially flammable; vapors may form explosive mixtures with air.[4][14]Thiophene and other organic heterocyclic compounds are often flammable.[6]Keep away from heat, sparks, open flames, and ignition sources.[5]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[6]Amines react vigorously with acids.[3] Heterocyclic systems can react with strong oxidizers.Segregate from incompatible chemicals during storage and disposal.[15]
Environmental Potentially harmful to aquatic life with long-lasting effects.[5]Thiophene derivatives are noted for their environmental persistence and aquatic toxicity.[4]Do not dispose of down the drain or in general waste.[3][8]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent chemical exposure during all stages of handling and disposal.

Table 2: Required Personal Protective Equipment (PPE) for Disposal
Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Chemical safety goggles and a face shield.Provides maximum protection against splashes of corrosive liquid waste and airborne dust from solid waste. Must conform to OSHA 29 CFR 1910.133 or EN166 standards.[13][14]
Skin & Body Chemical-resistant gloves (double-gloved Nitrile or Neoprene).[11] A flame-resistant lab coat.The amine functional group necessitates gloves with high chemical resistance. Double-gloving provides an extra layer of protection against tears and rapid permeation. A lab coat protects against incidental contact.[13]
Respiratory Required when handling solids outside of a fume hood or if there is a risk of aerosol generation.Use a NIOSH-approved respirator with organic vapor cartridges. All handling of the pure compound or volatile solutions should occur within a certified chemical fume hood to minimize inhalation risk.[11][14]

Disposal Workflow: Segregation and Containerization

Proper segregation of waste at the point of generation is the most critical step in a safe disposal plan.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions.[16] The following workflow must be followed.

DisposalWorkflow cluster_start Point of Generation cluster_streams Waste Stream Segregation cluster_containment Containerization & Labeling cluster_final Final Steps Start Waste Containing This compound Solid Solid Waste (Pure compound, contaminated weigh boats, wipes) Start->Solid Liquid Liquid Waste (Solutions, reaction mixtures, contaminated solvents) Start->Liquid Sharps Contaminated Sharps (Needles, scalpels, pipette tips) Start->Sharps PPE Contaminated PPE (Gloves, disposable lab coats) Start->PPE SolidContainer Sealable HDPE Container Label: 'Hazardous Waste - Solid' Solid->SolidContainer LiquidContainer Sealable HDPE or Glass Solvent Can Label: 'Hazardous Waste - Liquid Organic' Liquid->LiquidContainer SharpsContainer Puncture-Proof Sharps Container Label: 'Hazardous Waste - Sharps' Sharps->SharpsContainer PPEContainer Designated Hazardous Waste Bag (Double-bagged) PPE->PPEContainer Storage Store in Designated Satellite Accumulation Area (SAA) SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage PPEContainer->Storage EHS Arrange Pickup by Institutional Environmental Health & Safety (EHS) Storage->EHS

Caption: Decision workflow for the segregation and disposal of this compound waste streams.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

  • Characterize and Segregate Waste:

    • Immediately upon generation, classify the waste as solid, liquid, sharp, or contaminated PPE.

    • Causality: This prevents the accidental mixing of incompatible waste types, such as aqueous and organic solvent waste, which complicates disposal and can be hazardous.[3] Do not mix amine-containing waste with other streams without consulting your institution's chemical safety plan.

  • Select Appropriate Waste Containers:

    • Solid Waste: Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, sealable lid.[9]

    • Liquid Waste: Use a designated, leak-proof hazardous waste container, typically HDPE or chemically-resistant glass for organic solvents.[16] Ensure the container is compatible with the solvent used. Leave at least 10% headspace to allow for vapor expansion.[16]

    • Contaminated PPE: Collect in a designated, clearly marked hazardous waste bag. It is best practice to double-bag this waste.[9]

  • Label Containers Correctly and Completely:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include, at a minimum:

      • The words "Hazardous Waste".[16]

      • The full chemical name: "this compound" and any other chemical constituents (e.g., solvents) with their approximate percentages.

      • The date of waste generation (the date the first drop of waste enters the container).

      • The name of the principal investigator or research group.

    • Causality: Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is essential for the safety of waste handlers.[17][18]

  • Store Waste in a Designated Area:

    • Keep waste containers sealed when not in use.[16]

    • Store the containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[17]

    • The SAA must be a secondary containment tray or cabinet to capture any potential leaks.

  • Handle Spills and Emergencies:

    • In the event of a spill, immediately alert personnel in the area.[19]

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

    • Carefully collect the absorbed material and contaminated cleaning supplies into a sealed hazardous waste container.[9]

    • Decontaminate the spill area thoroughly. Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) office.[19]

  • Arrange for Final Disposal:

    • Do not allow hazardous waste to accumulate in the lab for extended periods. Academic labs operating under Subpart K regulations must remove waste every twelve months.[20]

    • Contact your institution's EHS office or licensed hazardous waste disposal contractor to schedule a pickup.[3][9] Do not attempt to dispose of this chemical through incineration or chemical neutralization without explicit guidance and approval from certified waste management professionals.[8][21]

Regulatory Framework

In the United States, the management of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the RCRA.[17] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste they produce monthly.[17] It is imperative that all researchers understand their facility's generator status and adhere to the specific regulations concerning waste accumulation times, container management, and documentation.[18][22] Many academic institutions operate under the "Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories at Eligible Academic Entities" (Subpart K), which provides more operational flexibility but requires a comprehensive Laboratory Management Plan.[20][23]

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Google Cloud.
  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Life-Changing Safety Tips for Handling Labor
  • Amine Disposal For Businesses.Collect and Recycle.
  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.Benchchem.
  • Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene.Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Environmental Sample Disposal Inform
  • Thiophene Safety D
  • EPA tweaks hazardous waste rules for academic labs.Chemistry World.
  • Proper Disposal of 3-(2-Chlorophenyl)
  • Thiophene Safety D
  • 3-hydroxy-isoxazole - Safety D
  • Disposing Amine Waste.
  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.Benchchem.
  • Isoxazole Safety D
  • Methylamine Solution Safety D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
  • [5-(2-Furyl)
  • Methylamine MAK Value Document
  • (3-Bromoisoxazol-5-yl)

Sources

Personal protective equipment for handling (5-Thien-2-ylisoxazol-3-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide for Handling (5-Thien-2-ylisoxazol-3-yl)methylamine

This document provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 852180-45-1)[1][2]. As specific hazard data for this compound is not extensively published, this guide is built upon a conservative risk assessment, extrapolating from the known hazardous properties of its core structural motifs: the thiophene ring, the isoxazole ring, and the primary amine functional group. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Assessment by Structural Analogy

The primary determinant of a chemical's reactivity and toxicological profile is its structure. This compound combines three key features, each contributing to its potential hazard profile.

  • Thiophene Moiety : Thiophene and its derivatives are known to be flammable, can be absorbed through the skin, and may cause irritation.[3][4] Handling requires robust engineering controls and appropriate skin protection.[3]

  • Aminomethylisoxazole Moiety : Structurally similar compounds, such as (5-Methyl-3-isoxazolyl)methylamine and [5-(2-Furyl)isoxazol-3-yl]methylamine, are classified as corrosive, capable of causing severe skin burns and serious eye damage.[5][6] Many also exhibit acute oral toxicity and can cause respiratory irritation.[5][7]

  • Methylamine Functionality : The primary amine group imparts a basic and nucleophilic character, often associated with corrosive properties. Methylamine itself is a flammable, corrosive substance that can cause severe respiratory, skin, and eye damage.[8][9]

Based on this analysis, it is prudent to handle this compound as a substance that is potentially corrosive, toxic if swallowed, and an irritant to the respiratory system.

Inferred GHS Classification Summary

The following table summarizes the likely hazard classifications based on structural analogs. This conservative assessment should guide all handling and PPE decisions until specific toxicological data becomes available.

Hazard ClassCategoryGHS Hazard StatementBasis for Inference
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowedBased on data for similar aminomethylisoxazole compounds.[7][10][11]
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damageA consistent classification for analogous aminomethylisoxazoles and methylamines.[5][6][8]
Serious Eye DamageCategory 1H318: Causes serious eye damageDirectly linked to the corrosive nature of the amine group.[5][6]
Respiratory IrritationCategory 3H335: May cause respiratory irritationA common hazard for volatile amines and related heterocyclic compounds.[5][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks identified above. All work must be conducted within a certified chemical fume hood.[12]

Protection TypeSpecific PPEStandard/MaterialCausality and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN166Goggles are required to protect against splashes. A face shield worn over goggles is mandatory due to the inferred corrosive nature (Category 1B), which can cause severe tissue damage to the entire face.[5][13][14]
Hand Protection Double-Gloving with Nitrile GlovesEN 374Double-gloving provides an additional barrier against potential permeation. Nitrile offers good resistance to a range of chemicals.[12] Contaminated outer gloves should be removed and disposed of immediately as hazardous waste.[14]
Body Protection Flame-Resistant Laboratory Coat & Chemical-Resistant ApronNomex or equivalentA fully-buttoned, flame-resistant lab coat protects against splashes. An apron provides an additional layer of chemical resistance, crucial when handling potentially corrosive materials.[3][12]
Respiratory Protection NIOSH-approved Respirator (as needed)N95 or higherAll work with this compound must be performed in a chemical fume hood to prevent inhalation. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[12][13][14]
Foot Protection Closed-toe ShoesLeather or chemical-resistant materialPrevents injury from spills and dropped equipment.[13]

Operational Plan: A Step-by-Step Safe Handling Workflow

Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Experiment A Verify Fume Hood Certification B Assemble All Equipment & Reagents A->B C Don Full, Inspected PPE B->C D Weigh Compound in Fume Hood C->D E Perform Experiment with Sash Lowered D->E F Continuously Monitor Reaction E->F G Quench Reaction & Cool Down F->G H Decontaminate All Surfaces & Glassware G->H I Segregate & Label All Waste H->I J Doff PPE & Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation and Engineering Controls :

    • Ensure the chemical fume hood has been certified within the last year.[12]

    • Designate a specific area within the hood for the experiment to contain potential spills.

    • Assemble all necessary glassware, reagents, and spill cleanup materials before handling the compound.

  • Weighing and Transfer :

    • Always weigh the solid compound within the fume hood on a tared weigh boat or in a vial to prevent inhalation of fine particulates.

    • Use anti-static equipment where necessary, as some organic compounds can build a static charge.[3]

  • During the Experiment :

    • Keep the fume hood sash at the lowest possible height while manipulating equipment.[12]

    • Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.

  • Post-Experiment Decontamination :

    • After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any resulting products or intermediates with their own hazard assessment.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention as corrosive damage may occur.[5][8]

  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[5][6]

  • Spill : Evacuate all non-essential personnel. Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[4][15] Collect the material using non-sparking tools into a designated hazardous waste container. Ventilate and wash the spill area thoroughly after cleanup is complete.[4]

Disposal Plan

All waste streams containing this compound must be treated as hazardous waste.[16]

G cluster_collection Step 1: Collection & Segregation cluster_containment Step 2: Containment cluster_storage Step 3: Storage & Disposal A Solid Waste (Gloves, Weigh Boats, Absorbent) C Seal in Labeled, Compatible Hazardous Waste Container A->C B Liquid Waste (Solvents, Reaction Mixtures) B->C D Store in Designated, Ventilated, Secure Waste Area C->D E Arrange Pickup by Institutional EHS or Licensed Contractor D->E

Caption: Waste disposal workflow for this compound.

Detailed Disposal Protocol:

  • Waste Segregation :

    • Solid Waste : All solid materials contaminated with the compound (e.g., gloves, paper towels, absorbent material) must be collected in a dedicated, clearly labeled hazardous waste container.[12][16]

    • Liquid Waste : Solutions containing the compound must be collected in a separate, labeled, and leak-proof hazardous waste container. Do not mix with incompatible waste streams.[16]

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazards (e.g., "Corrosive," "Toxic").[16]

  • Storage and Disposal :

    • Store sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

    • Arrange for final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[16]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene.
  • BenchChem. (n.d.). Personal protective equipment for handling Anthra[2,3-b]thiophene.
  • Fisher Scientific. (2025). Thiophene Safety Data Sheet.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophene, benzene free, 99.5%.
  • Fisher Scientific. (2025). [5-(2-Furyl)isoxazol-3-yl]methylamine Safety Data Sheet.
  • Fisher Scientific. (2025). (5-Methyl-3-isoxazolyl)methylamine Safety Data Sheet.
  • Sigma-Aldrich. (2025). Methylamine solution Safety Data Sheet.
  • Sigma-Aldrich. (2025). Methylamine solution Safety Data Sheet.
  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BIOFOUNT. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS 852180-45-1.
  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling 3,4-(2,2-Dimethylpropylenedioxy)thiophene.
  • PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine.
  • Carl Roth. (n.d.). Safety Data Sheet: Methylamine.
  • Sigma-Aldrich. (n.d.). (5-methyl-1,3-oxazol-2-yl)methylamine.
  • AA Blocks. (2025). (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride Safety Data Sheet.
  • Angene. (2025). (3-Bromoisoxazol-5-yl)methylamine hydrochloride.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • Carl Roth. (n.d.). Safety data sheet: Methylamine 40 % in water.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.